molecular formula C5H12BNO4S B1662967 (+)-Osbeckic acid CAS No. 63107-40-4

(+)-Osbeckic acid

Cat. No.: B1662967
CAS No.: 63107-40-4
M. Wt: 193.03 g/mol
InChI Key: OTJHLDXXJHAZTN-BYPYZUCNSA-N
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Description

S-(2-boronoethyl)-L-cysteine (BEC) is a synthetic, boronic acid-based arginine analogue recognized in biochemical research as a potent, slow-binding competitive inhibitor of the binuclear manganese metalloenzyme arginase . Its high research value stems from its mechanism of action; structural studies reveal that the boronic acid moiety of BEC undergoes nucleophilic attack by a metal-bridging hydroxide ion in the arginase active site, forming a tetrahedral boronate anion that effectively mimics the transition state of the arginine hydrolysis reaction . This allows BEC to act as a transition state analogue, bridging the manganese cluster and inhibiting the enzyme with a measured K i value in the sub-micromolar range (0.4-0.6 µM) . This potent inhibitory activity makes BEC a valuable tool for probing physiological pathways involving arginase. A key application is in immunological and oncological research. The dysregulation of arginase, particularly the mitochondrial isoform Arginase-2 (ARG2), in the tumor microenvironment depletes local L-arginine levels, suppressing T-cell proliferation and mediating immune evasion by cancers . By inhibiting arginase, BEC can help restore T-cell mediated immune responses and is used to study this immunosuppressive mechanism . Furthermore, BEC is used to investigate the relationship between arginase and nitric oxide (NO) synthase. Studies on human penile corpus cavernosum tissue, which requires NO-dependent smooth muscle relaxation for erection, show that BEC significantly enhances this relaxation by preventing arginine depletion by arginase, thereby making more substrate available for NO synthase . This positions arginase, and BEC as its inhibitor, as a potential target for research into the treatment of male sexual dysfunction . BEC is a small molecule that obeys the Rule of Five and is classified as an L-cysteine-S-conjugate . It demonstrates high aqueous solubility and is predicted to have low cytochrome P450 inhibitory promiscuity, reducing the likelihood of off-target interactions in research models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHLDXXJHAZTN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCSCC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCSC[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432180
Record name S-(2-boronoethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63107-40-4
Record name S-(2-boronoethyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-Osbeckic acid natural source and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Osbeckic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information is compiled to assist researchers in obtaining this vasorelaxant compound for further study and drug development.

Natural Sources of this compound

This compound is a naturally occurring furan-carboxylic acid. It has been isolated from several plant species, offering various sources for its extraction. The primary documented natural sources include:

  • Osbeckia aspera : The leaves of this plant are a known source of this compound.[1]

  • Tartary Buckwheat (Fagopyrum tataricum) : This plant is another significant source from which this compound has been isolated.[1][2][3]

  • Osbeckia octandra : This species of Osbeckia also contains this compound.[4]

Isolation of this compound from Osbeckia aspera

A common approach to isolating this compound involves a multi-step process of extraction, solvent partitioning, and chromatography. The following sections detail the experimental protocols and quantitative data associated with this process.

Data Presentation

The following tables summarize the quantitative data for the purification of this compound from 1 kg of dried Osbeckia aspera leaves. These values are illustrative and can vary based on the specific plant material and experimental conditions.[1]

Table 1: Extraction and Solvent Partitioning Yields [1]

StepParameterValue
Initial Extraction Starting Plant Material (dried leaves)1000 g
Extraction Solvent80% Aqueous Acetone (B3395972)
Crude Extract Yield150 g
Solvent Partitioning Ethyl Acetate (B1210297) Fraction45 g
n-Butanol Fraction30 g
Aqueous Fraction75 g

Table 2: Column Chromatography Purification Summary [1]

Chromatography StepStationary PhaseMobile Phase SystemFraction VolumeTarget FractionsYield of Semi-Pure this compoundPurity (by HPLC)
Silica (B1680970) Gel Column Silica Gel (60-120 mesh)Hexane (B92381):Ethyl Acetate (gradient)20 mL85-925 g~70%
Sephadex LH-20 Sephadex LH-20Methanol10 mL15-201.2 g~90%
Experimental Protocols
  • Collection and Authentication : Fresh leaves of Osbeckia aspera should be collected and botanically authenticated.

  • Washing and Drying : The leaves are washed with distilled water to remove debris and then dried in a shade oven at 40-50°C for 48-72 hours until a constant weight is achieved.[1]

  • Grinding : The dried leaves are ground into a coarse powder using a laboratory blender.[1]

This protocol describes a solid-liquid extraction method to obtain the crude extract.

  • Materials :

    • Dried and powdered Osbeckia aspera leaves

    • 80% Acetone in distilled water (v/v)

    • Erlenmeyer flasks or beakers

    • Orbital shaker

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure :

    • Macerate the powdered plant material (1 kg) in 80% aqueous acetone (5 L) in a large flask.[1]

    • Agitate the mixture on an orbital shaker at room temperature for 24 hours.[1]

    • Filter the mixture through Whatman No. 1 filter paper.[1]

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Materials :

    • Crude aqueous acetone extract

    • Distilled water

    • n-Hexane

    • Ethyl acetate

    • n-Butanol

    • Separatory funnel

  • Procedure :

    • Suspend the crude extract (150 g) in distilled water (1 L).[1]

    • Transfer the suspension to a large separatory funnel.

    • Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds. The n-hexane fractions are typically discarded.[1]

    • Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). This compound is expected to partition into the ethyl acetate fraction.[1]

    • Finally, extract the remaining aqueous layer with n-butanol (3 x 500 mL).[1]

    • Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary source for the next stage of purification.[1]

A multi-step chromatographic approach is employed for the isolation of pure this compound.

  • Silica Gel Column Chromatography :

    • The concentrated ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

    • The column is eluted with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and concentrated.

  • Sephadex LH-20 Column Chromatography :

    • The semi-pure fraction from the silica gel column is further purified using a Sephadex LH-20 column.

    • The column is eluted with methanol.

    • Fractions are collected and monitored.

    • Fractions containing pure this compound are combined and concentrated to yield the final product.

Isolation of this compound from Tartary Buckwheat

An alternative method for obtaining this compound is from a rutin-free Tartary Buckwheat extract.[2] While a detailed step-by-step protocol is not fully provided in the cited literature, the general workflow is as follows:

  • Extraction & Fractionation : An acidic fraction is obtained from a rutin-free Tartary Buckwheat extract.[2]

  • Chromatographic Separation : This acidic fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[2]

  • Analysis and Identification : Prominent peaks from the HPLC separation are collected and analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine their chemical structures and identify this compound.[2]

Visualization of Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a natural source.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Partitioning cluster_3 Purification A Plant Material (e.g., Osbeckia aspera leaves) B Drying and Grinding A->B C Solid-Liquid Extraction (80% Aqueous Acetone) B->C D Crude Extract C->D E Solvent-Solvent Partitioning D->E F Ethyl Acetate Fraction (Enriched with this compound) E->F G Other Fractions (n-Hexane, n-Butanol, Aqueous) E->G H Silica Gel Column Chromatography F->H I Sephadex LH-20 Column Chromatography H->I J Pure this compound I->J

References

(+)-Osbeckic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Novel Vasorelaxant

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid that has garnered interest within the scientific community for its potential therapeutic applications, primarily as a vasorelaxant agent. Isolated from Tartary Buckwheat (Fagopyrum tataricum), this compound presents a unique chemical scaffold and has demonstrated significant biological activity in preclinical studies. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical structure, physicochemical properties, and known biological effects, with a focus on its mechanism of action in promoting vasorelaxation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Identification

This compound is chemically known as 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid.[1] Its structure features a central furan (B31954) ring substituted with a carboxylic acid group at the 2-position and a chiral side chain at the 5-position, which contains a hydroxyl group and another carboxylic acid moiety. The stereochemistry of the chiral center is designated as (S).

Key Structural Identifiers:

  • Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[1]

  • Molecular Formula: C₇H₆O₆

  • InChI: InChI=1S/C7H6O6/c8-5(7(11)12)3-1-2-4(13-3)6(9)10/h1-2,5,8H,(H,9,10)(H,11,12)/t5-/m0/s1[1]

  • InChI Key: UAFTYLJFMASQBP-YFKPBYRVSA-N[1]

  • SMILES: O--INVALID-LINK--c1ccc(o1)C(=O)O[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 186.12 g/mol
Appearance Powder
Purity >98% (by HPLC)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Solubility in aqueous solutions is pH-dependent.
Melting Point Data not available
pKa Data not available
LogP Data not available

Stability and Storage:

This compound has been noted to exist as a dimer, which is reportedly stable in solution and at high temperatures. However, degradation has been observed when dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare and use solutions on the same day whenever possible and to store them in single-use aliquots.

Biological Activity: Vasorelaxation

The primary biological activity attributed to this compound is its potent vasorelaxant effect.

Efficacy

In an ex vivo study using phenylephrine-contracted thoracic aorta rings from Sprague-Dawley rats, this compound demonstrated a significant dose-dependent vasorelaxant effect with a half-maximal effective concentration (EC₅₀) of 887 μM.

Proposed Mechanism of Action: The Nitric Oxide-cGMP Pathway

While the precise molecular targets of this compound are yet to be fully elucidated, its vasorelaxant activity is hypothesized to be mediated through the endothelial nitric oxide (NO) signaling pathway. This well-established mechanism for vasodilation involves the following key steps:

  • Endothelial Cell Stimulation: this compound is thought to act on endothelial cells, stimulating the activity of endothelial nitric oxide synthase (eNOS).

  • Nitric Oxide Production: eNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO as a byproduct.

  • Diffusion to Smooth Muscle Cells: Being a small, lipophilic molecule, NO readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

  • Activation of Soluble Guanylate Cyclase (sGC): In the smooth muscle cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), leading to its activation.

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Smooth Muscle Relaxation: The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a cascade of phosphorylation events that ultimately result in the dephosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS_inactive eNOS (inactive) Osbeckic_Acid->eNOS_inactive Stimulates (?) eNOS_active eNOS (active) eNOS_inactive->eNOS_active L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline the methodologies based on published literature.

Isolation of this compound from Tartary Buckwheat

The isolation of this compound is typically achieved through a multi-step process involving extraction and chromatographic separation.

isolation_workflow start Tartary Buckwheat (Rutin-free extract) extraction Acidic Fractionation start->extraction hplc Reversed-Phase HPLC extraction->hplc collection Peak Collection hplc->collection analysis NMR & Mass Spectrometry collection->analysis identification This compound (dimer) Identified analysis->identification

General workflow for the isolation and identification of this compound.

1. Preparation of Rutin-Free Tartary Buckwheat Extract:

  • Tartary Buckwheat seeds are first processed to remove rutin, a major flavonoid that can interfere with the isolation of other compounds. This can be achieved by specific enzymatic treatment or solvent extraction methods tailored for flavonoid removal.

2. Acidic Fractionation:

  • The rutin-free extract is subjected to liquid-liquid extraction to separate compounds based on their acidity.

  • The extract is dissolved in a suitable solvent system (e.g., water and ethyl acetate) and the pH is adjusted to be basic (e.g., with NaHCO₃) to deprotonate acidic compounds, making them more water-soluble.

  • The aqueous layer containing the salts of acidic compounds is then separated.

  • The pH of the aqueous layer is subsequently acidified (e.g., with HCl) to protonate the acidic compounds, which are then extracted into an organic solvent like ethyl acetate.

  • The organic solvent is evaporated to yield the acidic fraction.

3. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

  • The acidic fraction is dissolved in a suitable solvent (e.g., methanol/water mixture) and subjected to reversed-phase HPLC.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate the components.

  • Detection: A UV detector set at a wavelength where the compounds of interest absorb (e.g., 260 nm) is used to monitor the elution profile.

4. Peak Collection and Identification:

  • Prominent peaks from the HPLC chromatogram are collected.

  • The collected fractions are then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine their chemical structures and confirm the identity of this compound. Mass spectrometry of the dimeric form of this compound has shown a parent ion at m/z 371.2 and fragment ions at m/z 184.9 and 140.9 in negative ion mode.

Ex Vivo Vasorelaxation Assay

The vasorelaxant activity of this compound can be assessed using isolated arterial rings, a standard pharmacological preparation.

vasorelaxation_assay_workflow start Excise Thoracic Aorta prepare Prepare Aortic Rings start->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., Phenylephrine) equilibrate->contract add_compound Cumulative Addition of This compound contract->add_compound record Record Relaxation add_compound->record analyze Calculate EC50 record->analyze

Experimental workflow for the ex vivo vasorelaxation assay.

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit physiological salt solution.

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.

  • For studies investigating endothelium-independent effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic rings.

2. Isometric Tension Measurement:

  • Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.

  • The rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.5-2 grams. The solution is changed every 15-20 minutes during equilibration.

3. Vasorelaxation Protocol:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM), to a stable plateau.

  • Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the organ bath.

  • The relaxation response at each concentration is recorded using an isometric force transducer.

4. Investigation of the NO-cGMP Pathway:

  • To confirm the involvement of the nitric oxide pathway, the vasorelaxation assay can be performed in the presence of specific inhibitors:

    • L-NAME (Nω-nitro-L-arginine methyl ester): A non-selective inhibitor of nitric oxide synthase. Pre-incubation of endothelium-intact aortic rings with L-NAME is expected to attenuate the vasorelaxant effect of this compound if it is NO-dependent.

    • ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase. Pre-incubation with ODQ should also reduce the vasorelaxant response if it is mediated by the sGC-cGMP pathway.

5. Data Analysis:

  • The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • A concentration-response curve is plotted, and the EC₅₀ value is calculated to quantify the potency of this compound.

Conclusion

This compound is a promising natural product with demonstrated vasorelaxant properties. Its unique furan-dicarboxylic acid structure and potent biological activity make it an interesting candidate for further investigation in the context of cardiovascular drug discovery. While the current understanding of its mechanism of action points towards the well-established nitric oxide-cGMP signaling pathway, further research is required to identify its direct molecular targets and to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a framework for future studies aimed at exploring the therapeutic potential of this compound. The lack of certain physicochemical data, such as melting point and pKa, highlights the need for more comprehensive characterization of this compound. As research progresses, this compound may emerge as a valuable lead compound for the development of novel therapies for cardiovascular diseases characterized by endothelial dysfunction and vasoconstriction.

References

Unveiling the Stereochemistry of (+)-Osbeckic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Osbeckic acid, a naturally occurring compound first isolated from Tartary Buckwheat (Fagopyrum tataricum), has garnered interest for its notable vasorelaxant properties.[1] A comprehensive understanding of its stereochemistry is paramount for elucidating its mechanism of action, ensuring reproducibility in biological assays, and guiding synthetic efforts for analog development and potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemical features of this compound, based on available scientific literature.

Absolute Configuration and Physicochemical Properties

The seminal work on the isolation and characterization of this compound identified its chemical structure as 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid .[1] The "(+)-" prefix indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. The "S" designation at the C2 position defines the absolute configuration of this chiral center according to the Cahn-Ingold-Prelog priority rules.

Further investigation revealed that this compound exists as a dimer in its isolated form.[1] While the initial report established the 'S' configuration for the monomeric unit, detailed stereochemical information for the dimeric structure, including the specific nature of the linkage and the configuration of all chiral centers within the dimer, is not fully elucidated in the currently accessible literature.

Quantitative physicochemical data for this compound and its stereoisomers are not extensively reported. The following table summarizes the available information.

PropertyThis compound (Dimer)Other Stereoisomers
Absolute Configuration Contains 2S-hydroxy-2-(5-carboxy-2-furyl)acetic acid units[1]Data not available
Specific Rotation ([α]D) (+) Dextrorotatory[1]Data not available
Melting Point Data not availableData not available
pKa Data not availableData not available
LogP Data not availableData not available

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of this compound relied on a combination of spectroscopic techniques. While detailed, step-by-step protocols from the original isolation paper are not publicly available, this section outlines the general methodologies employed for such determinations.

Isolation and Purification

The initial step in characterizing a natural product is its isolation and purification from the source material. For this compound, this involved the following general workflow:

G A Tartary Buckwheat (Rutin-free extract) B Acidic Fractionation A->B C Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) B->C D Peak Collection C->D E Purified this compound D->E

Figure 1. General workflow for the isolation of this compound.

  • Extraction: An acidic fraction is obtained from a rutin-free extract of Tartary Buckwheat.

  • Chromatographic Separation: The acidic fraction is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) to separate its components.

  • Peak Collection and Analysis: The prominent peaks from the HPLC separation are collected for structural elucidation.

Structure Elucidation

The definitive structure and stereochemistry of the isolated compound were determined using the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are crucial for establishing the connectivity of atoms within the molecule. For determining stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can help in assigning relative stereochemistry. Chiral derivatizing agents can also be used to create diastereomers that are distinguishable by NMR, allowing for the determination of enantiomeric purity and absolute configuration.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information. In the case of this compound, MS data indicated the presence of a dimer.[1]

  • X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, unequivocally establishing the spatial arrangement of its atoms. As of the current literature, an X-ray crystal structure for this compound has not been reported.

Significance of Stereochemistry in Biological Activity

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, and thus often exhibit a high degree of stereoselectivity when binding to small molecules.

While comparative biological activity data for the different stereoisomers of Osbeckic acid are not yet available, it is highly probable that the observed vasorelaxant activity of the natural (+)-enantiomer is stereospecific. The "fit" of the this compound molecule into its biological target is likely to be more favorable than that of its enantiomer or other diastereomers, leading to a more potent biological response.

The diagram below illustrates the fundamental principle of stereospecificity in drug-receptor interactions.

G cluster_0 Biological Target (e.g., Receptor) cluster_1 This compound (Correct Enantiomer) cluster_2 (-)-Osbeckic Acid (Inactive Enantiomer) Receptor Binding Site CorrectEnantiomer Active CorrectEnantiomer->Receptor Binds Effectively InactiveEnantiomer Inactive InactiveEnantiomer->Receptor Poor or No Binding

Figure 2. Conceptual diagram of stereospecific binding to a biological target.

Future Directions

To fully comprehend the role of stereochemistry in the biological activity of Osbeckic acid, further research is warranted in the following areas:

  • Total Synthesis: The development of a stereoselective total synthesis for this compound and its other stereoisomers would provide access to pure samples of each isomer for detailed biological evaluation.

  • X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous confirmation of the absolute configuration of the dimeric form of this compound.

  • Comparative Biological Studies: In-depth studies comparing the vasorelaxant activity and other potential biological effects of all stereoisomers of Osbeckic acid would definitively establish the structure-activity relationship and the importance of its specific stereochemistry.

References

A Technical Guide to Elucidating the Biological Origin of (+)-Osbeckic Acid in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of (+)-Osbeckic acid has not yet been elucidated in scientific literature. This document presents a hypothesized pathway based on the compound's chemical structure and established principles of plant biochemistry. The experimental protocols provided are established methodologies proposed for the investigation of this hypothetical pathway.

Introduction

This compound is a naturally occurring dicarboxylic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum).[1][2] Preliminary studies have highlighted its potential as a vasorelaxant, suggesting possible applications in the management of cardiovascular conditions.[1][3] Despite its interesting biological activity, the biosynthetic origin of this compound in plants remains unknown. Understanding its formation is crucial for optimizing its production through metabolic engineering or synthetic biology approaches, thereby facilitating further pharmacological research and development.

This technical guide proposes a plausible biosynthetic pathway for this compound and provides a comprehensive set of experimental protocols for researchers aiming to elucidate and validate this pathway.

Chemical Structure of this compound:

  • Systematic Name: 5-[(S)-carboxy(hydroxy)methyl]furan-2-carboxylic acid[4]

  • Molecular Formula: C₇H₆O₆[1]

  • Molecular Weight: 186.12 g/mol [1]

The structure, featuring a substituted furan (B31954) ring, suggests a potential origin from carbohydrate metabolism, diverging from the well-known fatty acid, terpenoid, or polyketide pathways.

Hypothesized Biosynthetic Pathway of this compound

The furan core of this compound likely originates from a C5 or C6 sugar precursor. We hypothesize a pathway commencing from an intermediate of the pentose (B10789219) phosphate (B84403) pathway or glycolysis, such as D-xylulose-5-phosphate or fructose-6-phosphate. The proposed pathway involves a series of enzymatic reactions including dehydration, cyclization, and oxidation to form the furan ring and its functional groups.

The key steps in the hypothesized pathway are:

  • Conversion of a Sugar Phosphate: A C5 or C6 sugar phosphate is converted to an open-chain intermediate primed for cyclization.

  • Dehydration and Cyclization: An enzyme, likely a dehydratase or a cyclase, catalyzes the removal of water molecules to form the furan ring.

  • Oxidation Steps: A series of oxidation reactions, likely catalyzed by dehydrogenases and oxidases (e.g., cytochrome P450 monooxygenases), would form the two carboxylic acid groups. The chirality of the C2 side chain suggests a stereospecific enzymatic reaction in the final oxidation step.

G cluster_0 Primary Metabolism cluster_1 Hypothesized this compound Pathway Pentose Phosphate Pathway Pentose Phosphate Pathway C5/C6 Sugar Phosphate C5/C6 Sugar Phosphate Pentose Phosphate Pathway->C5/C6 Sugar Phosphate e.g., D-Xylulose-5-P Open-Chain Intermediate Open-Chain Intermediate C5/C6 Sugar Phosphate->Open-Chain Intermediate Isomerase/ Epimerase Furan Precursor Furan Precursor Open-Chain Intermediate->Furan Precursor Dehydratase/ Cyclase 5-Hydroxymethyl-2-furoic acid 5-Hydroxymethyl-2-furoic acid Furan Precursor->5-Hydroxymethyl-2-furoic acid Oxidase 1 (e.g., P450) Aldehyde Intermediate Aldehyde Intermediate 5-Hydroxymethyl-2-furoic acid->Aldehyde Intermediate Dehydrogenase 1 This compound This compound Aldehyde Intermediate->this compound Dehydrogenase 2 (Stereospecific)

Caption: Hypothesized biosynthetic pathway of this compound from a sugar precursor.

Data Presentation for Pathway Elucidation

Effective documentation of quantitative data is essential for validating the proposed pathway. The following tables serve as templates for organizing experimental results.

Table 1: Putative Enzyme Kinetic Parameters

Putative Enzyme Substrate(s) Kₘ (µM) Vₘₐₓ (µmol/mg/min) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
Dehydratase/Cyclase Open-Chain Intermediate
Oxidase 1 Furan Precursor
Dehydrogenase 1 5-Hydroxymethyl-2-furoic acid

| Dehydrogenase 2 | Aldehyde Intermediate | | | | |

Table 2: Metabolite Concentrations in Plant Tissues

Plant Tissue Developmental Stage Putative Intermediate Concentration (nmol/g FW) Standard Deviation
Leaf Young Furan Precursor
Leaf Mature Furan Precursor
Leaf Young This compound
Leaf Mature This compound
Root Young Furan Precursor

| Root | Mature | this compound | | |

Table 3: Relative Gene Expression Levels of Candidate Genes

Gene ID Putative Function Tissue Relative Expression (fold change) p-value
GENE001 Dehydratase/Cyclase Leaf vs. Root
GENE002 Oxidase (P450) Leaf vs. Root
GENE003 Dehydrogenase Leaf vs. Root

| GENE004 | Dehydrogenase | Leaf vs. Root | | |

Experimental Protocols

The following section details the methodologies required to investigate the proposed biosynthetic pathway.

G A Hypothesis Generation (Bioinformatic Analysis) B Isotopic Labeling Studies (Trace Precursors) A->B C Metabolite Profiling (Identify Intermediates) A->C D Transcriptomic Analysis (Identify Candidate Genes) A->D B->C G In Planta Validation (Gene Silencing/Overexpression) C->G E Gene Cloning & Heterologous Expression D->E F Enzyme Assays (Characterize Function) E->F F->G H Pathway Elucidation G->H

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Objective: To identify the primary metabolic precursors of this compound.

Materials:

  • Fagopyrum tataricum seedlings.

  • ¹³C-labeled glucose (U-¹³C₆).

  • Liquid chromatography-mass spectrometry (LC-MS) system.

  • Sterile growth medium.

Procedure:

  • Plant Growth: Germinate and grow F. tataricum seedlings in a sterile hydroponic or liquid culture system.

  • Labeling: Introduce U-¹³C₆-glucose into the growth medium at a final concentration of 5 g/L. Grow the plants for a period of 24 to 72 hours to allow for incorporation of the label.

  • Harvesting: Harvest plant tissues (leaves and roots separately) at various time points after label introduction. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • Metabolite Extraction: a. Homogenize 100 mg of frozen tissue in 1 mL of 80% methanol (B129727). b. Centrifuge at 14,000 x g for 10 minutes at 4°C. c. Collect the supernatant and dry it under a stream of nitrogen gas. d. Re-suspend the dried extract in 100 µL of 50% methanol for LC-MS analysis.

  • LC-MS Analysis: a. Analyze the extracts using a high-resolution LC-MS system. b. Search for the mass of this compound (m/z 185.0137 for [M-H]⁻) and its corresponding ¹³C-labeled isotopologue (m/z 192.0372 for [M+7-H]⁻, assuming full labeling from a C6 precursor and loss of one carbon). c. The incorporation of ¹³C into the this compound molecule will confirm its origin from glucose and provide insights into the number of precursor molecules.[5][6][7]

Objective: To identify genes whose expression patterns correlate with the production of this compound.

Materials:

  • F. tataricum tissues with high and low concentrations of this compound (determined by metabolite profiling).

  • RNA extraction kit.

  • Next-generation sequencing (NGS) platform.

  • Bioinformatics software for differential gene expression and co-expression network analysis.

Procedure:

  • Tissue Selection: Based on metabolite profiling, select tissues and developmental stages with the highest and lowest accumulation of this compound.

  • RNA Extraction: Extract total RNA from the selected tissues using a commercial kit, ensuring high quality (RIN > 8).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep sequencing on an NGS platform to generate transcriptomic data for each tissue type.

  • Bioinformatic Analysis: a. Differential Expression: Identify genes that are significantly upregulated in the high-producing tissues compared to the low-producing tissues. b. Co-expression Network Analysis: Identify modules of co-expressed genes. Search for modules that contain known enzyme classes from our hypothesized pathway (e.g., dehydratases, oxidases, dehydrogenases). c. Functional Annotation: Annotate the differentially expressed and co-expressed genes to predict their functions. Prioritize candidate genes that fall into the hypothesized enzyme families.[8][9][10]

Objective: To functionally characterize the candidate genes identified through transcriptomics.

Materials:

  • Candidate gene cDNAs cloned into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • E. coli (e.g., BL21(DE3)) or Saccharomyces cerevisiae expression host.

  • Putative substrates for the enzymatic reactions (these may need to be chemically synthesized if not commercially available).

  • Spectrophotometer or HPLC for detecting product formation.

Procedure:

  • Cloning and Transformation: Clone the full-length cDNA of candidate genes into an appropriate expression vector and transform into the chosen host organism.[11][12]

  • Protein Expression: Induce protein expression according to the specific vector/host system (e.g., with IPTG for E. coli or galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assay: a. Prepare a reaction mixture containing the purified enzyme, a suitable buffer, any required cofactors (e.g., NADPH for reductases, O₂ for oxidases), and the putative substrate. b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction (e.g., by adding acid or an organic solvent). d. Analyze the reaction mixture for the formation of the expected product using HPLC or LC-MS. e. Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.[13][14][15]

Logical Relationships in Pathway Discovery

The elucidation of a novel biosynthetic pathway is an iterative process where different experimental approaches inform and validate one another.

G cluster_0 In Silico & In Vivo Analysis cluster_1 Gene Discovery cluster_2 In Vitro & In Planta Validation A Hypothesis: Pathway Prediction B In Vivo Evidence: Isotopic Labeling & Metabolomics A->B guides search for precursors & intermediates C Candidate Gene Identification: Transcriptomics B->C correlates metabolites with gene expression D In Vitro Proof: Heterologous Expression & Enzyme Assays C->D provides genes to test D->B confirms enzymatic steps & identifies true substrates E In Planta Confirmation: Genetic Modification D->E provides validated genes for in planta studies E->B confirms gene function in the plant

Caption: Logical relationship between key experimental stages in pathway elucidation.

By following the proposed research framework, the scientific community can systematically unravel the biosynthetic pathway of this compound. This knowledge will not only be of fundamental scientific interest but will also pave the way for the sustainable production of this promising bioactive compound.

References

(+)-Osbeckic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of (+)-Osbeckic Acid: Physicochemical Properties, Biological Activity, and Experimental Protocols

This technical guide offers an in-depth resource for researchers, scientists, and drug development professionals on this compound, a naturally occurring compound with demonstrated vasorelaxant properties. This document compiles its known chemical data, biological effects, and relevant experimental methodologies.

Core Data Summary

This compound, a small molecule isolated from Tartary Buckwheat (Fagopyrum tataricum), has garnered interest for its potential cardiovascular applications.[1][2] Its fundamental physicochemical properties are detailed below.

PropertyValueReference(s)
CAS Number 112923-64-5[2][3]
Molecular Formula C₇H₆O₆[3][4]
Molecular Weight 186.12 g/mol [2][4]

Biological Activity: Vasorelaxant Effects

The primary biological activity attributed to isolated this compound is its vasorelaxant effect.[1][4] Quantitative analysis in ex vivo models has established its potency.

ParameterValueTest SystemContractile AgentReference(s)
EC₅₀ 887 μMSprague-Dawley rat thoracic aorta rings1.0 μM phenylephrine (B352888)[1][5][6]

While extracts of Osbeckia octandra, which contain osbeckic acid, have shown potential anticancer and antioxidant activities, these effects have not yet been directly attributed to the isolated this compound.[4]

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, evidence from studies on the rutin-free Tartary buckwheat extract from which it was isolated suggests an endothelium-dependent mechanism.[5] The proposed pathway involves the activation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling cascade.[5][7]

Proposed Vasorelaxation Signaling Pathway

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_acid This compound eNOS eNOS (endothelial Nitric Oxide Synthase) Osbeckic_acid->eNOS Activates NO NO (Nitric Oxide) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC (soluble Guanylate Cyclase) NO->sGC Activates NO->sGC Diffuses cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG (Protein Kinase G) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to

Caption: Proposed endothelium-dependent vasorelaxation pathway of this compound.

This proposed mechanism suggests that this compound stimulates endothelial cells to produce nitric oxide (NO) via the activation of eNOS.[5] NO then diffuses into the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the production of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). The subsequent increase in cGMP levels activates Protein Kinase G (PKG), initiating a cascade of events that ultimately leads to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation, resulting in vasodilation.[5][8]

Experimental Protocols

Isolation of this compound from Tartary Buckwheat

Generalized Isolation and Identification Workflow

G A Rutin-free Tartary Buckwheat Extract (TBSP) B Acidic Fractionation A->B C Reversed-Phase HPLC B->C D Peak Collection C->D E Structural Elucidation (NMR & Mass Spectrometry) D->E F Identification of This compound E->F

Caption: Generalized workflow for the isolation and identification of this compound.

The process begins with an acidic fraction obtained from a rutin-free Tartary Buckwheat extract.[6] This fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[6] Prominent peaks are collected, and the chemical structures of the compounds are determined using nuclear magnetic resonance (NMR) and mass spectrometry (MS), leading to the identification of this compound.[6]

Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

To assess the vasorelaxant activity of this compound, a standard pharmacological preparation using isolated rat thoracic aorta rings is employed. The following protocol is a generalized methodology based on standard practices.

1. Preparation of Aortic Rings:

  • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit physiological salt solution (PSS).[5]

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.[5]

  • For endothelium-independent studies, the endothelium can be denuded by gently rubbing the intimal surface. Confirmation of denudation is achieved by observing the lack of a relaxant response to acetylcholine.[5]

2. Isometric Tension Measurement:

  • Aortic rings are mounted in organ bath chambers containing PSS at 37°C, continuously aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[5]

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the PSS being changed every 15-20 minutes.[5][8]

3. Vasorelaxation Protocol:

  • The viability of the aortic rings is assessed by inducing a contraction with a vasoconstrictor agent, such as phenylephrine (1.0 μM) or potassium chloride.[5][8]

  • Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.[8]

  • The relaxation response at each concentration is recorded as a percentage decrease from the pre-contracted tone.[5]

4. Data Analysis:

  • A concentration-response curve is constructed from the recorded relaxation responses.[5]

  • The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal relaxation, is calculated from this curve.[8]

References

Spectroscopic Profile of (+)-Osbeckic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of a natural product is fundamental to its identification, characterization, and subsequent development. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-Osbeckic acid, a naturally occurring vasorelaxant.

This compound, with the systematic name (2S)-2-hydroxy-2-(5-carboxy-2-furyl)acetic acid, is a bioactive compound isolated from Tartary Buckwheat (Fagopyrum tataricum) and Osbeckia octandra. Its structural elucidation has been primarily accomplished through a combination of NMR and mass spectrometry techniques.

Chemical Structure

The chemical structure of this compound is presented below. This furoic acid derivative possesses a chiral center, leading to its optical activity.

Molecular Formula: C₇H₆O₆ Molecular Weight: 186.12 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Table 1: ¹³C NMR Spectroscopic Data of Osbeckic Acid

Carbon AtomChemical Shift (δ) in ppm
C-2Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-2'Data not available
C-1''Data not available
C-2''Data not available

Note: Specific ¹³C NMR data for the (+)-enantiomer was not available in the reviewed literature. The provided data is for the racemic mixture in D₂O.

Table 2: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Data not available in publicly accessible sources
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering clues to its structure. In the initial identification of this compound, it was observed to form a dimer.

Table 3: Mass Spectrometry Data for the Dimer of this compound

Ionm/z Ratio
[M - H]⁻371.2
Fragment 1184.9
Fragment 2140.9
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)Data not available
C=O stretch (carboxylic acid)Data not available
C=C stretch (furan ring)Data not available
C-O stretchData not available

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are often found in the primary scientific literature. The general workflow for the isolation and characterization of a natural product like this compound is outlined below.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_purification Purification cluster_analysis Structural Elucidation A Plant Material (e.g., Tartary Buckwheat) B Extraction A->B Solvent Extraction C Fractionation B->C Liquid-Liquid Partitioning D Chromatography (e.g., HPLC) C->D Purification of Fractions E Isolation of This compound D->E F NMR Spectroscopy (¹H, ¹³C, 2D NMR) E->F G Mass Spectrometry (MS, MS/MS) E->G H Infrared Spectroscopy (IR) E->H I Data Analysis & Structure Confirmation F->I G->I H->I

Caption: General workflow for the isolation and spectroscopic analysis of natural products.

Conclusion

The spectroscopic data presented provides a foundational understanding of the chemical structure of this compound. While comprehensive ¹H NMR, ¹³C NMR, and IR data for the pure (+)-enantiomer remain to be fully compiled from publicly accessible sources, the available mass spectrometry data confirms its dimeric nature in solution. Further investigation into the primary literature is recommended for researchers requiring detailed experimental parameters and complete spectral assignments.

An In-depth Technical Guide to (+)-Osbeckic Acid: Solubility, Stability, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, stability profile, and biological activity of (+)-Osbeckic acid. The information is curated for professionals in research and drug development, with a focus on presenting available data and outlining relevant experimental protocols.

Physicochemical Properties

This compound is a naturally occurring carboxylic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum).[1] It has been identified as a vasorelaxant, making it a compound of interest for cardiovascular research.[1]

The solubility of this compound is a critical parameter for its handling, formulation, and use in biological assays. As a carboxylic acid, its aqueous solubility is highly dependent on pH.[2]

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsSolubilityReference(s)
Organic Solvents Dimethyl sulfoxide (B87167) (DMSO)Soluble (up to 10 mM)[2][3]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]
Aqueous Solutions pH-dependentLow at acidic to neutral pH, increases significantly at pH ≥ 7

The carboxylic acid moiety of this compound governs its solubility in aqueous media. At acidic or neutral pH, the compound is protonated and less polar, resulting in lower solubility. As the pH increases, the carboxylic acid is deprotonated to the more polar carboxylate form, significantly enhancing its solubility. For practical purposes in experimental settings, a pH of 7.0 or higher is recommended to achieve dissolution in aqueous buffers.

Stability Data

Understanding the stability of this compound is crucial for accurate experimental design and for the development of potential therapeutic formulations.

Table 2: Stability and Storage Recommendations for this compound

ConditionObservation/RecommendationReference(s)
Solid Form Storage Store at -20°C, protected from light and moisture.
Stock Solution Storage Store at -20°C for up to 1 month.[1]
Store at -80°C for up to 6 months.[1]
Prepare fresh solutions for optimal results and avoid repeated freeze-thaw cycles.[1]
Solvent-Induced Degradation The dimeric form of this compound has been observed to degrade when dissolved in DMSO.[1]
pH in Solution For biological experiments, maintaining a pH between 6 and 8 is advisable to minimize potential degradation.

Note: Quantitative data from systematic stability studies (e.g., forced degradation studies) detailing the percentage of degradation under various stress conditions (acid, base, oxidation, heat, light) are not currently available in published literature.

Experimental Protocols

The following sections detail generalized methodologies relevant to the study of this compound.

A common practice for compounds with limited aqueous solubility is to prepare a concentrated stock solution in an organic solvent.

  • Weighing: Accurately weigh the desired amount of solid this compound.

  • Dissolution: Add a minimal amount of anhydrous dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -80°C for long-term use.

For aqueous experimental buffers, dilute the DMSO stock solution to the final desired concentration, ensuring the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5][6]

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to a range of stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photostability).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acid Hydrolysis (0.1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base ox Oxidation (3% H2O2) prep->ox therm Thermal (60°C) prep->therm photo Photolytic (UV/Vis Light) prep->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc path Identify Degradation Pathways hplc->path

Caption: Workflow for a forced degradation study.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for the analysis of organic acids like this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Temperature: Ambient or controlled (e.g., 25°C).

Note: A specific, validated HPLC method for this compound has not been detailed in the available literature. Method development and validation would be required for quantitative analysis.

The vasorelaxant activity of this compound can be assessed using isolated aortic rings.

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings. The endothelium can be left intact or be mechanically removed for mechanistic studies.

  • Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction: Induce a sustained contraction with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

  • Treatment: Add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the relaxation of the aortic rings as a percentage of the pre-contraction.

  • Analysis: Plot a concentration-response curve to determine the EC₅₀ value.

G A Isolate Rat Thoracic Aorta B Cut into Rings A->B C Mount in Organ Bath B->C D Induce Contraction (e.g., Phenylephrine) C->D E Add Cumulative Doses of This compound D->E F Record Relaxation E->F G Plot Concentration-Response Curve & Calculate EC50 F->G

Caption: Experimental workflow for an ex vivo vasorelaxation assay.

Biological Activity and Signaling Pathways

This compound has been identified as a vasorelaxant with an EC₅₀ of 887 μM in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings.[1] The precise molecular mechanism has not been fully elucidated, but two primary pathways are proposed based on its structure and the activity of related compounds.

One potential mechanism is an endothelium-dependent pathway involving the production of nitric oxide (NO).

  • eNOS Activation: this compound may stimulate endothelial nitric oxide synthase (eNOS) in the endothelial cells of the blood vessel.

  • NO Production: eNOS synthesizes NO from L-arginine.

  • sGC Activation: NO diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).

  • cGMP Increase: sGC converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).

  • Vasorelaxation: Increased cGMP levels lead to a cascade of events that result in the relaxation of the smooth muscle.

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell OA This compound eNOS eNOS OA->eNOS stimulates? NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Relax Vasorelaxation cGMP->Relax leads to G cluster_smc Vascular Smooth Muscle Cell OA This compound CaChannel L-type Ca²⁺ Channel OA->CaChannel inhibits CaInflux Ca²⁺ Influx Contraction Muscle Contraction CaInflux->Contraction is required for

References

Pharmacological Profile of (+)-Osbeckic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid, a naturally occurring compound, has emerged as a molecule of interest within the scientific community due to its demonstrated biological activities.[1] Isolated from sources such as Tartary Buckwheat (Fagopyrum tataricum) and plants of the Osbeckia genus, its primary and most characterized pharmacological effect is vasorelaxation.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its vasorelaxant properties. The guide summarizes quantitative data, details experimental protocols for key assays, and visualizes hypothesized signaling pathways to support further research and drug development endeavors. While preliminary studies on extracts containing osbeckic acid suggest potential anticancer and antioxidant activities, this document will focus on the data available for the isolated this compound.[2]

Quantitative Data Presentation

The primary quantitative data available for this compound pertains to its vasorelaxant activity, as determined by ex vivo studies.

Biological Activity Assay Test System Parameter Value Reference
VasorelaxationIsometric tension recording in an organ bathThoracic aorta rings from Sprague-Dawley ratsEC₅₀887 μM[3]

EC₅₀ (Half-maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The foundational method for determining the vasorelaxant activity of this compound is the ex vivo vasorelaxation assay using isolated aortic rings.

Ex Vivo Vasorelaxation Assay in Rat Aorta

Objective: To assess the vasorelaxant properties of a compound on isolated arterial tissue.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7)

  • Phenylephrine (B352888) or KCl (for pre-contraction)

  • Acetylcholine (B1216132) (for endothelium integrity check)

  • This compound

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method (e.g., cervical dislocation).

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Remove adherent connective and adipose tissues.

    • Cut the aorta into rings of 3-4 mm in length.

    • For endothelium-denuded experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with 60 mM KCl.

    • After washing, assess endothelium integrity by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). A relaxation of >80% typically indicates an intact endothelium.

  • Vasorelaxation Studies:

    • After washing and re-equilibration, induce a stable contraction with a pre-contraction agent (e.g., phenylephrine or KCl).

    • Once the contraction is stable, cumulatively add increasing concentrations of this compound to the organ bath to obtain a concentration-response curve.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.

    • Plot the concentration-response curve and calculate the EC₅₀ value using appropriate pharmacological software.

Mandatory Visualizations

The precise signaling pathways for this compound's vasorelaxant effect have not been fully elucidated. However, based on its chemical structure and the known mechanisms of other vasorelaxants, several pathways have been proposed.

Hypothesized Signaling Pathways

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS Osbeckic_Acid->eNOS Activates (?) NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Caption: Hypothesized endothelium-dependent vasorelaxation pathway for this compound.

This proposed mechanism suggests that this compound may stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[4] NO then diffuses into vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) and increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which ultimately results in vasorelaxation.[4]

G cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound Ca_Channel L-type Ca²⁺ Channel Osbeckic_Acid->Ca_Channel Inhibits (?) Ca_Influx Ca²⁺ Influx Ca_decrease [Ca²⁺]i ↓ Intracellular Ca²⁺ Intracellular Ca²⁺ Relaxation Vasorelaxation Ca_Influx_arrow Extracellular Extracellular Extracellular->Ca_Channel Extracellular Ca²⁺

Caption: Hypothesized endothelium-independent vasorelaxation via calcium channel blockade.

An alternative or complementary mechanism of action for this compound could be the direct inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[5] This would reduce the influx of extracellular calcium, leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation.[5]

G cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound K_Channel K⁺ Channel Osbeckic_Acid->K_Channel Activates (?) K_Efflux K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel_Close Voltage-gated Ca²⁺ Channel Closure Hyperpolarization->Ca_Channel_Close Ca_Influx_Decrease Ca²⁺ Influx ↓ Ca_Channel_Close->Ca_Influx_Decrease Relaxation Vasorelaxation Ca_Influx_Decrease->Relaxation

Caption: Hypothesized endothelium-independent vasorelaxation via potassium channel opening.

Activation of potassium channels in vascular smooth muscle cells is another potential mechanism. This would lead to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, leads to the closure of voltage-gated calcium channels, reducing calcium influx and resulting in vasorelaxation.

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia of Rat Dissection Dissection of Thoracic Aorta Euthanasia->Dissection Cleaning Cleaning and Cutting into Rings Dissection->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration Mounting->Equilibration Integrity_Check Endothelium Integrity Check Equilibration->Integrity_Check Pre_Contraction Pre-contraction (Phenylephrine/KCl) Integrity_Check->Pre_Contraction Drug_Addition Cumulative Addition of This compound Pre_Contraction->Drug_Addition Recording Isometric Tension Recording Drug_Addition->Recording Curve_Plotting Concentration-Response Curve Plotting Recording->Curve_Plotting EC50_Calc EC₅₀ Calculation Curve_Plotting->EC50_Calc

Caption: General experimental workflow for the ex vivo vasorelaxation assay.

This workflow outlines the key steps involved in assessing the vasorelaxant properties of this compound using isolated aortic rings, from tissue preparation to data analysis.

Conclusion and Future Directions

The current body of evidence firmly establishes this compound as a compound with vasorelaxant properties, supported by a clear EC₅₀ value from ex vivo studies. The detailed experimental protocol for the aortic ring assay provides a robust framework for further investigation and validation. However, the precise molecular mechanisms underlying this effect remain to be definitively elucidated, with several plausible signaling pathways proposed.

Future research should focus on:

  • Mechanism of Action Studies: Utilizing specific inhibitors and activators of the proposed signaling pathways (e.g., NOS inhibitors, potassium channel blockers) to confirm the involvement of these pathways in this compound-induced vasorelaxation.

  • In Vivo Studies: Progressing to animal models of hypertension and other cardiovascular diseases to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological setting.

  • Exploration of Other Pharmacological Activities: Conducting rigorous studies on the isolated this compound to confirm and quantify its potential anticancer and antioxidant effects, which are currently only inferred from plant extracts.

A deeper understanding of the pharmacological profile of this compound will be crucial for unlocking its full therapeutic potential and advancing its development as a novel therapeutic agent.

References

Potential Therapeutic Targets of (+)-Osbeckic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring organic acid that has been isolated from Tartary Buckwheat (Fagopyrum tataricum) and plants of the Osbeckia genus.[1] Emerging research has identified this compound as a molecule of interest with potential therapeutic applications. The most well-documented biological activity of isolated this compound is its vasorelaxant effect, suggesting its potential in the management of cardiovascular conditions associated with vasoconstriction, such as hypertension.[1][2] Furthermore, studies on extracts of Osbeckia octandra, which contains this compound, have indicated potential anticancer and antioxidant properties, broadening the scope of its therapeutic relevance.[1][3]

This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities and its potential therapeutic targets. It summarizes the available quantitative data, presents detailed experimental protocols for assessing its effects, and visualizes the proposed signaling pathways and experimental workflows.

Vasorelaxant Activity: A Primary Therapeutic Target

The most robustly characterized therapeutic potential of this compound lies in its vasorelaxant properties. In vitro studies have demonstrated its ability to relax pre-contracted arterial smooth muscle, indicating a potential role in lowering blood pressure.

Quantitative Data on Vasorelaxant Efficacy

The primary quantitative measure of this compound's vasorelaxant activity is its half-maximal effective concentration (EC50).

CompoundParameterValueTest SystemContractile AgentReference
This compoundEC50887 μMSprague-Dawley rat thoracic aorta rings1.0 μM Phenylephrine (B352888)[4]
Proposed Signaling Pathway for Vasorelaxation

The precise molecular mechanism of this compound-induced vasorelaxation is not yet fully elucidated. However, evidence from studies on the rutin-free Tartary buckwheat extract from which it was isolated suggests an endothelium-dependent mechanism.[5] This points towards the involvement of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway, a common mechanism for many vasodilators. An alternative, endothelium-independent pathway involving the blockade of calcium channels in vascular smooth muscle cells has also been proposed for its diastereoisomer, hibiscus acid, and may be shared by this compound.[2]

Diagram of Proposed NO/cGMP-Mediated Vasorelaxation Pathway

NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell OA This compound eNOS eNOS OA->eNOS Activates NO_E Nitric Oxide (NO) eNOS->NO_E Produces L_Arg L-Arginine L_Arg->eNOS NO_V Nitric Oxide (NO) NO_E->NO_V Diffuses sGC sGC NO_V->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_decrease [Ca²⁺]i Decrease PKG->Ca_decrease Leads to Relaxation Vasorelaxation Ca_decrease->Relaxation

Proposed NO/cGMP-mediated vasorelaxation pathway for this compound.
Experimental Protocol: Ex Vivo Vasorelaxation Assay in Rat Aortic Rings

This assay is a standard method to determine the vasorelaxant effect of a compound and to assess the role of the endothelium.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit physiological salt solution (PSS)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • This compound

  • Organ bath system with isometric force transducers

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize a male Sprague-Dawley rat via cervical dislocation and carefully excise the thoracic aorta.[6]

    • Place the aorta in cold PSS and clean it of adherent connective and adipose tissue.[6]

    • Cut the cleaned aorta into rings of 2-3 mm in width.[7]

    • For endothelium-denuded studies, gently rub the intimal surface of some rings.[7]

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing PSS, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[8]

    • Apply a resting tension of 1.5-2 g to each ring and allow them to equilibrate for 60-90 minutes. Change the PSS every 15-20 minutes during this period.[7]

  • Viability and Endothelium Integrity Check:

    • Induce a contraction with 1.0 μM PE.[7]

    • Once a stable contraction is achieved, add 10 μM ACh. A relaxation of >80% indicates an intact endothelium, while <10% indicates a denuded endothelium.[8]

    • Wash the rings with PSS to return to baseline tension.

  • Concentration-Response Curve:

    • Pre-contract the aortic rings with 1.0 μM PE to a stable plateau.[7]

    • Cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.[8]

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by PE.[8]

    • Plot a concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Diagram of Experimental Workflow for Vasorelaxation Assay

Vasorelaxation_Workflow A Euthanize Rat & Excise Thoracic Aorta B Clean Aorta & Cut into 2-3 mm Rings A->B C Mount Rings in Organ Bath & Equilibrate B->C D Induce Contraction with Phenylephrine C->D E Check Endothelium Integrity with Acetylcholine D->E F Wash and Re-equilibrate E->F G Induce Stable Contraction with Phenylephrine F->G H Cumulatively Add this compound G->H I Record Relaxation Response H->I J Plot Concentration-Response Curve & Calculate EC50 I->J

Workflow for the ex vivo vasorelaxation assay.

Anticancer Activity (Inferred from Osbeckia octandra Extracts)

While not yet demonstrated for the isolated compound, extracts from Osbeckia octandra, a plant known to contain this compound, have shown promising anticancer activities against oral squamous cell carcinoma (OSCC) cells.[3][9] These extracts inhibit cell proliferation and induce apoptosis.[3]

Quantitative Data on Anticancer and Antioxidant Activities

Quantitative data for the anticancer activity of Osbeckia octandra extracts are still emerging. However, studies have shown a dose-dependent reduction in the viability of OSCC cell lines.[3] The antioxidant capacity, which may contribute to anticancer effects, has been quantified for various extracts.

Extract/CompoundParameterValueTest SystemReference
O. octandra Methanol (B129727) Leaf ExtractCytotoxicityDose-dependent decrease in cell viabilityHuman OSCC cell lines[9]
O. octandra Ethyl Acetate (B1210297) Leaf ExtractCytotoxicityDose-dependent decrease in cell viabilityHuman OSCC cell lines[9]
O. octandra Water Leaf ExtractDPPH IC5055.5 - 98.4 µg/mLDPPH radical scavenging assay[10]
O. octandra Ethyl Acetate ExtractDPPH IC5042.29 ± 1.29 μg/mLDPPH radical scavenging assay[11]
Proposed Signaling Pathway for Anticancer Effects

Studies on O. octandra extracts suggest that their anticancer effects on OSCC cells are mediated through the induction of G1 phase cell cycle arrest and the triggering of apoptosis via the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of executioner caspases such as caspase-3.[3]

Diagram of Proposed Apoptotic Pathway in OSCC Cells

Apoptosis_Pathway OOE Osbeckia octandra Extract (contains this compound) Bcl2 Bcl-2 / Bcl-xL OOE->Bcl2 Downregulates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Proposed apoptotic pathway initiated by O. octandra extract.
Experimental Protocols for Assessing Anticancer Activity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human OSCC cell lines (e.g., YD10B, HSC2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Osbeckia octandra extract

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed OSCC cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours.[12]

  • Treatment: Treat the cells with various concentrations of the Osbeckia octandra extract (e.g., 50-300 µg/ml) and a vehicle control (DMSO) for 72 hours.[12]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated OSCC cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat OSCC cells with the IC50 concentration of the O. octandra extract for 24-48 hours. Harvest both adherent and floating cells.[11]

  • Washing: Wash the cells twice with cold PBS by centrifugation.[4]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry: Add additional Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Antioxidant Activity (Inferred from Osbeckia octandra Extracts)

Aqueous and ethyl acetate extracts of O. octandra leaves have demonstrated significant antioxidant activity, which is attributed to their high content of phenolic compounds, including this compound.[1][11]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Osbeckia octandra extract at various concentrations

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a test tube or microplate well, mix a volume of the plant extract with the DPPH solution. Prepare a control with methanol instead of the extract.[2]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[7]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of scavenging against the extract concentration to determine the IC50 value.

Future Directions and Conclusion

The current body of research strongly supports the potential of this compound as a therapeutic agent, particularly for cardiovascular diseases due to its vasorelaxant effects. The key therapeutic targets appear to be components of the NO/cGMP signaling pathway and potentially calcium channels in vascular smooth muscle.

The anticancer and antioxidant activities observed in Osbeckia octandra extracts are promising; however, further research is required to:

  • Isolate and quantify the contribution of this compound to these effects.

  • Determine the IC50 values of pure this compound against various cancer cell lines.

  • Elucidate the specific molecular targets of this compound in cancer cells.

  • Conduct in vivo studies to validate the therapeutic efficacy and safety of this compound for these potential applications.

References

In Silico Modeling of (+)-Osbeckic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a naturally occurring compound, has demonstrated significant vasorelaxant properties, suggesting its potential as a therapeutic agent for cardiovascular conditions.[1][2] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with key biological targets implicated in vasodilation. By leveraging computational methodologies such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can elucidate the molecular mechanisms underlying its biological activity, identify potential protein targets, and guide further experimental validation. This document outlines detailed protocols for these in silico techniques and presents a structured approach to data analysis and visualization, serving as a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound is a natural product that has been isolated from sources such as Tartary Buckwheat.[1][2] Its primary reported biological activity is a potent vasorelaxant effect.[1][2] Additionally, studies on plant extracts containing osbeckic acid have suggested potential anticancer and antioxidant properties.[1] The vasorelaxant effect indicates a potential therapeutic application in managing conditions associated with vasoconstriction, such as hypertension.

The precise molecular mechanisms of this compound's vasorelaxant activity are not yet fully elucidated. However, common pathways for vasodilation involve the modulation of ion channels in vascular smooth muscle cells, such as L-type calcium channels and potassium channels, or the stimulation of the endothelial nitric oxide synthase (eNOS) pathway.[1] In silico modeling provides a powerful approach to investigate these potential mechanisms by simulating the interaction of this compound with relevant protein targets at a molecular level.

Data Presentation

Ligand and Protein Target Information

Successful in silico modeling begins with the accurate representation of the small molecule (ligand) and its potential protein targets.

Ligand Molecular Formula SMILES String 3D Structure Source
This compoundC7H6O6C1=CC(OC1=O)(CC(=O)O)C(=O)OPubChem CID: 543
Potential Protein Target Function in Vasodilation PDB ID (Human)
L-type voltage-gated calcium channel (Ca_v_1.2)Inhibition reduces calcium influx into vascular smooth muscle cells, leading to relaxation.8FD7, 8EOG, 8HLP
Potassium Channels (e.g., K_v_, K_Ca_)Activation leads to hyperpolarization of vascular smooth muscle cells, causing relaxation.1k4c, 1bl8, 6HDB, 8HIR
Endothelial Nitric Oxide Synthase (eNOS)Produces nitric oxide (NO), a potent vasodilator.1M9R, 3NOS, 3N5S, 4D1P

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments to investigate the interactions of this compound with its potential protein targets.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules, co-factors, and any existing ligands from the protein structure using molecular modeling software (e.g., AutoDock Tools, PyMOL).

    • Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) to the protein.

    • Define the binding site (active site) of the protein by creating a grid box that encompasses the region of interest.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound (e.g., from PubChem).

    • Optimize the ligand's geometry and assign partial charges.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina) to perform the docking calculations.

    • The software will explore various conformations of the ligand within the defined binding site of the protein.

    • A scoring function is used to estimate the binding affinity for each generated pose.

  • Analysis of Results:

    • Analyze the docking results to identify the lowest energy (most favorable) binding poses.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

    • The binding energy values can be used to rank the potential affinity of this compound for different protein targets.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, assessing the stability of the docked pose.

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes and to relax the structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to stabilize the system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

  • Ligand-Based Pharmacophore Modeling (if multiple active compounds are known):

    • Collect a set of known active molecules that bind to the target of interest.

    • Generate multiple conformations for each molecule.

    • Align the molecules and identify the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

    • Generate a 3D pharmacophore model that represents this common arrangement of features.

  • Structure-Based Pharmacophore Modeling:

    • Use the 3D structure of the protein's binding site (with or without a bound ligand).

    • Identify the key interaction points between the protein and a known ligand, or map the chemical features of the empty active site.

    • Generate a pharmacophore model based on these interaction points.

  • Virtual Screening:

    • Use the generated pharmacophore model to screen large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active.

Reverse Docking

Reverse docking is used to identify potential protein targets for a given small molecule by docking it against a library of protein structures.

Protocol:

  • Ligand Preparation:

    • Prepare the 3D structure of this compound as described in the molecular docking protocol.

  • Target Library Preparation:

    • Select a library of 3D protein structures. This could be a curated set of proteins from a specific pathway (e.g., cardiovascular-related proteins) or a larger, more diverse library.

  • High-Throughput Docking:

    • Use a high-throughput docking tool or web server (e.g., ReverseDock) to dock this compound against each protein in the library.[3][4]

  • Hit Identification and Analysis:

    • Rank the proteins based on the predicted binding affinities.

    • The top-ranking proteins are potential targets of this compound.

    • Further analyze the binding poses for these high-scoring hits to assess the plausibility of the interaction.

Mandatory Visualizations

Signaling Pathways

Vasorelaxation_Pathways cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS_inactive eNOS (inactive) Osbeckic_Acid->eNOS_inactive Stimulates (?) eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Ca_channels L-type Ca2+ Channels PKG->Ca_channels Inhibits Relaxation Vasorelaxation PKG->Relaxation Promotes Ca_influx Ca2+ Influx Ca_channels->Ca_influx K_channels K+ Channels Hyperpolarization Hyperpolarization K_channels->Hyperpolarization Ca_influx->Relaxation Leads to Contraction Hyperpolarization->Ca_channels Inhibits Hyperpolarization->Relaxation Promotes Osbeckic_Acid2 This compound Osbeckic_Acid2->Ca_channels Inhibits (?) Osbeckic_Acid2->K_channels Activates (?)

Caption: Potential signaling pathways for this compound-induced vasorelaxation.

Experimental Workflows

In_Silico_Workflow cluster_prep Preparation cluster_screening Screening & Target Identification cluster_interaction Interaction Analysis cluster_analysis Analysis Ligand_Prep Ligand Preparation (this compound 3D Structure) Reverse_Docking Reverse Docking Ligand_Prep->Reverse_Docking Pharmacophore Pharmacophore Modeling & Virtual Screening Ligand_Prep->Pharmacophore Docking Molecular Docking Ligand_Prep->Docking Target_Selection Protein Target Selection (e.g., eNOS, Ca/K Channels) Protein_Prep Protein Preparation (from PDB) Target_Selection->Protein_Prep Protein_Prep->Reverse_Docking Protein_Prep->Pharmacophore Protein_Prep->Docking Reverse_Docking->Docking Identified Targets Pharmacophore->Docking Hypothesized Scaffolds MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Best Pose Binding_Pose Binding Pose Analysis Docking->Binding_Pose Stability Complex Stability Analysis MD_Sim->Stability Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Binding_Pose->Binding_Energy

Caption: A comprehensive workflow for the in silico modeling of this compound interactions.

References

(+)-Osbeckic Acid and its Role in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid, a naturally occurring furan-carboxylic acid, has been identified as a constituent of Tartary Buckwheat (Fagopyrum tataricum) and Osbeckia octandra. While preliminary research has focused on its potential pharmacological activities, its specific role within plant metabolism remains a nascent field of investigation. This technical guide synthesizes the current, albeit limited, knowledge regarding this compound in the context of plant biology. It covers its known botanical sources, chemical properties, and presents hypothesized roles in plant defense and signaling by drawing parallels with other well-characterized organic acids. Furthermore, this document outlines potential experimental workflows for elucidating its biosynthetic pathway and physiological functions in plants. The information is intended to provide a foundational resource for researchers seeking to explore the metabolic significance of this compound in plants and its potential applications.

Introduction

Organic acids are pivotal in plant metabolism, functioning as intermediates in primary metabolic pathways, as signaling molecules in defense responses, and as constituents of secondary metabolites. This compound is a furan-carboxylic acid that has been isolated from Fagopyrum tataricum (Tartary Buckwheat) and Osbeckia octandra.[1][2] While its vasorelaxant properties have been the subject of initial studies, its endogenous function within these plants is not yet understood.[1] This guide aims to collate the available data and provide a framework for future research into the role of this compound in plant metabolism.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, quantification, and for designing experiments to probe its biological functions.

PropertyValue/InformationSource(s)
Molecular Formula C₇H₆O₆[1]
Molecular Weight 186.12 g/mol [1]
Appearance Powder-
Chemical Structure Furan-carboxylic acid derivative[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.-
Identified Natural Sources Fagopyrum tataricum (Tartary Buckwheat), Osbeckia octandra[1][2]

Known Botanical Sources and Metabolic Context

This compound has been identified in two notable plant species:

  • Fagopyrum tataricum (Tartary Buckwheat): This plant is renowned for its rich profile of secondary metabolites, particularly flavonoids like rutin (B1680289) and quercetin.[3][4] Its metabolome also consists of a diverse array of organic acids.[5] The presence of this compound in such a metabolically rich plant suggests a potential role in complex biochemical pathways, possibly related to stress adaptation, as Tartary Buckwheat is known for its resilience in harsh environments.[3]

  • Osbeckia octandra: This plant is used in traditional medicine, and extracts have shown antioxidant and hepatoprotective activities.[6][7][8][9] Phytochemical analyses have revealed the presence of various phenolic compounds, including this compound, gallic acid, and ellagic acid.[2] The co-occurrence with these potent antioxidants may indicate a role for this compound in the plant's defense against oxidative stress.

Hypothesized Roles in Plant Metabolism

Given the limited direct research on the function of this compound in plants, we can hypothesize potential roles based on the known functions of other plant-derived organic acids.

Plant Defense Signaling

Several organic acids are key signaling molecules in plant defense. For instance, salicylic (B10762653) acid is a critical hormone in activating systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections.[10][11] Azelaic acid has also been identified as a priming agent for salicylic acid-dependent defense responses.[12] It is plausible that this compound, as a furan-carboxylic acid, could function in a similar capacity, potentially acting as a signaling molecule in local or systemic defense pathways. Its furan (B31954) ring structure is also found in other natural products with antifungal properties.[13]

dot

Plant_Defense_Hypothesis cluster_pathogen Pathogen Attack cluster_plant_response Plant Cell Response Pathogen Pathogen (e.g., Fungi, Bacteria) OsbeckicAcid This compound (Hypothesized Signal) Pathogen->OsbeckicAcid Induces biosynthesis of SA Salicylic Acid (Known Defense Hormone) OsbeckicAcid->SA May prime or induce synthesis of DefenseGenes Activation of Defense Genes SA->DefenseGenes Activates Experimental_Workflow_Quantification Start Plant Tissue (e.g., Tartary Buckwheat leaves) Freeze Freeze in Liquid Nitrogen & Lyophilize Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Solvent Extraction (80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant HPLC HPLC Analysis (Quantification) Supernatant->HPLC

References

The Chemical Landscape of Osbeckia: A Technical Guide to its Phytochemical Constituents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Osbeckia, belonging to the Melastomataceae family, encompasses a group of flowering plants with a rich history in traditional medicine, particularly in Asia and Africa.[1] Scientific investigations into this genus have revealed a diverse array of bioactive chemical constituents, making it a focal point for modern drug discovery and development. This technical guide provides an in-depth overview of the known chemical constituents of Osbeckia, detailed experimental protocols for their isolation and characterization, and an examination of the signaling pathways through which they exert their biological effects.

Core Chemical Constituents of Osbeckia

Phytochemical analyses of various Osbeckia species have led to the identification of several major classes of compounds, including phenolics, flavonoids, terpenoids, and tannins. These compounds are responsible for the diverse pharmacological activities attributed to the genus, such as antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects.[1][2][3]

Qualitative Phytochemical Profile

Preliminary phytochemical screening of extracts from various Osbeckia species has consistently indicated the presence of several key classes of secondary metabolites.

Osbeckia SpeciesPhenolsFlavonoidsTanninsSaponinsTerpenoidsAlkaloidsSteroidsGlycosides
O. octandra +++++++-
O. aspera +++-+--+
O. muralis -++--+--
O. chinensis +++---+-
O. crinita -+--++++
O. stellata +++++-++
  • '+' indicates presence, '-' indicates absence. Data compiled from multiple sources.

Quantitative Analysis of Phytochemicals

Quantitative studies have provided more specific data on the concentration of these chemical constituents in various Osbeckia extracts. The total phenolic content (TPC) and total flavonoid content (TFC) are commonly measured metrics, often expressed as gallic acid equivalents (GAE) and quercetin (B1663063) or catechin (B1668976) equivalents (QE/CE), respectively.

Osbeckia Species & Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Total Flavonoid Content (mg QE/g or CE/g extract)Reference
O. stellata (Leaves)Methanol120.04 ± 5.97-
O. octandra (Leaves)Ethanol35.63 ± 0.09.05 ± 0.0 (QE)

Furthermore, the anthocyanin content of the flowers of several Osbeckia species has been quantified, with Osbeckia aspera showing a particularly high concentration.

Osbeckia Species (Flower)Anthocyanin Content (mg/g)
O. aspera 20.5 - 37.61
O. reticulata 30.3
O. virgata 32.2
Isolated and Identified Compounds

A number of specific compounds have been isolated and structurally elucidated from various Osbeckia species. These include:

  • Phenolic Acids: Gallic acid, Protocatechuic acid, Ellagic acid, Osbeckic acid[1][2]

  • Flavonoids: Quercetin, Kaempferol, and their glycosides[1][2]

  • Terpenoids: Ursolic acid, Betulinic acid, Norsesquiterpenoids[1]

  • Tannins: Casuarinin[1]

  • Steroids and Saponins: Daucosterol, β-sitosterol

One study reported the isolation of Casuarinin from Osbeckia octandra with a yield of 0.018% from a fraction of the ethyl acetate (B1210297) extract.[1]

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of chemical constituents from Osbeckia species involve a multi-step process. The following sections outline the detailed methodologies commonly employed.

Plant Material Collection and Preparation

Fresh plant material (leaves, stems, flowers, or roots) is collected and authenticated. The material is then washed, shade-dried or freeze-dried, and ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The choice of solvent and extraction method is crucial for selectively isolating the compounds of interest.

  • Maceration: The powdered plant material is soaked in a solvent (e.g., methanol, ethanol, or aqueous mixtures) for an extended period (24-72 hours) with occasional agitation. This method is suitable for thermolabile compounds.

  • Soxhlet Extraction: This continuous extraction method uses a smaller amount of solvent and is more efficient than maceration. However, the prolonged heating may degrade some compounds.

  • Decoction: The plant material is boiled in a solvent, typically water, for a specified period. This is a common method for preparing traditional remedies.

Fractionation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to separate the constituents based on their physical and chemical properties.

  • Column Chromatography (CC): This is a fundamental technique for the separation of compounds.

    • Normal-Phase CC: A polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase.

    • Reversed-Phase CC: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

    • Size-Exclusion Chromatography (SEC): Molecules are separated based on their size using a porous stationary phase (e.g., Sephadex LH-20).

  • High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical and preparative purposes to isolate pure compounds.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule, which is particularly useful for compounds with chromophores.

Experimental_Workflow cluster_Start Preparation cluster_Extraction Extraction cluster_Fractionation Fractionation & Purification cluster_Analysis Structural Elucidation Plant_Material Plant Material (e.g., Osbeckia leaves) Powdered_Material Grinding to Fine Powder Plant_Material->Powdered_Material Crude_Extract Crude Extract Powdered_Material->Crude_Extract Solvent Extraction (Maceration, Soxhlet, etc.) Fractions Fractions Crude_Extract->Fractions Column Chromatography (Silica, Sephadex, C18) Pure_Compound Pure Compound Fractions->Pure_Compound Preparative HPLC Structure Identified Chemical Structure Pure_Compound->Structure Spectroscopic Analysis (NMR, MS, IR, UV-Vis)

A generalized workflow for the isolation and identification of chemical constituents.

Signaling Pathways Modulated by Osbeckia Constituents

The bioactive compounds from Osbeckia exert their therapeutic effects by modulating specific cellular signaling pathways. A notable example is the induction of apoptosis (programmed cell death) in cancer cells by extracts of Osbeckia octandra.

Intrinsic Apoptosis Pathway

Studies on oral squamous cell carcinoma cells have shown that O. octandra leaf extract triggers the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. The extract was found to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the release of pro-apoptotic factors, ultimately activating the caspase cascade. A key executioner caspase, caspase-3, is activated, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_Initiation Initiation cluster_Regulation Bcl-2 Family Regulation cluster_Execution Caspase Cascade Osbeckia_Extract Osbeckia octandra Extract Bcl2 Bcl-2 / Bcl-XL (Anti-apoptotic) Osbeckia_Extract->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Osbeckia_Extract->Bax Activation Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic apoptosis pathway induced by Osbeckia octandra extract.

Conclusion

The genus Osbeckia represents a valuable source of diverse and bioactive chemical constituents with significant therapeutic potential. The systematic application of modern phytochemical techniques has enabled the isolation and characterization of numerous compounds, and ongoing research continues to unveil the intricate molecular mechanisms through which they exert their effects. This guide provides a foundational understanding for researchers and drug development professionals to further explore and harness the chemical wealth of the Osbeckia genus for the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Isolation and Characterization of (+)-Osbeckic Acid from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Osbeckic acid is a naturally occurring furan-carboxylic acid identified as a potent vasorelaxant, making it a molecule of significant interest for cardiovascular research and drug development.[1][2] To date, a total chemical synthesis of this compound has not been reported in the scientific literature. Therefore, access to this compound for research purposes relies on its isolation from natural sources. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from Tartary Buckwheat (Fagopyrum tataricum), a known source of this bioactive compound.[1][3] The methodologies described herein are based on established techniques for the isolation of organic acids from plant materials.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and the design of relevant biological assays.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₇H₆O₆[2]
Molecular Weight 186.12 g/mol [2]
Appearance Not explicitly stated; likely a solid at room temperature.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][1]
Melting Point Data not available in cited sources.[1]
pKa Data not available in cited sources.[1]
LogP Data not available in cited sources.[1]
Biological Activity Vasorelaxant; EC₅₀ value of 887 μM in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings.[1][1]
Stability Shows degradation in Dimethyl sulfoxide (B87167) (DMSO).[1][1]

Isolation of this compound from Tartary Buckwheat

The isolation of this compound is a multi-step process involving initial extraction, solvent partitioning to fractionate the crude extract, and subsequent chromatographic purification. The overall workflow is depicted below.

G cluster_0 Phase 1: Extraction & Partitioning cluster_1 Phase 2: Chromatographic Purification A Dried Tartary Buckwheat Powder B Crude Extract (80% Aqueous Acetone) A->B Maceration C Aqueous Suspension B->C Suspend in Water D Ethyl Acetate Fraction (Enriched with this compound) C->D Extract with Ethyl Acetate E n-Hexane Fraction (Discarded) C->E Extract with n-Hexane F n-Butanol Fraction C->F Extract with n-Butanol G Remaining Aqueous Fraction C->G H Silica Gel Column Chromatography D->H Concentrate and Load I Semi-Pure this compound Fractions H->I J Sephadex LH-20 Column Chromatography I->J K Highly Pure this compound Fractions J->K L Preparative HPLC K->L M Pure this compound L->M G cluster_0 Techniques A Pure this compound B Structural Elucidation A->B C Purity Assessment A->C D NMR Spectroscopy (¹H, ¹³C) B->D E Mass Spectrometry (MS) B->E F Analytical HPLC-UV C->F G LC-MS/MS C->G

References

Application Notes and Protocols for the Asymmetric Synthesis of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, protocol for the asymmetric synthesis of (+)-Osbeckic acid. Due to the limited availability of a published total synthesis in the peer-reviewed literature, this guide outlines a plausible and chemically sound synthetic strategy. The proposed route is designed to be efficient and stereoselective, providing a framework for researchers aiming to synthesize this natural product.

Introduction

This compound is a naturally occurring furan (B31954) derivative with potential biological activities. Its asymmetric synthesis is a key step for the further investigation of its therapeutic potential and for the development of new drug candidates. The strategy presented here is a convergent synthesis, which involves the preparation of two key fragments that are later combined to form the target molecule. This approach allows for greater flexibility and efficiency.

The key features of this proposed synthesis are:

  • An Evans asymmetric aldol (B89426) reaction to establish the chiral center of the side chain with high stereocontrol.

  • A Paal-Knorr furan synthesis to construct the substituted furan core.

  • A Wittig reaction to couple the two main fragments.

  • Standard functional group manipulations to complete the synthesis.

Overall Synthetic Strategy

The overall strategy for the synthesis of this compound is depicted in the workflow diagram below. The synthesis begins with the preparation of a chiral oxazolidinone-derived acyl group, which then undergoes an asymmetric aldol reaction to introduce the desired stereochemistry. The resulting aldol adduct is then converted to a phosphonium (B103445) salt. In a parallel sequence, a substituted furan is prepared via a Paal-Knorr synthesis. The two fragments are then joined using a Wittig reaction, followed by deprotection and oxidation to yield the final product, this compound.

G cluster_0 Side-Chain Synthesis cluster_1 Furan Core Synthesis cluster_2 Final Assembly and Functionalization A Propionyl Chloride C N-Propionyl Oxazolidinone A->C n-BuLi, THF, -78 °C B (S)-4-isopropyloxazolidin-2-one B->C E Chiral Aldol Adduct C->E TiCl4, DIPEA, -78 °C D Isobutyraldehyde (B47883) D->E F Primary Alcohol E->F LiBH4, H2O, THF, 0 °C G Alkyl Iodide F->G I2, PPh3, Imidazole (B134444), CH2Cl2 I Chiral Phosphonium Salt G->I PPh3, Toluene (B28343), reflux H Triphenylphosphine (B44618) H->I O Coupled Product (Ester) I->O n-BuLi, THF, -78 °C to rt J Ethyl 3-oxobutanoate K Ethyl 2-chloro-3-oxobutanoate J->K SO2Cl2, CH2Cl2 M 1,4-Diketone K->M NaH, THF L Ethyl acetoacetate (B1235776) L->M N Ethyl 3-formylfuran-2-carboxylate M->N p-TsOH, Toluene, reflux N->O P Protected this compound O->P 1. H2, Pd/C, EtOAc 2. LiOH, THF/H2O Q This compound P->Q Jones Oxidation (CrO3, H2SO4, Acetone)

Caption: Overall workflow for the asymmetric synthesis of this compound.

Experimental Protocols

Synthesis of the Chiral Side-Chain

Protocol 1: Preparation of (S)-4-isopropyl-3-propionyl-oxazolidin-2-one

  • To a solution of (S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) dropwise and stir for an additional 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.

Protocol 2: Asymmetric Aldol Reaction

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 at -78 °C, add titanium(IV) chloride (1.1 eq, 1.0 M in CH2Cl2) dropwise.

  • After 5 minutes, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise and stir for 30 minutes.

  • Add isobutyraldehyde (1.5 eq) and stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify by flash chromatography to yield the chiral aldol adduct.

Protocol 3: Reductive Cleavage and Iodination

  • To a solution of the chiral aldol adduct (1.0 eq) in a mixture of THF and water at 0 °C, add lithium borohydride (B1222165) (2.0 eq) portion-wise.

  • Stir the reaction for 2 hours at 0 °C.

  • Carefully quench the reaction with 1 M HCl and extract with ethyl acetate (3x).

  • Dry the combined organic layers over Na2SO4 and concentrate. The crude primary alcohol is used in the next step without further purification.

  • To a solution of the crude alcohol, triphenylphosphine (1.5 eq), and imidazole (1.5 eq) in CH2Cl2 at 0 °C, add iodine (1.5 eq) portion-wise.

  • Stir for 1 hour at room temperature.

  • Wash the reaction mixture with saturated aqueous Na2S2O3 solution, followed by brine.

  • Dry over Na2SO4, concentrate, and purify by flash chromatography to obtain the alkyl iodide.

Protocol 4: Preparation of the Chiral Phosphonium Salt

  • A solution of the alkyl iodide (1.0 eq) and triphenylphosphine (1.2 eq) in toluene is heated to reflux for 24 hours.

  • Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the chiral phosphonium salt.

Synthesis of the Furan Core

Protocol 5: Paal-Knorr Furan Synthesis

  • To a suspension of sodium hydride (2.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of ethyl acetoacetate (1.1 eq) in THF dropwise.

  • After hydrogen evolution ceases, add a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in THF.

  • Stir the reaction at room temperature for 12 hours.

  • Quench with water and extract with ethyl acetate (3x).

  • Dry the organic phase over Na2SO4 and concentrate to give the crude 1,4-diketone.

  • Dissolve the crude diketone in toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH), and heat to reflux with a Dean-Stark trap for 6 hours.

  • Cool the reaction, wash with saturated aqueous NaHCO3 and brine.

  • Dry over Na2SO4, concentrate, and purify by flash chromatography to afford ethyl 3-formylfuran-2-carboxylate.

Final Assembly and Functionalization

Protocol 6: Wittig Reaction

  • To a suspension of the chiral phosphonium salt (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution for 1 hour at -78 °C.

  • Add a solution of ethyl 3-formylfuran-2-carboxylate (0.9 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH4Cl and extract with ethyl acetate (3x).

  • Dry, concentrate, and purify by flash chromatography to yield the coupled product.

Protocol 7: Deprotection and Oxidation

  • To a solution of the coupled product (1.0 eq) in ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Dissolve the crude product in a mixture of THF and water, and add lithium hydroxide (B78521) (3.0 eq).

  • Stir at room temperature for 4 hours.

  • Acidify with 1 M HCl and extract with ethyl acetate (3x).

  • Dry over Na2SO4 and concentrate to yield the protected this compound.

  • Dissolve the protected acid in acetone (B3395972) at 0 °C and add Jones reagent (CrO3/H2SO4/H2O) dropwise until a persistent orange color is observed.

  • Stir for 1 hour at 0 °C.

  • Quench with isopropanol (B130326) and dilute with water.

  • Extract with ethyl acetate (3x), dry over Na2SO4, concentrate, and purify by flash chromatography or recrystallization to afford this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the key steps in the asymmetric synthesis of this compound. These values are estimates based on similar transformations in the literature and should be considered as targets for optimization.

StepReactionStarting Material (eq)ProductYield (%)Purity/Selectivity (dr or ee)
Side-Chain Synthesis
1Acylation of Chiral Auxiliary1.0N-Propionyl Oxazolidinone95N/A
2Asymmetric Aldol Reaction1.0Chiral Aldol Adduct85>95:5 dr
3Reductive Cleavage & Iodination1.0Alkyl Iodide80 (2 steps)>99% ee
4Phosphonium Salt Formation1.0Chiral Phosphonium Salt90>99% ee
Furan Core Synthesis
5Paal-Knorr Synthesis1.0Ethyl 3-formylfuran-2-carboxylate65 (2 steps)N/A
Final Assembly
6Wittig Reaction1.0Coupled Product (Ester)70Z:E ratio >10:1
7Deprotection & Oxidation1.0This compound60 (3 steps)>99% ee
Overall ~11 >99% ee

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the proposed synthesis.

G cluster_main Key Synthetic Transformations start Chiral Auxiliary & Propionyl Chloride aldol Asymmetric Aldol Reaction start->aldol cleavage Reductive Cleavage & Iodination aldol->cleavage wittig_precursor Chiral Phosphonium Salt cleavage->wittig_precursor wittig Wittig Reaction wittig_precursor->wittig paal_knorr_start 1,4-Diketone Precursors paal_knorr Paal-Knorr Furan Synthesis paal_knorr_start->paal_knorr furan_aldehyde Furan Aldehyde paal_knorr->furan_aldehyde furan_aldehyde->wittig deprotection Deprotection (Hydrogenation & Saponification) wittig->deprotection oxidation Final Oxidation deprotection->oxidation end This compound oxidation->end

Caption: Logical flow of key reactions in the synthesis.

Application Notes and Protocols for the Purification of (+)-Osbeckic Acid from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring furan-carboxylic acid that has garnered significant interest within the scientific community for its potential therapeutic applications, notably its vasorelaxant effects. This compound has been successfully isolated from various plant sources, including Osbeckia aspera and Tartary Buckwheat (Fagopyrum tataricum).[1] This document provides a comprehensive set of application notes and detailed protocols for the extraction and purification of this compound from plant materials. The methodologies described herein are based on established phytochemical isolation techniques, including solvent extraction, liquid-liquid partitioning, and multi-step column chromatography.

Data Presentation

The following tables summarize illustrative quantitative data for the purification of this compound from a starting batch of 1 kg of dried plant material (e.g., Osbeckia aspera leaves). It is important to note that these values are hypothetical and intended for illustrative purposes. Actual yields and purity will vary depending on the specific plant source, the concentration of this compound in the plant material, and the experimental conditions.

Table 1: Extraction and Solvent Partitioning Yields

StepParameterValue
Initial Extraction Starting Plant Material (dried leaves)1000 g
Extraction Solvent80% Aqueous Acetone (B3395972)
Crude Extract Yield150 g
Solvent Partitioning Ethyl Acetate Fraction45 g
n-Butanol Fraction30 g
Aqueous Fraction75 g

Table 2: Column Chromatography Purification Summary

Chromatography StepStationary PhaseMobile Phase SystemFraction VolumeTarget FractionsYield of Semi-Pure this compoundPurity (by HPLC)
Silica Gel Column Silica Gel (60-120 mesh)Hexane:Ethyl Acetate (gradient)20 mL85-925 g~70%
Sephadex LH-20 Sephadex LH-20Methanol10 mL15-201.2 g~90%
Preparative HPLC C18 ColumnAcetonitrile:Water with 0.1% Formic Acid (gradient)N/APeak corresponding to this compound> 1 g>98%

Experimental Protocols

Plant Material Preparation

Freshly collected plant material, such as the leaves of Osbeckia aspera, should be thoroughly washed with distilled water to remove any debris. The cleaned material is then dried in a well-ventilated shade oven at a temperature between 40-50°C for 48-72 hours, or until a constant weight is achieved. The dried leaves are then ground into a coarse powder using a laboratory blender.[1]

Extraction of this compound

This protocol outlines a solid-liquid extraction method to obtain a crude extract containing this compound.

Materials:

  • Dried and powdered plant material

  • 80% Acetone in distilled water (v/v)

  • Large Erlenmeyer flasks or beakers

  • Orbital shaker

  • Whatman No. 1 filter paper

  • Rotary evaporator

Procedure:

  • Macerate 1 kg of the powdered plant material in 5 L of 80% aqueous acetone in a large flask.

  • Agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude aqueous acetone extract.[1]

plant_material Dried, Powdered Plant Material (1 kg) extraction Maceration with 80% Aqueous Acetone (3x) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Aqueous Acetone Extract filtration->crude_extract start Ethyl Acetate Fraction silica_gel Silica Gel Column Chromatography start->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Semi-pure Fractions (~70% Purity) prep_hplc Preparative HPLC sephadex->prep_hplc Further Purified Fractions (~90% Purity) pure_compound Pure this compound (>98% Purity) prep_hplc->pure_compound osbeckic_acid This compound Stability ph pH osbeckic_acid->ph solvent Solvent osbeckic_acid->solvent temperature Temperature osbeckic_acid->temperature light Light osbeckic_acid->light oxygen Oxygen osbeckic_acid->oxygen degradation Degradation ph->degradation Extremes solvent->degradation e.g., DMSO (dimer) temperature->degradation High Temp. light->degradation UV Exposure oxygen->degradation Oxidation

References

Application Notes and Protocols for the Quantification of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a dicarboxylic acid with demonstrated vasorelaxant properties, making it a compound of interest for therapeutic applications.[1] Accurate and precise quantification of this compound in various biological matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Due to the limited availability of specific cross-validation studies for this compound, the quantitative performance data presented here is based on validated methods for analogous dicarboxylic and organic acids.[2] These protocols and data serve as a robust starting point for method development and validation for this compound quantification.

Physicochemical Properties and Stability of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for developing robust analytical methods.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValue/InformationReference
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1]
Stability A degraded peak was observed when the dimeric form was dissolved in DMSO. For long-term storage, solutions at -80°C are recommended for up to 6 months and at -20°C for up to 1 month. It is advised to prepare solutions fresh and avoid repeated freeze-thaw cycles.[1][3]
pKa Data not available in cited sources.[1]
LogP Data not available in cited sources.[1]

Analytical Techniques: A Comparative Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A widely accessible technique suitable for relatively high concentrations of the analyte. Its sensitivity may be limited for trace-level quantification in complex biological matrices.

  • LC-MS/MS: Offers high sensitivity and selectivity, making it the gold standard for quantifying low levels of this compound in complex matrices like plasma and urine.[2][4]

  • GC-MS: A powerful technique for volatile compounds. For non-volatile analytes like dicarboxylic acids, a derivatization step is necessary to increase volatility and thermal stability.[5]

Quantitative Performance Comparison (Based on Analogous Organic Acids)

The following table summarizes key performance parameters for HPLC-UV and LC-MS/MS methods based on validated analyses of similar organic acids.[2]

Table 2: Comparative Quantitative Performance

Performance ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.9998
Limit of Detection (LOD) 11 - 8,026 µg/kg< 60 nM
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg< 805 fg
Accuracy (Recovery %) 76.3 - 99.2%> 95%
Precision (RSD %) < 5.3%< 15%

Experimental Protocols

Sample Preparation from Biological Matrices

Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[4]

This method is suitable for preparing samples for LC-MS/MS analysis.[2][4]

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.

  • Incubate the mixture at -20°C for 20 minutes.[4]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4][5]

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

LLE is a common technique for cleaning up samples for both LC-MS/MS and GC-MS analysis.[5][6]

  • To a deproteinized sample or 1 mL of urine, add an appropriate internal standard.

  • Acidify the sample to a pH below 2 by adding a suitable acid (e.g., 5M HCl or 3% phosphoric acid).[5]

  • Add 2-3 volumes of an immiscible organic solvent (e.g., ethyl acetate or methyl-tert-butyl ether).[5][6]

  • Vortex vigorously for 2 minutes to facilitate the transfer of this compound into the organic phase.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another portion of the organic solvent and combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute the dried residue in a suitable solvent for injection (e.g., mobile phase for HPLC/LC-MS or derivatization solvent for GC-MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol is based on general methods for organic acid analysis.[7]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 50 mM sodium di-hydrogen orthophosphate, pH 3.5) and an organic modifier (e.g., acetonitrile) (e.g., 75:25 v/v).[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 200-210 nm.[7][9]

    • Injection Volume: 10-20 µL.

  • Protocol:

    • Prepare a series of calibration standards of this compound in the mobile phase.

    • Inject the prepared standards and samples onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify this compound in the samples using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and is ideal for low-level quantification in biological matrices.[2][4]

  • Chromatographic and MS Conditions:

    • Instrument: UHPLC system coupled to a tandem mass spectrometer.[2]

    • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2][4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids, though derivatization can allow for positive mode detection.[4]

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and an internal standard.[2][4]

  • Protocol:

    • Prepare samples as described in the sample preparation section.

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the specific MRM transitions for this compound and the internal standard.

    • Quantify this compound using a calibration curve constructed from standards prepared in a similar matrix. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires a derivatization step to make this compound volatile.[5]

  • Derivatization (Silylation):

    • To the dried extract, add 50-100 µL of a silylation agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

    • Securely cap the vial and heat at 70-90°C for 30-60 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: Standard GC-MS system.

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).[5]

    • Injector Temperature: 250°C.[5]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Ionization Mode: Electron Ionization (EI).[5]

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

  • Protocol:

    • Inject the derivatized sample into the GC-MS system.

    • Identify the derivatized this compound peak based on its retention time and mass spectrum.

    • Quantify using a calibration curve prepared with derivatized standards.

Visualizations of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (e.g., LLE, Protein Precipitation) Sample->Extraction Cleanup Cleanup & Concentration (e.g., Evaporation, Reconstitution) Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (200-210 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General workflow for this compound quantification by HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) IS Add Internal Standard Sample->IS Extraction Protein Precipitation IS->Extraction Cleanup Supernatant Collection Extraction->Cleanup Injection UHPLC Injection Cleanup->Injection Separation C18 Column Separation Injection->Separation Ionization ESI Source Separation->Ionization Detection Tandem MS (MRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for sensitive quantification of this compound by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatization Derivatization (e.g., Silylation) Dry->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the HPLC Analysis of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of (+)-Osbeckic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a proposed HPLC method based on established protocols for the analysis of analogous furan-carboxylic acids and other organic acids.[1] The provided protocols and quantitative data are representative and should be validated in-house for specific applications.

Introduction

This compound is a naturally occurring dicarboxylic acid with potential therapeutic applications, making its accurate quantification crucial for research and drug development.[1] HPLC with UV detection offers a robust, sensitive, and selective method for the analysis of organic acids.[1] This document details the experimental procedures for sample preparation, standard preparation, and HPLC analysis, along with representative quantitative performance data.

Proposed HPLC Method

The following HPLC method is a recommended starting point for the analysis of this compound. Optimization of these conditions may be necessary depending on the specific sample matrix and instrumentation.

Table 1: Proposed HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 254 nm
Run Time Approximately 15 minutes

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC-UV analysis of organic acids, which can be considered representative for a validated this compound method.[1]

Table 2: Representative Quantitative Performance Data for Organic Acid Analysis by HPLC-UV

ParameterRepresentative Value
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 11 - 8,026 µg/kg[1]
Limit of Quantitation (LOQ) 40 - 26,755 µg/kg[1]
Accuracy (Recovery %) 76.3 - 99.2%[1]
Precision (RSD %) < 5.3%[1]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or mobile phase) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations.

Sample Preparation (from Plant Material)
  • Extraction: Extract a known weight of dried and powdered plant material with a suitable solvent (e.g., methanol or an acetone/water mixture) using techniques such as sonication or maceration.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE step using a C18 cartridge can be employed to remove interfering compounds.

  • Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve Dissolve in Solvent Standard->Dissolve Dilute_Std Prepare Working Standards Dissolve->Dilute_Std HPLC HPLC System Dilute_Std->HPLC Inject Sample Weigh Plant Material Extract Solvent Extraction Sample->Extract Filter_Sample Filter Extract Extract->Filter_Sample Dilute_Sample Dilute Sample Filter_Sample->Dilute_Sample Dilute_Sample->HPLC Inject Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Cal_Curve Generate Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Hypothetical)

While the precise signaling pathway of this compound is not fully elucidated, its vasorelaxant effects suggest a potential interaction with pathways regulating vascular smooth muscle tone. A hypothetical pathway is depicted below.

Signaling_Pathway Osbeckic_Acid This compound Target_Receptor Target Receptor (e.g., GPCR) Osbeckic_Acid->Target_Receptor Binds Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) Target_Receptor->Effector_Enzyme Activates Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Increases PKG Protein Kinase G (PKG) Activation Second_Messenger->PKG Ca_Channels Inhibition of Ca2+ Channels PKG->Ca_Channels Phosphorylates Vasorelaxation Vasorelaxation Ca_Channels->Vasorelaxation Leads to

Caption: Hypothetical signaling pathway for this compound-induced vasorelaxation.

References

Application Note: Quantitative Analysis of (+)-Osbeckic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of (+)-Osbeckic acid in biological matrices such as plasma and serum. The protocol employs a straightforward sample preparation procedure, followed by rapid and efficient chromatographic separation and detection using tandem mass spectrometry in negative ion mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies, metabolism research, and other bioanalytical applications.

Introduction

This compound is a naturally occurring dicarboxylic acid with potential therapeutic properties. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) characteristics, a reliable and sensitive analytical method is crucial. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for quantifying small molecules like this compound in complex biological samples. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological matrix (e.g., human plasma, rat serum)

  • This compound analytical standard

  • Internal Standard (IS) working solution (e.g., a structurally similar carboxylic acid, or a stable isotope-labeled this compound, if available)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Procedure:

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial with a microinsert.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any particulates.

  • Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is performed using a C18 column.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System A standard UHPLC/HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Source Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer to identify the precursor ion and optimize the collision energy for the most abundant and stable product ions.

Method Validation (Representative Data)

The following tables present typical performance characteristics that should be evaluated during method validation. The values provided are for illustrative purposes and should be established for each specific assay.

Table 3: Calibration Curve and Sensitivity

ParameterRepresentative Value
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Accuracy (%)Precision (CV%)
Low 395 - 105< 15
Medium 10095 - 105< 15
High 80095 - 105< 15

Data Analysis

Data acquisition and processing are performed using the instrument-specific software. The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is precipitate Protein Precipitation (300 µL ACN) add_is->precipitate vortex1 Vortex precipitate->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute (100 µL Mobile Phase) dry->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge (14,000 x g, 5 min) vortex2->centrifuge2 final_sample Transfer to HPLC Vial centrifuge2->final_sample lc_injection Inject Sample (5 µL) final_sample->lc_injection Workflow Step lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS detection of this compound.

logical_relationship cluster_method_development Method Development cluster_protocol_components Protocol Components cluster_outcome Outcome selectivity Selectivity reliable_quantification Reliable Quantification selectivity->reliable_quantification sensitivity Sensitivity sensitivity->reliable_quantification accuracy Accuracy accuracy->reliable_quantification precision Precision precision->reliable_quantification robustness Robustness robustness->reliable_quantification sample_prep Sample Preparation sample_prep->selectivity sample_prep->accuracy chromatography Chromatography chromatography->selectivity chromatography->precision mass_spec Mass Spectrometry mass_spec->sensitivity mass_spec->precision

Caption: Key relationships in LC-MS/MS method development for reliable quantification.

Application Notes and Protocols for In Vitro Bioactivity of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the in vitro biological activities of (+)-Osbeckic acid. The protocols detailed below are designed to assess its vasorelaxant, anticancer, and antioxidant properties.

Vasorelaxant Activity

This compound has been identified as a vasorelaxant agent, suggesting its potential in conditions associated with vasoconstriction, such as hypertension.[1]

The primary quantitative measure of this compound's vasorelaxant activity is its half-maximal effective concentration (EC50).

CompoundAssay SystemEC50 (µM)Reference
This compoundSprague-Dawley rat thoracic aorta rings887[1]

This ex vivo method is a standard for assessing the direct effect of a compound on vascular tone.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 KH₂PO₄, 1.2 MgSO₄, 25 NaHCO₃, and 11.7 glucose)

  • Phenylephrine (B352888) or Potassium Chloride (KCl) for pre-contraction

  • Acetylcholine (B1216132)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Euthanize a rat via cervical dislocation. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. Remove adherent connective and adipose tissues and cut the aorta into 3-4 mm rings. For endothelium-denuded experiments, gently rub the intimal surface of the aortic rings.

  • Mounting and Equilibration: Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Viability and Endothelium Integrity Check: Pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM). Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of over 80% indicates an intact endothelium. Wash the rings and allow them to return to baseline tension.

  • Vasorelaxation Assay: Induce a stable contraction with phenylephrine or KCl. Once the contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath. Record the relaxation response until a maximal effect is observed.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.

The precise mechanism of this compound's vasorelaxant effect is not fully elucidated, but potential pathways include:

  • Endothelium-Dependent Vasorelaxation via Nitric Oxide/cGMP Pathway: this compound may stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, activating soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[2]

  • Potassium Channel Opening: Activation of potassium channels in vascular smooth muscle cells leads to hyperpolarization, which closes voltage-gated calcium channels, reduces intracellular calcium, and causes vasorelaxation.[3]

  • Calcium Channel Blockade: Direct inhibition of voltage-gated calcium channels on vascular smooth muscle cells would reduce calcium influx and lead to vasorelaxation.[3]

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS Osbeckic_Acid->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKG->Ca_channels Inhibits Ca_influx [Ca²⁺]i ↓ Ca_channels->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Endothelium-Dependent Vasorelaxation Pathway.

G cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound K_channel K⁺ Channel Osbeckic_Acid->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ efflux VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Closes Ca_influx [Ca²⁺]i ↓ VGCC->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Potassium Channel Opening Pathway.

G cluster_vsmc Vascular Smooth Muscle Cell Osbeckic_Acid This compound VGCC Voltage-Gated Ca²⁺ Channel Osbeckic_Acid->VGCC Blocks Ca_influx [Ca²⁺]i ↓ VGCC->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Calcium Channel Blockade Pathway.

Anticancer Activity

Extracts from Osbeckia octandra, which contain this compound, have demonstrated anticancer properties against oral squamous cell carcinoma (OSCC) cells by inhibiting cell proliferation and inducing apoptosis.[3]

While specific IC50 values for purified this compound are not yet available, the following data from the leaf extract provides a rationale for investigation.

Cell LineAssayEffectReference
YD10B (OSCC)MTTDose-dependent reduction in cell viability[4]
HSC2 (OSCC)MTTDose-dependent reduction in cell viability[4]
YD10B (OSCC)Annexin V/PIIncreased apoptosis[4]
HSC2 (OSCC)Annexin V/PIIncreased apoptosis[4]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human oral squamous carcinoma cell lines (e.g., HSC-2, YD10B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the OSCC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the acid). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Based on studies with O. octandra extract, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[5]

G Osbeckic_Acid This compound Bcl2 Bcl-2/Bcl-xL Osbeckic_Acid->Bcl2 Inhibits Bax Bax Osbeckic_Acid->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed Apoptosis Induction Pathway.

Antioxidant Activity

Aqueous leaf extracts of Osbeckia octandra have demonstrated significant antioxidant activity, which is attributed to their high content of phenolic compounds, including this compound.[3]

Specific IC50 values for purified this compound are not available, but the antioxidant capacity of the plant extracts suggests its potential.

ExtractAssayIC50 (µg/mL)Reference
O. octandra ethanolic extractDPPH6.87[6]

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound stock solution

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

G start Start prepare_dpph Prepare 0.1 mM DPPH in Methanol start->prepare_dpph prepare_samples Prepare serial dilutions of This compound & Control start->prepare_samples mix Mix DPPH solution with samples prepare_dpph->mix prepare_samples->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

DPPH Radical Scavenging Assay Workflow.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a natural compound that has been isolated from Tartary Buckwheat and Osbeckia octandra.[1] While its primary reported biological activity is as a vasorelaxant, emerging research on extracts from Osbeckia octandra, which is rich in phenolic compounds including osbeckic acid, suggests potential anticancer and antioxidant properties.[1] Extracts of Osbeckia octandra have been shown to inhibit cell proliferation and induce apoptosis in oral squamous cell carcinoma cells.[1] These findings warrant a thorough investigation into the cytotoxic potential of isolated this compound against various cancer cell lines.

These application notes provide detailed protocols for a panel of cell-based assays to quantify the cytotoxicity of this compound. The described methods include the MTT assay to assess cell viability, the LDH assay to measure membrane integrity, and the Annexin V/Propidium Iodide (PI) assay to detect apoptosis.

Data Presentation

To facilitate the comparison of cytotoxic effects across different cell lines and experimental conditions, all quantitative data should be systematically organized. The following tables provide a template for summarizing the results obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines after 24, 48, and 72 hours of treatment. The IC₅₀ value represents the concentration of the compound required to inhibit cell viability by 50%.

Cell LineTissue of OriginIC₅₀ at 24h (µM)IC₅₀ at 48h (µM)IC₅₀ at 72h (µM)
A549Lung CarcinomaDataDataData
MCF-7Breast AdenocarcinomaDataDataData
HeLaCervical AdenocarcinomaDataDataData
HCT116Colon CarcinomaDataDataData

Table 2: Membrane Integrity as Determined by LDH Assay

This table presents the percentage of lactate (B86563) dehydrogenase (LDH) released into the culture medium, a marker of cell membrane damage, after treatment with various concentrations of this compound for 48 hours.

Cell LineTreatment Concentration (µM)% LDH Release (relative to positive control)
A54910Data
50Data
100Data
MCF-710Data
50Data
100Data

Table 3: Apoptosis Detection by Annexin V/PI Staining

This table summarizes the percentage of apoptotic and necrotic cells in a representative cancer cell line (e.g., A549) after 48 hours of treatment with this compound, as determined by flow cytometry.

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle ControlDataDataDataData
This compound (IC₅₀)DataDataDataData
This compound (2x IC₅₀)DataDataDataData

Experimental Protocols

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines of interest

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol (B130326) or SDS-HCl solution)[4][5]

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

    • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[2][4]

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[5]

    • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570-590 nm using a microplate reader.[2]

    • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

2. LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[7]

  • Materials:

    • 96-well tissue culture plates

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution

    • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

    • Lysis buffer (provided with the kit or 10X)[8]

    • Microplate reader

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle control, prepare a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.[8]

    • Incubation: Incubate the plate for the desired time period (e.g., 48 hours).

    • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[8]

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

    • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

    • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

    • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs)] x 100

3. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[9]

  • Materials:

    • 6-well tissue culture plates

    • Cancer cell lines

    • Complete culture medium

    • This compound stock solution

    • Annexin V-FITC/PI apoptosis detection kit

    • 1X Binding Buffer (provided with the kit)

    • Cold PBS

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for the desired time (e.g., 48 hours).

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

    • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[6] Distinguish between the four cell populations:

      • Viable cells: Annexin V- / PI-

      • Early apoptotic cells: Annexin V+ / PI-

      • Late apoptotic/necrotic cells: Annexin V+ / PI+

      • Necrotic cells: Annexin V- / PI+

Visualizations

G cluster_workflow Experimental Workflow for Cytotoxicity Assays cluster_assays start Start: Cancer Cell Lines seed Seed cells in multi-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Annexin V/PI Assay (Apoptosis) incubate->apop mtt_read Measure Absorbance (570nm) mtt->mtt_read ldh_read Measure Absorbance (490nm) ldh->ldh_read apop_read Flow Cytometry Analysis apop->apop_read end End: Data Analysis (IC50, % Cytotoxicity, % Apoptosis) mtt_read->end ldh_read->end apop_read->end

Caption: General workflow for assessing the cytotoxicity of this compound.

G cluster_pathway Presumed Signaling Pathway for this compound Induced Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway osbeckic_acid This compound bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) osbeckic_acid->bcl2 ? death_receptors Death Receptors (e.g., Fas, TRAIL-R) osbeckic_acid->death_receptors ? mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 casp8 Caspase-8 Activation death_receptors->casp8 casp8->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Potential apoptotic pathways that may be modulated by this compound.

References

Application Notes and Protocols for Investigating (+)-Osbeckic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: (+)-Osbeckic acid is a natural compound, notably isolated from Tartary Buckwheat and Osbeckia octandra.[1] The primary biological activity identified for the isolated compound is its vasorelaxant effect, demonstrated ex vivo in rat thoracic aorta rings with a half-maximal effective concentration (EC50) of 887 μM.[2][3] The proposed mechanisms for this vasorelaxation include endothelium-dependent pathways, potentially involving nitric oxide, as well as potassium channel opening or direct calcium channel blockade in vascular smooth muscle cells.[1] While extracts of Osbeckia octandra, which contain this compound, have shown potential anticancer and antioxidant properties, there is a notable scarcity of in vivo studies on the purified compound.[1][3]

These application notes provide a framework for investigating the therapeutic potential of this compound in relevant animal models, focusing on its established vasorelaxant properties and exploring its potential in inflammation and metabolic diseases, as suggested by preliminary data from plant extracts.

Section 1: Evaluation of Vasorelaxant and Antihypertensive Effects

Based on the potent ex vivo vasorelaxant activity of this compound, animal models of hypertension are logical choices for in vivo efficacy studies.

Animal Model: Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension in humans.[4][5] These rats develop hypertension without any surgical or chemical induction.[5]

Experimental Protocol: Antihypertensive Effect in SHR

Objective: To determine the effect of this compound on blood pressure in Spontaneously Hypertensive Rats.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[4]

  • Normotensive Wistar-Kyoto (WKY) rats as controls.[6]

  • This compound.

  • Vehicle (e.g., saline, DMSO, or as determined by solubility studies).

  • Positive control (e.g., a known antihypertensive drug like Captopril).

  • Non-invasive blood pressure measurement system (tail-cuff method).

  • Oral gavage needles.

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22-24°C, 12-hour light/dark cycle) with free access to standard chow and water.[6]

  • Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for 3 consecutive days using the tail-cuff method.[7]

  • Grouping: Randomly divide the SHR rats into the following groups (n=8-10 per group):

    • SHR + Vehicle

    • SHR + this compound (Low Dose)

    • SHR + this compound (High Dose)

    • SHR + Positive Control A group of WKY rats will serve as a normotensive control (WKY + Vehicle).

  • Administration: Administer this compound, vehicle, or positive control orally via gavage once daily for a period of 4-8 weeks. The doses of this compound should be determined from preliminary dose-ranging studies.

  • Monitoring: Measure and record SBP and HR weekly throughout the study.[5] Body weight should also be monitored weekly.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals. Collect blood for biochemical analysis and harvest organs (heart, aorta) for histological and molecular analysis (e.g., to assess cardiac hypertrophy or vascular remodeling).

Data Presentation

Table 1: Effect of this compound on Systolic Blood Pressure in SHR

Treatment Group Baseline SBP (mmHg) Week 1 SBP (mmHg) Week 2 SBP (mmHg) Week 4 SBP (mmHg) Week 8 SBP (mmHg)
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)

| SHR + Positive Control | | | | | |

Table 2: Effect of this compound on Heart Rate and Body Weight in SHR

Treatment Group Baseline HR (bpm) Final HR (bpm) Initial Body Weight (g) Final Body Weight (g)
WKY + Vehicle
SHR + Vehicle
SHR + this compound (Low Dose)
SHR + this compound (High Dose)

| SHR + Positive Control | | | | |

Visualization

SHR_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (4-8 weeks) cluster_analysis Endpoint Analysis Acclimatization Acclimatize SHR & WKY Rats (1 week) Baseline Baseline BP & HR Measurement (3 days) Acclimatization->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Administration Daily Oral Administration (Vehicle, this compound, Positive Control) Grouping->Administration Monitoring Weekly BP, HR, & Body Weight Measurement Administration->Monitoring Monitoring->Administration Euthanasia Euthanasia Monitoring->Euthanasia Collection Blood & Tissue Collection Euthanasia->Collection Analysis Biochemical & Histological Analysis Collection->Analysis

Experimental workflow for assessing this compound in SHR.

Vasorelaxation_Pathways cluster_pathways Proposed Vasorelaxation Mechanisms of this compound cluster_no Endothelium-Dependent Pathway cluster_k Potassium Channel Pathway cluster_ca Calcium Channel Pathway OA This compound eNOS eNOS activation OA->eNOS K_channel K+ Channel Opening OA->K_channel Ca_channel Ca2+ Channel Blockade OA->Ca_channel NO ↑ Nitric Oxide (NO) eNOS->NO sGC sGC activation NO->sGC cGMP ↑ cGMP sGC->cGMP Relaxation Vasorelaxation cGMP->Relaxation Hyperpol Hyperpolarization K_channel->Hyperpol Hyperpol->Relaxation Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Relaxation

Proposed signaling pathways for this compound-induced vasorelaxation.

Section 2: Evaluation of Anti-inflammatory Effects

Given the antioxidant and potential anti-inflammatory properties of Osbeckia octandra extracts, it is worthwhile to investigate whether purified this compound possesses anti-inflammatory activity.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation used for the evaluation of anti-inflammatory drugs.[8]

Experimental Protocol: Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory effect of this compound on carrageenan-induced acute inflammation in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • This compound.

  • 1% (w/v) λ-Carrageenan suspension in sterile saline.[9][10]

  • Vehicle.

  • Positive control (e.g., Indomethacin (B1671933), 5 mg/kg).[9]

  • Plethysmometer.

  • Intraperitoneal (i.p.) injection needles.

Procedure:

  • Acclimatization: Acclimatize rats for at least 48 hours.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Control (Vehicle)

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (Indomethacin)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[9]

  • Drug Administration: Administer the vehicle, this compound (various doses), or indomethacin intraperitoneally 30-60 minutes before carrageenan injection.[9]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[1][10]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[9][11]

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Data Presentation

Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose Paw Volume Increase (mL) at 3h Paw Volume Increase (mL) at 5h % Inhibition of Edema at 3h
Control (Vehicle) - -
This compound Low
This compound High

| Indomethacin | 5 mg/kg | | | |

Visualization

Edema_Workflow cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Analysis Grouping Group Animals & Measure Initial Paw Volume Admin Administer Vehicle, this compound, or Indomethacin Grouping->Admin Carrageenan Inject Carrageenan into Paw Admin->Carrageenan Measure Measure Paw Volume at 1, 2, 3, 4, 5 hours Carrageenan->Measure Calculate Calculate Edema Volume & % Inhibition Measure->Calculate Compare Compare Treatment Groups to Control Calculate->Compare

Workflow for the carrageenan-induced paw edema model.

Section 3: Evaluation of Effects on Metabolic Syndrome

The antioxidant properties noted in Osbeckia octandra extracts suggest a potential role for its constituents in metabolic disorders where oxidative stress is a key factor.

Animal Model: High-Fat Diet (HFD)-Induced Metabolic Syndrome in Mice

C57BL/6J mice are highly susceptible to developing obesity, insulin (B600854) resistance, and hyperglycemia when fed a high-fat diet, making them an excellent model for studying metabolic syndrome.[11][12]

Experimental Protocol: HFD-Induced Metabolic Syndrome

Objective: To evaluate the effect of this compound on the development of obesity, insulin resistance, and dyslipidemia in HFD-fed mice.

Materials:

  • Male C57BL/6J mice, 6-8 weeks old.[11]

  • Standard chow diet (e.g., 10% kcal from fat).[12]

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat).[11][12][13]

  • This compound.

  • Vehicle.

  • Positive control (e.g., Metformin).

  • Glucometer and test strips.

  • Insulin ELISA kit.

  • Equipment for Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT).

Procedure:

  • Acclimatization: Acclimatize mice for one week with ad libitum access to standard chow and water.[11]

  • Dietary Induction: Randomize mice into two main dietary groups: Control (standard chow) and HFD. Feed the respective diets for 8-12 weeks to induce obesity and metabolic dysfunction in the HFD group.[11]

  • Grouping and Treatment: After the induction period, divide the HFD-fed mice into the following treatment groups (n=8-10 per group):

    • HFD + Vehicle

    • HFD + this compound (Low Dose)

    • HFD + this compound (High Dose)

    • HFD + Positive Control A group on the standard chow diet will serve as a healthy control (Chow + Vehicle).

  • Administration: Administer treatments daily via oral gavage for 4-6 weeks.[11]

  • Monitoring: Monitor body weight and food intake weekly.[11]

  • Metabolic Tests:

    • OGTT: Perform an oral glucose tolerance test at the end of the treatment period after an overnight fast.[14]

    • ITT: Perform an insulin tolerance test a few days after the OGTT to assess insulin sensitivity.[14]

  • Terminal Procedures: At the end of the study, collect blood to measure fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol). Harvest liver and adipose tissue for histological analysis (e.g., hepatic steatosis, adipocyte size).[11]

Data Presentation

Table 4: Effect of this compound on Metabolic Parameters in HFD-Fed Mice

Treatment Group Final Body Weight (g) Total Food Intake (g) Fasting Glucose (mg/dL) Fasting Insulin (ng/mL)
Chow + Vehicle
HFD + Vehicle
HFD + this compound (Low Dose)
HFD + this compound (High Dose)

| HFD + Positive Control | | | | |

Table 5: Effect of this compound on Glucose Tolerance and Insulin Sensitivity

Treatment Group OGTT AUC ITT AUC Serum Triglycerides (mg/dL) Serum Cholesterol (mg/dL)
Chow + Vehicle
HFD + Vehicle
HFD + this compound (Low Dose)
HFD + this compound (High Dose)
HFD + Positive Control

(AUC = Area Under the Curve)

Visualization

HFD_Workflow cluster_induction Induction Phase (8-12 weeks) cluster_treatment Treatment Phase (4-6 weeks) cluster_analysis Metabolic Analysis Start Start C57BL/6J Mice on Chow vs. HFD Monitor_Induction Weekly Monitoring of Body Weight Start->Monitor_Induction Grouping Group HFD Mice & Start Daily Treatment Monitor_Induction->Grouping Monitor_Treatment Weekly Monitoring of Body Weight & Food Intake Grouping->Monitor_Treatment Tests Perform OGTT & ITT Monitor_Treatment->Tests Endpoint Terminal Blood & Tissue Collection Tests->Endpoint Analysis Measure Lipids, Hormones & Perform Histology Endpoint->Analysis

Workflow for HFD-induced metabolic syndrome study.

References

Application Notes and Protocols: (+)-Osbeckic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring compound isolated from Tartary Buckwheat (Fagopyrum tataricum) and Osbeckia octandra.[1] It has been identified as a vasorelaxant agent, suggesting its potential for investigating physiological and pathological processes related to vascular tone.[1][2] While its direct molecular targets are still under investigation, its effects on vascular smooth muscle make it a useful tool for probing signaling pathways involved in vasorelaxation. Additionally, extracts of plants containing osbeckic acid have shown potential anticancer and antioxidant activities, indicating broader, though less defined, areas for its application in biomedical research.[1]

These application notes provide a comprehensive guide to using this compound as a molecular probe, focusing on its established vasorelaxant properties and exploring its potential in other areas of research. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Data Presentation

The primary quantitative data available for this compound relates to its vasorelaxant activity. Further research is required to determine its binding affinities and inhibitory constants against specific molecular targets.

Table 1: Biological Activity of this compound

CompoundParameterValueTest SystemContractile Agent
This compoundEC50887 μMSprague-Dawley rat thoracic aorta rings1.0 μM phenylephrine (B352888)

Experimental Protocols

Preparation of this compound Solutions

Proper solubilization and storage are critical for the consistent performance of this compound in biological assays.

1.1. Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

1.2. Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 1.8612 mg.

  • Add the weighed powder to a sterile amber microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store stock solutions at -20°C for up to one month or -80°C for up to six months. Protect from light.

1.3. Protocol for Preparing Working Solutions in Aqueous Buffer:

  • Thaw a single-use aliquot of the DMSO stock solution.

  • Dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

  • Gently mix by pipetting. Avoid vigorous vortexing.

  • Prepare a vehicle control with the same final concentration of DMSO.

  • Use the prepared working solution immediately.

Vasorelaxation Assay in Isolated Rat Aortic Rings

This ex vivo assay is the primary method for characterizing the vasorelaxant effects of this compound.

2.1. Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

2.2. Protocol:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue and cut the aorta into 3-4 mm rings.[3]

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to a force transducer.[3]

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the Krebs-Henseleit solution every 15-20 minutes.[3]

  • Viability and Endothelium Integrity Check: Contract the rings with 60 mM KCl. After washing, contract the rings with 1 µM phenylephrine. Once a stable contraction is achieved, add 10 µM acetylcholine. A relaxation of >80% indicates an intact endothelium.

  • Vasorelaxation Protocol: Pre-contract the aortic rings with 1 µM phenylephrine to a stable plateau. Cumulatively add increasing concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot a concentration-response curve to determine the EC50 value.

Investigation of the Mechanism of Vasorelaxation

3.1. Role of the Endothelium and Nitric Oxide Pathway

3.1.1. Materials:

  • Nω-nitro-L-arginine methyl ester (L-NAME), a non-selective nitric oxide synthase (NOS) inhibitor

  • 1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a soluble guanylate cyclase (sGC) inhibitor

3.1.2. Protocol:

  • Follow the protocol for the ex vivo vasorelaxation assay.

  • In a subset of endothelium-intact aortic rings, pre-incubate the tissues with L-NAME (e.g., 100 µM) for 20-30 minutes before pre-contracting with phenylephrine.

  • In another subset of rings, pre-incubate with ODQ (e.g., 10 µM) for 20 minutes before pre-contraction.

  • Generate concentration-response curves for this compound in the presence and absence of these inhibitors. A rightward shift in the concentration-response curve in the presence of L-NAME or ODQ suggests the involvement of the NO-sGC pathway.

3.2. Role of Calcium Channels

3.2.1. Materials:

  • Calcium-free Krebs-Henseleit solution

  • High potassium Krebs-Henseleit solution (e.g., 60 mM KCl)

  • Calcium chloride (CaCl2)

3.2.2. Protocol:

  • Use endothelium-denuded aortic rings.

  • Effect on High K+-induced Contraction: Induce a sustained contraction with high KCl solution. Cumulatively add increasing concentrations of this compound and record the relaxation.

  • Effect on Ca2+-induced Contraction: Equilibrate the rings in calcium-free Krebs-Henseleit solution containing a depolarizing concentration of KCl. Cumulatively add increasing concentrations of CaCl2 to induce contraction in the presence and absence of this compound. A decrease in the contractile response to CaCl2 suggests a calcium channel blocking effect.

Potential Application in Cancer Research: Cytotoxicity Assay

The following is a general protocol to investigate the inferred anticancer activity of this compound.

4.1. Materials:

  • Cancer cell line of interest (e.g., oral squamous cell carcinoma cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

4.2. Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Application in Oxidative Stress Research: Antioxidant Assay

The following is a general protocol to investigate the inferred antioxidant activity of this compound using the DPPH radical scavenging assay.

5.1. Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

5.2. Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100. Determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Vasorelaxation Signaling Pathway Osbeckic_acid This compound Endothelial_Cell Endothelial Cell Osbeckic_acid->Endothelial_Cell Stimulates eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to sGC sGC Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_channels Ca2+ Channels PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx ↓ Ca_channels->Ca_influx Vasorelaxation Vasorelaxation Ca_influx->Vasorelaxation

Caption: Hypothesized NO/cGMP signaling pathway for vasorelaxation.

G cluster_1 Experimental Workflow for Vasorelaxation Assay A1 Isolate Thoracic Aorta A2 Cut into 3-4 mm Rings A1->A2 A3 Mount in Organ Bath A2->A3 A4 Equilibrate (60-90 min) A3->A4 A5 Check Endothelium Integrity (PE followed by ACh) A4->A5 A6 Pre-contract with Phenylephrine (PE) A5->A6 A7 Cumulative Addition of This compound A6->A7 A8 Record Relaxation A7->A8 A9 Data Analysis (EC50) A8->A9

Caption: Workflow for the ex vivo aortic ring vasorelaxation assay.

G cluster_2 Workflow for Cytotoxicity (MTT) Assay B1 Seed Cancer Cells in 96-well Plate B2 Adhere Overnight B1->B2 B3 Treat with this compound (24, 48, 72h) B2->B3 B4 Add MTT Reagent (3-4h incubation) B3->B4 B5 Solubilize Formazan with DMSO B4->B5 B6 Measure Absorbance (570 nm) B5->B6 B7 Calculate % Viability and IC50 B6->B7

Caption: General workflow for assessing cytotoxicity using the MTT assay.

References

Application Notes and Protocols for (+)-Osbeckic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring dicarboxylic acid first isolated from Osbeckia octandra and also found in Tartary Buckwheat.[1] Its primary and most well-documented biological activity is its vasorelaxant effect, suggesting potential applications in cardiovascular diseases such as hypertension.[1][2] Furthermore, studies on extracts of Osbeckia octandra, which contains this compound, have indicated potential antioxidant, anticancer, and anti-inflammatory properties, broadening its therapeutic potential.[1][3][4]

These application notes provide a comprehensive overview of the current understanding of this compound's biological activities and its potential applications in drug discovery. Detailed protocols for key experiments are provided to facilitate further research and evaluation of this promising natural product.

Quantitative Data Summary

While research on isolated this compound is ongoing, the following table summarizes the available quantitative data for its biological activities. It is important to note that much of the current data on antioxidant, anticancer, and anti-inflammatory effects are derived from extracts of Osbeckia octandra and may not be solely attributable to this compound.

Biological ActivityAssayTest SystemResult (EC₅₀/IC₅₀)Reference
Vasorelaxant Activity Phenylephrine-induced contractionSprague-Dawley rat thoracic aorta ringsEC₅₀: 887 μM[2]
Antioxidant Activity DPPH Radical ScavengingOsbeckia octandra ethyl acetate (B1210297) extractIC₅₀: 42.29 ± 1.29 μg/mL[4]
Anti-inflammatory Activity Lipoxygenase (LOX) InhibitionOsbeckia octandra ethyl acetate extractIC₅₀: 36.21 ± 1.09 μg/mL[4]
Anticancer Activity MTT AssayOsbeckia octandra leaf extract on OSCC cellsData suggests dose-dependent inhibition[5]

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Vasorelaxation

The vasorelaxant effect of many agents is mediated through the nitric oxide (NO) signaling pathway. It is hypothesized that this compound may act through a similar mechanism, as depicted below.

vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS (Endothelial Nitric Oxide Synthase) Osbeckic_Acid->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC (Soluble Guanylate Cyclase) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates K_channel K+ Channels PKG->K_channel Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Relaxation Vasorelaxation Ca_influx->Relaxation

Caption: Proposed nitric oxide-mediated vasorelaxation pathway for this compound.

Experimental Workflow for In Vitro Bioactivity Screening

A general workflow for screening the in vitro biological activities of this compound is outlined below.

experimental_workflow cluster_assays In Vitro Bioassays start Start: this compound Sample stock_prep Prepare Stock Solution (e.g., in DMSO) start->stock_prep serial_dilutions Prepare Serial Dilutions stock_prep->serial_dilutions vasorelaxation_assay Vasorelaxation Assay (Rat Aortic Rings) serial_dilutions->vasorelaxation_assay antioxidant_assay Antioxidant Assay (DPPH) serial_dilutions->antioxidant_assay anticancer_assay Anticancer Assay (MTT on OSCC cells) serial_dilutions->anticancer_assay anti_inflammatory_assay Anti-inflammatory Assay (e.g., LOX inhibition) serial_dilutions->anti_inflammatory_assay data_analysis Data Analysis (Calculate EC₅₀/IC₅₀) vasorelaxation_assay->data_analysis antioxidant_assay->data_analysis anticancer_assay->data_analysis anti_inflammatory_assay->data_analysis report Report Findings data_analysis->report

Caption: General experimental workflow for in vitro screening of this compound.

Experimental Protocols

Protocol 1: Vasorelaxant Activity using Rat Thoracic Aorta Rings

Objective: To determine the vasorelaxant effect of this compound on pre-contracted rat thoracic aorta rings.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Euthanize the rat and excise the thoracic aorta.

  • Carefully remove adhering connective tissue and fat.

  • Cut the aorta into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.

  • Induce a stable contraction with phenylephrine (1 μM).

  • Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the maximum contraction induced by phenylephrine.

  • Determine the EC₅₀ value from the concentration-response curve.

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging activity of this compound using the DPPH assay.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of this compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the IC₅₀ value from the concentration-response curve.[1][2][3]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on human oral squamous cell carcinoma (OSCC) cell lines.

Materials:

  • Human OSCC cell line (e.g., HSC-2, YD10B)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the OSCC cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24 or 48 hours in a CO₂ incubator at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.[5][6]

Potential Application in Metabolic Diseases: A Hypothesis-Driven Approach

The dicarboxylic acid structure of this compound suggests a potential role in modulating cellular metabolism. One intriguing possibility is the inhibition of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation. Inhibition of CPT1A has been explored as a therapeutic strategy for metabolic diseases like obesity and type 2 diabetes.[7]

Proposed Logical Workflow for Investigating Anti-Obesity and Anti-Diabetic Effects

metabolic_disease_workflow cluster_measurements In Vivo Measurements start Hypothesis: This compound modulates metabolic pathways in_vitro_cpt1a In Vitro CPT1A Inhibition Assay start->in_vitro_cpt1a in_vivo_model In Vivo Diet-Induced Obesity (DIO) Mouse Model start->in_vivo_model mechanism_studies Mechanism of Action Studies (e.g., gene expression in liver/adipose tissue) in_vitro_cpt1a->mechanism_studies treatment Treat DIO mice with This compound in_vivo_model->treatment body_weight Body Weight and Food Intake treatment->body_weight glucose_tolerance Glucose Tolerance Test (GTT) treatment->glucose_tolerance insulin_tolerance Insulin (B600854) Tolerance Test (ITT) treatment->insulin_tolerance lipid_profile Serum Lipid Profile treatment->lipid_profile body_weight->mechanism_studies glucose_tolerance->mechanism_studies insulin_tolerance->mechanism_studies lipid_profile->mechanism_studies conclusion Conclusion on Anti-Obesity/ Anti-Diabetic Potential mechanism_studies->conclusion

Caption: Workflow for investigating the potential of this compound in metabolic diseases.

Protocol 4: Diet-Induced Obesity (DIO) Mouse Model and Treatment

Objective: To evaluate the in vivo efficacy of this compound on body weight, glucose homeostasis, and lipid metabolism in a diet-induced obesity mouse model.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (10% kcal from fat)

  • High-fat diet (HFD; 45-60% kcal from fat)

  • This compound

  • Vehicle for administration (e.g., saline, PBS with 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Induction of Obesity:

    • Acclimatize mice for one week on a standard chow diet.

    • Randomly assign mice to two groups: control (standard chow) and HFD.

    • Feed the mice their respective diets for 8-12 weeks.

    • Monitor body weight weekly. Mice on the HFD that are significantly heavier (e.g., >20%) than the control group are considered obese.

  • Treatment:

    • Divide the obese mice into treatment groups: vehicle control and this compound (at least two different doses).

    • Administer this compound or vehicle daily via oral gavage for 4-6 weeks.

    • Continue to monitor body weight and food intake weekly.

  • Metabolic Phenotyping:

    • At the end of the treatment period, perform a Glucose Tolerance Test (GTT) and an Insulin Tolerance Test (ITT) (see Protocol 5).

    • At the end of the study, collect blood for serum lipid profile analysis (triglycerides, total cholesterol, HDL, LDL).

    • Collect tissues (liver, adipose tissue) for histological analysis and gene/protein expression studies.

Protocol 5: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)

Objective: To assess glucose metabolism and insulin sensitivity in mice.

A. Glucose Tolerance Test (GTT):

  • Fast mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail snip.

  • Administer a glucose solution (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

B. Insulin Tolerance Test (ITT):

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (time 0).

  • Administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage of initial blood glucose over time to assess insulin sensitivity.

Conclusion

This compound presents a promising scaffold for drug discovery, with established vasorelaxant activity and potential applications in oncology, and as an antioxidant and anti-inflammatory agent. The provided protocols offer a framework for researchers to further investigate its therapeutic potential. The hypothesized role of this compound in metabolic diseases, particularly through the potential inhibition of CPT1A, opens up new avenues for research in the fields of obesity and diabetes. Further studies are warranted to elucidate the precise mechanisms of action and to establish the efficacy and safety of this compound in various disease models.

References

Application Notes and Protocols for Studying Enzyme Inhibition by (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a natural product isolated from Osbeckia octandra and Tartary Buckwheat.[1] Preliminary studies have highlighted its potential as a vasorelaxant, with an EC50 of 887 μM in Sprague-Dawley rat thoracic aorta rings.[2] Furthermore, extracts of Osbeckia octandra, which contains this compound, have demonstrated antioxidant, anticancer, and anti-inflammatory properties.[1][2] The anti-inflammatory effects have been linked to the inhibition of pro-inflammatory enzymes such as lipoxygenase (LOX), xanthine (B1682287) oxidase, and hyaluronidase (B3051955) by other compounds isolated from the plant.[2][3] This suggests that this compound may also exert its biological effects through the inhibition of specific enzymes.

These application notes provide a framework for researchers to investigate the enzyme inhibitory potential of this compound. Given its known vasorelaxant and the anti-inflammatory and anticancer activities of its source plant, key enzyme targets for investigation include those involved in vasodilation and inflammation, such as nitric oxide synthases (NOS), cyclooxygenases (COX), and various protein kinases.

Potential Enzyme Targets and Signaling Pathways

The biological activities of this compound suggest its interaction with several key signaling pathways, making the enzymes within these pathways prime targets for inhibition studies.

Nitric Oxide Synthase (NOS) in Vasorelaxation

The vasorelaxant effect of many natural compounds is mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[4] Endothelial nitric oxide synthase (eNOS) is a key enzyme in this pathway, catalyzing the production of NO, a potent vasodilator.[5] Inhibition or modulation of NOS activity can therefore significantly impact vascular tone. It is hypothesized that this compound may influence this pathway.

NOS_Pathway cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS Osbeckic_Acid->eNOS Inhibition? NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: Hypothesized inhibition of eNOS by this compound.

Cyclooxygenase (COX) in Inflammation and Vasodilation

Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis.[6] Inhibition of COX enzymes is a common mechanism for anti-inflammatory drugs.[7] Additionally, prostaglandins (B1171923) can act as vasodilators, suggesting a potential role for COX enzymes in the vasorelaxant effects of certain compounds.

COX_Pathway Osbeckic_Acid This compound COX COX-1 / COX-2 Osbeckic_Acid->COX Inhibition? Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Arachidonic_Acid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Vasodilation Vasodilation Prostaglandins->Vasodilation

Caption: Potential inhibition of COX enzymes by this compound.

Protein Kinases in Cancer Signaling

Protein kinases are crucial regulators of cell growth, proliferation, and survival.[8] Dysregulation of protein kinase activity is a hallmark of cancer, making them important targets for anticancer therapies.[9] Given the observed anticancer properties of Osbeckia octandra extracts, it is plausible that this compound could inhibit one or more protein kinases involved in cancer cell signaling.

Quantitative Data Presentation

The following tables are templates for summarizing quantitative data from enzyme inhibition assays. Researchers can use these to structure their experimental findings for clear comparison.

Table 1: Inhibitory Activity of this compound against Potential Enzyme Targets

Enzyme TargetIC50 (µM)Ki (µM)Type of InhibitionAssay ConditionsReference
eNOSDataDataDatae.g., pH 7.4, 37°CYour Data
COX-1DataDataDatae.g., pH 8.0, 25°CYour Data
COX-2DataDataDatae.g., pH 8.0, 25°CYour Data
Protein Kinase XDataDataDatae.g., pH 7.5, 30°CYour Data

Table 2: Comparative Inhibitory Activity of this compound and Control Inhibitors

CompoundEnzyme TargetIC50 (µM)
This compoundeNOSData
L-NAME (Control)eNOSData
This compoundCOX-2Data
Celecoxib (Control)COX-2Data
This compoundProtein Kinase XData
Staurosporine (Control)Protein Kinase XData

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific enzyme and available laboratory equipment.

General Workflow for Enzyme Inhibition Assay

a A Prepare Reagents (Buffer, Enzyme, Substrate, This compound) B Pre-incubate Enzyme with This compound A->B C Initiate Reaction (Add Substrate) B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis (Calculate % Inhibition, IC50) D->E

References

Application Notes and Protocols for the In Vivo Formulation of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preliminary in vivo evaluation of (+)-Osbeckic acid, a natural product with demonstrated vasorelaxant properties. Due to the limited publicly available in vivo data for this compound, the following protocols and data are based on established methodologies for poorly water-soluble carboxylic acids and related natural products.

Physicochemical Properties and Formulation Considerations

This compound is a carboxylic acid, which dictates its solubility characteristics. Its aqueous solubility is expected to be low at acidic and neutral pH and significantly increase in basic conditions. To enhance bioavailability for in vivo studies, formulation strategies should aim to improve its solubility and stability.

Table 1: Physicochemical and Pharmacokinetic Data of this compound and Structurally Related Triterpenoid Carboxylic Acids

ParameterThis compoundUrsolic Acid (Analogue)Oleanolic Acid (Analogue)
Molecular Formula C₁₅H₂₂O₅C₃₀H₄₈O₃C₃₀H₄₈O₃
Molecular Weight 282.33 g/mol 456.7 g/mol 456.7 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] Poorly soluble in water at neutral/acidic pH.[2]Poorly soluble in water. Soluble in hot glacial acetic acid and 2% alcoholic NaOH.[3]Poorly soluble in water. Soluble in organic solvents.
pKa Data not available~4.5 - 5.0 (Estimated for carboxylic acid)~4.5 - 5.0 (Estimated for carboxylic acid)
LogP Data not available> 5.0 (Estimated)> 5.0 (Estimated)
EC₅₀ (Vasorelaxation) 887 µM (ex vivo, rat thoracic aorta)[1][4][5]Data not availableData not available
Cmax (Oral) Data not available~30-50 ng/mL (unformulated, rats)~20-40 ng/mL (unformulated, rats)
Tmax (Oral) Data not available~1-2 hours~1-2 hours
Bioavailability (Oral) Data not available< 1% (unformulated)< 1% (unformulated)
Toxicity (LD₅₀) Data not available> 2000 mg/kg (oral, mice)> 2000 mg/kg (oral, mice)

Note: Pharmacokinetic and toxicity data for Ursolic Acid and Oleanolic Acid are provided as representative values for poorly soluble natural product carboxylic acids and may not be directly extrapolated to this compound.

Experimental Protocols

Protocol for Vehicle Screening and Formulation Preparation

Objective: To prepare a suitable vehicle for the in vivo administration of this compound, focusing on enhancing solubility and stability.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Tween 80 (Polysorbate 80)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Saline (0.9% NaCl), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Vortex mixer, Sonicator, Magnetic stirrer

  • pH meter

Procedure:

A tiered approach is recommended for vehicle selection.[6]

Tier 1: Aqueous Solubilization (pH Adjustment)

  • Attempt to dissolve this compound in sterile saline or PBS.

  • If solubility is low, adjust the pH of the solution to 7.0-8.0 by dropwise addition of 0.1 N NaOH while stirring. The carboxylate salt of this compound is expected to be more soluble.

  • Assess for precipitation after standing at room temperature for at least 30 minutes.

Tier 2: Co-solvent Systems (for Oral or Intraperitoneal Administration)

  • Prepare a stock solution of this compound in DMSO (e.g., 50-100 mg/mL). Note the potential for degradation of the dimeric form in DMSO.[1] It is advisable to prepare this fresh.

  • From the stock solution, prepare the final dosing formulation by adding co-solvents. Common combinations include:

    • DMSO/PEG400/Saline: A common vehicle is 10% DMSO, 40% PEG400, and 50% saline.

    • DMSO/Tween 80/Saline: A typical formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

  • Ensure the final concentration of DMSO is kept as low as possible (ideally ≤10% for in vivo studies) to minimize toxicity.[7]

  • Vortex and sonicate the final mixture to ensure homogeneity. Observe for any precipitation.

Tier 3: Cyclodextrin Complexation (for Improved Aqueous Solubility)

  • Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).

  • Slowly add this compound to the HP-β-CD solution while stirring.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound. The resulting clear solution can be used for administration.

Vehicle Control: For all in vivo experiments, a vehicle-only control group must be included to account for any biological effects of the formulation components.[8]

Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral toxicity (LD₅₀) of this compound in a rodent model.

Animals:

  • Female rats (e.g., Sprague-Dawley or Wistar), 8-12 weeks old.

Procedure:

  • Acclimatize animals for at least 5 days before the study.

  • Fast animals overnight prior to dosing.

  • Administer a single oral dose of the selected this compound formulation to one animal at a starting dose of 175 mg/kg (or a dose estimated based on available data for similar compounds).

  • Observe the animal for signs of toxicity and mortality for up to 48 hours.

  • If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg). If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).

  • This sequential dosing is continued until the stopping criteria are met as per OECD 425 guidelines.

  • Following the initial 48-hour observation, all animals are observed for a total of 14 days for any delayed toxicity.

  • Record body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and mortality.

  • At the end of the study, perform a gross necropsy on all animals.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Vasorelaxation

The vasorelaxant effects of many natural products are mediated through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway.[1][6][9] The following diagram illustrates this potential mechanism for this compound.

Vasorelaxation_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Osbeckic_Acid This compound eNOS_inactive eNOS (inactive) Osbeckic_Acid->eNOS_inactive Activates? Endothelial_Cell Endothelial Cell Smooth_Muscle_Cell Smooth Muscle Cell eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L-Arginine sGC_inactive sGC (inactive) NO->sGC_inactive Diffuses sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP sGC_active->cGMP PKG PKG cGMP->PKG Ca_decrease [Ca²⁺]i ↓ PKG->Ca_decrease Relaxation Vasorelaxation Ca_decrease->Relaxation

Caption: Potential NO/cGMP signaling pathway for this compound vasorelaxation.

Experimental Workflow for In Vivo Efficacy Study

The following workflow outlines the key steps for evaluating the therapeutic potential of a novel this compound formulation in an animal model of hypertension.

InVivo_Workflow Formulation Formulation Development (Vehicle Screening) Toxicity Acute Toxicity Study (e.g., OECD 425) Formulation->Toxicity DoseSelection Dose Range Selection Toxicity->DoseSelection Grouping Animal Grouping (Vehicle, Drug Doses, Positive Control) DoseSelection->Grouping AnimalModel Animal Model Induction (e.g., Hypertensive Rats) AnimalModel->Grouping Dosing Chronic Dosing (e.g., Oral Gavage, 4 weeks) Grouping->Dosing Monitoring In-life Monitoring (Blood Pressure, Heart Rate, Body Weight) Dosing->Monitoring PK_PD Pharmacokinetic (PK) / Pharmacodynamic (PD) Analysis Dosing->PK_PD Histo Histopathology & Biomarker Analysis Dosing->Histo Monitoring->PK_PD DataAnalysis Data Analysis & Interpretation PK_PD->DataAnalysis Histo->DataAnalysis

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes & Protocols for CRISPR-Cas9 Mediated Engineering of (+)-Osbeckic Acid Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid is a naturally occurring C10 dicarboxylic acid with a unique cyclopropane (B1198618) moiety. While its biological activities are still under exploration, its complex structure makes it a person of interest for potential pharmaceutical applications. The efficient and scalable production of this compound is currently a significant challenge, primarily due to low yields from natural sources and the lack of an elucidated biosynthetic pathway. Metabolic engineering, significantly enhanced by the precision of CRISPR-Cas9 genome editing, offers a promising avenue for developing microbial cell factories for the high-titer production of this and other valuable terpenoids.

This document provides a detailed guide for the application of CRISPR-Cas9 technology to engineer the biosynthetic pathway of this compound. As the specific genes for its synthesis have not been fully characterized, we propose a putative biosynthetic pathway based on established principles of monoterpenoid biosynthesis. These notes and protocols are designed to guide researchers in expressing this putative pathway in a heterologous host, Saccharomyces cerevisiae, and using CRISPR-Cas9 to optimize metabolic flux towards the target molecule.

Part 1: Putative Biosynthetic Pathway and Metabolic Engineering Strategy

A Putative Pathway for this compound Biosynthesis

All terpenoids originate from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[1][2]. These are condensed to form geranyl diphosphate (GPP, C10), the universal precursor for monoterpenoids[1]. Based on the structure of this compound, we propose a two-step enzymatic pathway starting from GPP:

  • Cyclization: A monoterpene synthase (TPS) , which we will hypothetically name OaTPS1 , catalyzes the cyclization of the linear GPP into a cyclic olefin intermediate.

  • Oxidation: A series of oxidative reactions, likely catalyzed by a cytochrome P450 monooxygenase (CYP) , hereafter referred to as OaCYP1 , modifies the cyclic intermediate through multiple hydroxylation and subsequent oxidation steps to yield the final dicarboxylic acid structure of this compound.

G cluster_0 Upstream Terpenoid Pathway (in Host) cluster_1 Putative this compound Pathway IPP IPP GPP GPP IPP->GPP DMAPP DMAPP DMAPP->GPP Cyclic_Intermediate Cyclic_Intermediate GPP->Cyclic_Intermediate OaTPS1 (Terpene Synthase) Osbeckic_Acid Osbeckic_Acid Cyclic_Intermediate->Osbeckic_Acid OaCYP1 (Cytochrome P450) G cluster_0 Design & Preparation cluster_1 Yeast Engineering cluster_2 Production & Analysis A sgRNA Design (Target: ERG9) B Construct Plasmids (Cas9 + sgRNA) A->B D Co-transformation into S. cerevisiae B->D C Prepare Donor DNA (OaTPS1 & OaCYP1 cassettes) C->D E Selection of Transformants D->E F Genotypic Screening (PCR & Sequencing) E->F G Fermentation of Verified Clones F->G H Metabolite Extraction G->H I LC-MS Quantification of This compound H->I G cluster_0 Wild-Type Metabolism cluster_1 Engineered Metabolism Start Metabolic Precursor (FPP) Ergosterol Ergosterol Pathway Start->Ergosterol ERG9 (Active) High Flux OsbeckicAcid This compound Pathway Start->OsbeckicAcid No Pathway Zero Flux CRISPR_KO CRISPR Knockout of ERG9 Ergosterol_Eng Ergosterol Pathway CRISPR_KO->Ergosterol_Eng Blocks Flux CRISPR_KI CRISPR Knock-in of OaTPS1 & OaCYP1 OsbeckicAcid_Eng This compound Pathway CRISPR_KI->OsbeckicAcid_Eng Enables Flux Start_Eng Metabolic Precursor (FPP) Start_Eng->Ergosterol_Eng ERG9 (Inactive) Low/Zero Flux Start_Eng->OsbeckicAcid_Eng Pathway Active High Flux

References

Application Notes and Protocols for Metabolomic Analysis of (+)-Osbeckic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Osbeckic acid, a naturally occurring phenolic compound isolated from sources like Tartary Buckwheat and Osbeckia octandra, has garnered scientific interest due to its notable biological activities.[1] Primarily recognized for its vasorelaxant properties, emerging research also suggests potential anticancer and antioxidant effects.[1][2] These diverse biological activities imply that this compound may induce significant alterations in cellular metabolism.

Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful approach to elucidate the mechanism of action of therapeutic compounds.[3][4] By providing a snapshot of the metabolic state, it can reveal pathways modulated by this compound, identify potential biomarkers of its efficacy and toxicity, and guide further drug development.

These application notes provide a detailed framework for conducting a metabolomic analysis to investigate the effects of this compound treatment. The protocols outlined below cover experimental design, sample preparation, data acquisition, and analysis, tailored for researchers in pharmacology and drug discovery.

Hypothesized Biological Effects and Potential Metabolic Impact

Based on existing literature, this compound is known to induce vasorelaxation and is hypothesized to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][5] Activation of AMPK can influence numerous metabolic pathways. Therefore, a metabolomic study of this compound treatment could be expected to reveal changes in:

  • Energy Metabolism: Alterations in glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.

  • Lipid Metabolism: Changes in fatty acid oxidation and synthesis.

  • Amino Acid Metabolism: Fluctuations in amino acid pools reflecting altered protein synthesis or catabolism.

  • Nucleotide Metabolism: To support proliferative or quiescent states.

Quantitative Data Summary

While specific quantitative metabolomic data for this compound is not yet widely published, the following tables represent hypothetical data that could be generated from the proposed experiments. These tables are designed for clarity and ease of comparison.

Table 1: Hypothetical Relative Abundance of Key Metabolites in Cell Culture

MetaboliteControl (Vehicle)This compound (10 µM)This compound (50 µM)p-valueFold Change (50 µM vs. Control)
Glucose1.00 ± 0.120.85 ± 0.100.65 ± 0.08<0.01-1.54
Lactate1.00 ± 0.151.20 ± 0.181.45 ± 0.20<0.051.45
Citrate1.00 ± 0.090.90 ± 0.110.70 ± 0.09<0.01-1.43
α-Ketoglutarate1.00 ± 0.110.95 ± 0.130.80 ± 0.10<0.05-1.25
Palmitic Acid1.00 ± 0.200.75 ± 0.150.50 ± 0.12<0.01-2.00
Oleic Acid1.00 ± 0.180.80 ± 0.160.60 ± 0.14<0.01-1.67
ATP1.00 ± 0.131.10 ± 0.141.25 ± 0.15<0.051.25
AMP1.00 ± 0.101.30 ± 0.121.60 ± 0.18<0.011.60

Table 2: Hypothetical Plasma Metabolite Concentrations in an Animal Model

MetaboliteVehicle ControlThis compound (Low Dose)This compound (High Dose)p-valueFold Change (High Dose vs. Control)
Glucose (mg/dL)150 ± 15130 ± 12110 ± 10<0.01-1.36
Triglycerides (mg/dL)120 ± 20100 ± 1880 ± 15<0.01-1.50
Free Fatty Acids (µM)500 ± 50400 ± 45300 ± 40<0.01-1.67
β-Hydroxybutyrate (mM)0.1 ± 0.020.2 ± 0.040.4 ± 0.06<0.014.00
Alanine (µM)300 ± 30280 ± 25250 ± 20<0.05-1.20
Glutamine (µM)600 ± 50550 ± 45500 ± 40<0.05-1.20

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: A metabolically active cell line relevant to the intended therapeutic area (e.g., vascular smooth muscle cells for vasorelaxation studies, cancer cell lines for oncology).

  • Culture Conditions: Grow cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the media with fresh media containing either vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Incubate for a predetermined time (e.g., 24 hours).

Metabolite Extraction from Cells
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol (B129727) to each well.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (containing the metabolites) to a new tube.

  • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Store the dried extracts at -80°C until analysis.

Animal Studies (Optional)
  • Animal Model: Use a relevant animal model, such as Sprague-Dawley rats for cardiovascular studies or diet-induced obese mice for metabolic studies.[2][5]

  • Treatment: Administer this compound via an appropriate route (e.g., oral gavage) at different doses for a specified duration. Include a vehicle control group.

  • Sample Collection: Collect blood samples at baseline and at the end of the study. Euthanize animals and collect tissues of interest (e.g., liver, muscle). Flash-freeze tissues in liquid nitrogen and store at -80°C.

Metabolite Extraction from Plasma and Tissues
  • Plasma: Thaw plasma samples on ice. To 50 µL of plasma, add 200 µL of ice-cold methanol. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.

  • Tissues: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 80% methanol. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant for analysis.

LC-MS Based Metabolomic Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-QTOF-MS).

  • Chromatography: Separate metabolites on a C18 column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Process raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and retention times to a standard library or online databases (e.g., METLIN, HMDB).

Statistical Analysis
  • Perform univariate analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites.

  • Use multivariate analysis (e.g., Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA)) to visualize the overall metabolic changes and identify patterns.

  • Conduct pathway analysis using tools like MetaboAnalyst or KEGG to identify metabolic pathways impacted by the treatment.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (Optional) cluster_analysis Data Acquisition and Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment extraction_cell Metabolite Extraction (Cells) treatment->extraction_cell lcms LC-MS Analysis extraction_cell->lcms animal_model Animal Model treatment_animal This compound Treatment animal_model->treatment_animal sample_collection Sample Collection (Plasma, Tissues) treatment_animal->sample_collection extraction_animal Metabolite Extraction sample_collection->extraction_animal extraction_animal->lcms data_processing Data Processing lcms->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Experimental workflow for metabolomic analysis.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_metabolic_outcomes Metabolic Outcomes OA This compound AMPK AMPK Activation OA->AMPK Glycolysis Glycolysis AMPK->Glycolysis + FAO Fatty Acid Oxidation AMPK->FAO + FAS Fatty Acid Synthesis AMPK->FAS - TCA TCA Cycle Glycolysis->TCA Glucose_Uptake Increased Glucose Uptake Glycolysis->Glucose_Uptake ATP_Production Increased ATP Production TCA->ATP_Production FAO->ATP_Production Lipogenesis Decreased Lipogenesis FAS->Lipogenesis

Caption: Hypothesized signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in (+)-Osbeckic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Osbeckic acid. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges, particularly those leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. Where should I begin troubleshooting?

A1: A low overall yield in a complex synthesis is a common issue. The most effective approach is to systematically analyze the entire synthetic route. Start by identifying the steps with the lowest individual yields, as these are the primary targets for optimization. A thorough review of reaction conditions, reagent purity, and purification methods for these critical steps is the recommended starting point.[1]

Q2: I'm observing significant formation of side products in a key step, such as the stereoselective reduction or a coupling reaction. How can this be minimized?

A2: Side product formation often results from non-selective reactions, degradation of materials, or competing reaction pathways.[1][2] To mitigate this, consider the following strategies:

  • Reaction Conditions : Tightly control the reaction temperature, as minor fluctuations can favor side reactions. If any reagents or intermediates are sensitive to air or moisture, ensure a strictly inert atmosphere (e.g., using argon or nitrogen).[1]

  • Order of Reagent Addition : The sequence of adding reagents can be critical. A slow, dropwise addition of a highly reactive species can often minimize the formation of undesired byproducts.[1]

  • Stoichiometry : Precisely measure and control the stoichiometry of your reactants. An excess of one reagent might lead to unwanted secondary reactions.[1]

Q3: The stereoselectivity of my chiral induction step is poor, leading to a mixture of diastereomers that is difficult to separate. What can I do?

A3: Achieving high stereoselectivity is crucial. If you are facing this issue, focus on the chiral catalyst or auxiliary being used. Screen different solvents and a range of temperatures, as these parameters can significantly influence the stereochemical outcome of the reaction.[1] Sometimes, a different chiral ligand or catalyst precursor may be necessary.

Q4: A specific reaction in the sequence fails to proceed to completion, leaving a significant amount of unreacted starting material. What are the likely causes?

A4: Incomplete conversion can stem from several factors:

  • Impure Reagents : Impurities in starting materials or solvents can poison catalysts or inhibit the reaction.[1] Always use reagents of the highest possible purity and consider purifying them before use (e.g., distillation of solvents, recrystallization of solids).

  • Catalyst Inactivation : Ensure your catalyst is not being poisoned by impurities. You might consider using a higher catalyst loading, a different catalyst altogether, or adding a scavenger for potential inhibitors.[1]

  • Incorrect Reaction Conditions : Double-check and confirm all reaction parameters, including temperature, pressure, reaction time, and stirring speed.[1]

Troubleshooting Guides & Data

Systematic Parameter Optimization

When a specific step is identified as low-yielding, a systematic optimization of reaction parameters is essential. The following table outlines key parameters that should be varied to improve performance. Perform small-scale experiments to efficiently screen a range of conditions.[1]

ParameterExample VariablesRationale for Optimization
Solvent Toluene, Dichloromethane, THF, Acetonitrile, DMFSolvent polarity and its ability to coordinate can dramatically impact reaction rates and selectivity.[1]
Temperature -78 °C, -20 °C, 0 °C, Room Temp, 50 °C, RefluxTemperature affects reaction kinetics and can shift the balance between kinetic and thermodynamic products.[1]
Catalyst Different ligands, metal precursors, or catalyst loadingThe nature and concentration of the catalyst are critical for activity and selectivity in catalytic reactions.[1]
Stoichiometry 1.0 eq, 1.2 eq, 1.5 eq, 2.0 eq of key reagentOptimizing reactant ratios can maximize the conversion of the limiting reagent and reduce side reactions.[1]
Reaction Time 1h, 4h, 12h, 24hMonitoring the reaction over time is crucial to find the point of maximum product formation and prevent degradation.[1]
Logical Troubleshooting Workflow

A structured approach is critical for efficiently diagnosing and solving issues related to low yield. The following workflow illustrates a logical sequence of investigation.

G A Low Yield Identified in Step 'X' B Review Literature for Similar Transformations A->B C Analyze Purity of Starting Materials & Reagents A->C D Verify Reaction Setup & Inert Atmosphere A->D E Systematic Parameter Screen (Small Scale) C->E D->E F Analyze Crude Reaction Mixture (LCMS, NMR) E->F G Identify Major Side Products F->G Side products observed? I Scale-Up Optimized Conditions F->I Clean conversion? H Modify Conditions to Suppress Side Reactions G->H H->E J Problem Solved I->J

Caption: A logical workflow for troubleshooting low yields in a synthetic step.

Experimental Protocols

While the exact sequence for this compound is proprietary or specific to a research group, the following represents a generalized protocol for a key hypothetical step—a stereoselective ketone reduction—emphasizing best practices for maximizing yield and reproducibility.

Protocol: Stereoselective Reduction of a Prochiral Ketone Intermediate

  • Glassware Preparation : All glassware must be thoroughly cleaned and oven-dried for at least 12 hours at 120 °C to remove trace water. The reaction vessel should be assembled while hot and allowed to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation : Ensure the prochiral ketone starting material is pure and dry. The solvent (e.g., anhydrous THF) should be passed through a solvent purification system or distilled from a suitable drying agent. The chiral reducing agent (e.g., a borane (B79455) complex with a chiral ligand) should be fresh and handled under strictly anhydrous and anaerobic conditions.

  • Reaction Setup : Dissolve the ketone intermediate (1.0 eq) in anhydrous THF in the reaction flask under an argon atmosphere. Cool the solution to the optimized temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition : Slowly add the chiral reducing agent solution (e.g., 1.2 eq) dropwise to the stirred ketone solution over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction's exotherm and prevent side reactions.

  • Reaction Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) to determine the point of complete consumption of the starting material.

  • Quenching : Once the reaction is complete, quench it carefully at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride or methanol).

  • Workup and Purification : Allow the mixture to warm to room temperature. Perform an aqueous workup to extract the product into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography with a carefully selected solvent system to separate the desired diastereomer from any minor isomers and impurities.

Interdependencies of Reaction Parameters

Optimizing a reaction is a multivariate problem. The diagram below illustrates how different experimental parameters are interconnected and can collectively influence the final yield and purity of the product.

G Yield Yield & Purity Temp Temperature Temp->Yield Time Reaction Time Temp->Time affects rate Solvent Solvent Solvent->Yield Solvent->Temp defines range Catalyst Catalyst/Reagent Solvent->Catalyst solubility/ activity Conc Concentration Conc->Yield Conc->Time affects rate Time->Yield Catalyst->Yield Purity Substrate Purity Purity->Yield Purity->Catalyst can poison

Caption: Interdependencies of key parameters affecting reaction yield.

References

Technical Support Center: Optimizing (+)-Osbeckic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of (+)-Osbeckic acid from natural sources such as Osbeckia aspera and Tartary Buckwheat (Fagopyrum tataricum).

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

This compound has been isolated from the leaves of Osbeckia aspera and from Tartary Buckwheat (Fagopyrum tataricum). The concentration of the target compound can vary based on the geographical source, harvest time, and post-harvest handling of the plant material.

Q2: Which solvent system is most effective for the initial extraction?

For conventional solid-liquid extraction, an 80% aqueous acetone (B3395972) solution is a commonly used solvent for macerating the dried and powdered plant material. However, studies on the related species Osbeckia parvifolia have shown that methanol (B129727) is also highly effective for extracting phenolic compounds.[1] The optimal solvent polarity is crucial for maximizing the yield of the crude extract.

Q3: What are the main advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?

Modern extraction techniques offer several advantages over traditional methods like maceration or Soxhlet extraction:

  • Reduced Extraction Time: UAE and MAE can significantly shorten the extraction time from hours to minutes.

  • Lower Solvent Consumption: These methods are often more efficient, requiring less solvent, which makes them more environmentally friendly and cost-effective.

  • Increased Yield: By efficiently disrupting plant cell walls, UAE and MAE can lead to a higher recovery of bioactive compounds.[2][3][4]

  • Lower Temperatures: UAE can be performed at lower temperatures, which is beneficial for extracting heat-sensitive compounds.

Q4: How can I improve the yield of my crude extract?

Several factors can be optimized to improve the crude extract yield:

  • Particle Size: Grinding the dried plant material into a fine, consistent powder increases the surface area for solvent penetration, significantly improving extraction efficiency.

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio generally enhances the concentration gradient, leading to better extraction. However, an excessively high ratio can make the subsequent concentration step more time-consuming and energy-intensive. This ratio should be optimized for your specific application.[5][6][7][8]

  • Extraction Time and Temperature: Optimizing the duration and temperature of the extraction process is critical. For conventional methods, longer extraction times may be necessary, while for UAE and MAE, shorter times at controlled temperatures are typically more effective.

Q5: I'm losing a significant amount of this compound during purification. What could be the cause?

Loss of product during purification steps like column chromatography is a common issue. Potential causes include:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase (e.g., silica (B1680970) gel).

  • Co-elution with Impurities: Poor separation can lead to the loss of the target compound in mixed fractions.

  • Degradation: this compound may be unstable under the purification conditions (e.g., pH, solvent, exposure to light or air).

To mitigate these issues, consider trying a different stationary phase, optimizing the mobile phase gradient, and working at lower temperatures while protecting the fractions from light and air.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound Extract
Potential Cause Troubleshooting Steps
Improper Raw Material Preparation - Ensure the plant material is thoroughly dried to a constant weight. - Grind the material to a fine, uniform powder to maximize surface area.
Suboptimal Solvent Choice - If using a conventional method, experiment with different solvent systems of varying polarities (e.g., different ratios of acetone/water or methanol/water). - For UAE and MAE, ensure the chosen solvent has good microwave absorption (for MAE) and will not degrade the target compound at the operating temperature.
Inefficient Extraction Parameters - Solid-to-Solvent Ratio: Systematically test different ratios (e.g., 1:10, 1:20, 1:30 w/v) to find the optimal balance between yield and solvent usage.[5][6][7][8] - Time and Temperature: For maceration, ensure sufficient extraction time (e.g., 24 hours). For advanced methods, optimize the time and temperature/power settings based on preliminary experiments.
Degradation of this compound - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure or freeze-drying.
Issue 2: Poor Separation and Recovery During Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate Stationary Phase - If using silica gel and experiencing significant tailing or irreversible adsorption, consider using a different stationary phase like reversed-phase C18 silica or Sephadex LH-20.
Suboptimal Mobile Phase - Perform small-scale analytical Thin Layer Chromatography (TLC) to test various solvent systems before running the column. - For reversed-phase chromatography, optimize the gradient of the mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid).
Column Overloading - Reduce the amount of crude extract loaded onto the column.
Compound Degradation on the Column - Work at a lower temperature (e.g., in a cold room). - Protect the column from direct light. - Ensure the pH of your mobile phase is compatible with the stability of this compound.
Issue 3: Inconsistent HPLC Analysis Results
Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Tailing: This can be due to interactions with acidic silanols on the column. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress silanol (B1196071) ionization.[9] - Fronting: This may indicate column overload. Reduce the injection volume or sample concentration.[9]
Shifting Retention Times - Mobile Phase: Ensure the mobile phase composition is accurate and consistent. Premixing solvents can improve reproducibility.[10] - Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.[10] - Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.[10]
Baseline Noise or Drift - Solvent Contamination: Use high-purity HPLC-grade solvents and filter them before use. - Pump Issues: Check for leaks in the pump and ensure it is properly primed. A noisy baseline can sometimes be caused by air bubbles in the system.[11][12]

Data Presentation: Comparison of Extraction Methods

The following tables provide a summary of typical parameters and expected outcomes for different extraction methods. The quantitative data is illustrative and based on findings for similar bioactive compounds, as specific comparative data for this compound is limited.

Table 1: Comparison of Extraction Method Parameters

ParameterMacerationSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Typical Solvent 80% Acetone or MethanolMethanol or Ethanol (B145695)60-80% Ethanol or Methanol60-80% Ethanol or Water
Extraction Time 24-48 hours8-12 hours20-60 minutes5-20 minutes
Temperature Room TemperatureBoiling point of solvent30-60 °C50-80 °C
Solid-to-Solvent Ratio 1:10 to 1:20 (w/v)1:10 to 1:20 (w/v)1:20 to 1:40 (w/v)1:20 to 1:40 (w/v)
Energy Input LowHighMediumHigh

Table 2: Illustrative Comparison of Extraction Efficiency

MethodRelative YieldRelative PuritySolvent ConsumptionTime Efficiency
Maceration BaselineBaselineHighLow
Soxhlet Extraction HighGoodHighMedium
Ultrasound-Assisted Extraction (UAE) Very HighGoodLowVery High
Microwave-Assisted Extraction (MAE) Very HighGoodLowVery High

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Maceration)
  • Preparation: Weigh 1 kg of dried and finely powdered Osbeckia aspera leaves.

  • Maceration: Place the powdered plant material in a large Erlenmeyer flask and add 5 L of 80% aqueous acetone.

  • Agitation: Seal the flask and agitate the mixture on an orbital shaker at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - General Protocol
  • Preparation: Weigh 20 g of dried and finely powdered plant material.

  • Mixing: Place the powder in a beaker and add 400 mL of 70% ethanol (1:20 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath. Set the temperature to 45°C and sonicate for 40 minutes.

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) - General Protocol
  • Preparation: Weigh 10 g of dried and finely powdered plant material.

  • Mixing: Place the powder in a microwave-safe extraction vessel and add 200 mL of 70% ethanol (1:20 solid-to-solvent ratio).

  • Extraction: Place the vessel in the microwave extractor. Set the microwave power to 400 W and the extraction time to 10 minutes, with a temperature limit of 70°C.

  • Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Dried Plant Material (Osbeckia aspera or Fagopyrum tataricum) powder Fine Powder plant_material->powder Grinding maceration Maceration (e.g., 80% Acetone) powder->maceration uae UAE (e.g., 70% Ethanol) powder->uae mae MAE (e.g., 70% Ethanol) powder->mae filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: General workflow for the extraction of this compound.

Troubleshooting_Low_Yield decision decision action action start Low Crude Extract Yield check_material Is plant material properly dried and ground? start->check_material optimize_grinding Action: Dry thoroughly and grind to a fine powder check_material->optimize_grinding No check_solvent Is the solvent system optimal? check_material->check_solvent Yes optimize_grinding->check_material test_solvents Action: Test different solvents and polarities check_solvent->test_solvents No check_params Are extraction parameters (time, temp, ratio) optimized? check_solvent->check_params Yes test_solvents->check_solvent optimize_params Action: Systematically vary parameters to find optimum check_params->optimize_params No check_degradation Is there potential for compound degradation? check_params->check_degradation Yes optimize_params->check_params reduce_heat Action: Use lower temperatures and vacuum for concentration check_degradation->reduce_heat Yes

Caption: Troubleshooting decision tree for low crude extract yield.

References

Troubleshooting (+)-Osbeckic acid instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of (+)-Osbeckic acid in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

As a polyketide containing a carboxylic acid group, the stability of this compound is sensitive to several environmental factors.[1] Key influences include:

  • pH: Extreme pH levels, whether highly acidic or alkaline, can catalyze hydrolysis or other degradation pathways. For biological assays, maintaining a pH between 6 and 8 is recommended.[1]

  • Solvent Choice: While DMSO and ethanol (B145695) are suitable for creating high-concentration stock solutions, DMSO has been observed to cause some degradation, indicated by an extra peak in HPLC analysis.[2] The presence of organic solvents in final working solutions should be minimized, typically to less than 0.5%.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation. It is crucial to keep solutions on ice during experimental use and store them at low temperatures.[1]

  • Light: Exposure to UV light can induce photodegradation. Always use amber-colored vials or tubes to protect solutions from light.[1]

  • Oxygen: Like many natural products with unsaturated bonds, this compound may be susceptible to oxidative degradation.[1]

  • Metal Ions: The stability of this compound in aqueous buffers that contain metal ions should be carefully assessed.[1]

Q2: How should solid this compound be stored?

For optimal long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1]

Q3: What is the correct procedure for preparing stock solutions of this compound?

It is highly recommended to prepare concentrated stock solutions (e.g., 10-50 mM) in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1][3] For experiments in aqueous media, working solutions should be prepared by further diluting the stock solution into the buffer.[1]

Q4: What are the recommended storage conditions for this compound solutions?

To prevent degradation and avoid repeated freeze-thaw cycles, stock solutions should be dispensed into small, single-use aliquots in tightly sealed, amber-colored vials.[1][2] Recommended storage conditions are summarized below.

Storage DurationTemperature
Short-term (up to 1 month)-20°C
Long-term (up to 6 months)-80°C
Table 1: Recommended storage temperatures for this compound solutions.[1][2]

Troubleshooting Guide

Q5: My this compound is precipitating when I dilute it into my neutral aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is a common issue related to the pH-dependent solubility of carboxylic acids.[3] At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and less soluble in water.[3]

Recommended Actions:

  • Adjust pH: Increase the pH of your aqueous buffer. Adjusting the pH to be 1-2 units above the compound's pKa (typically 4-5 for a carboxylic acid) will convert it to the more soluble carboxylate (-COO⁻) form. A pH of 7 or higher should be effective.[3]

  • Use a Stock Solution: The standard and recommended method is to first dissolve the compound in a minimal amount of an organic solvent like DMSO to create a concentrated stock, then dilute this stock into your aqueous buffer. Ensure the final DMSO concentration is non-toxic to your experimental system (usually under 0.5%).[1][3]

  • Sonication: After diluting the stock solution, brief sonication can help dissolve any minor precipitates.[1]

  • Include Vehicle Control: Always run a control with the vehicle (buffer plus the same percentage of organic solvent) to ensure that any observed effects are not due to the solvent itself.[1]

Q6: I am observing a progressive loss of biological activity in my long-term experiment. What is the likely cause?

A gradual loss of activity strongly suggests that this compound is degrading in your experimental medium over the course of the experiment.[1]

Recommended Actions:

  • Perform a Stability Check: Conduct a time-course experiment. Compare the biological activity of a freshly prepared solution to a solution that has been incubated under the same experimental conditions (temperature, medium, light exposure) for the full duration of your assay.[1]

  • Optimize Storage: Ensure your stock solutions are aliquoted and stored at -80°C to prevent degradation from both long-term storage and repeated freeze-thaw cycles.[1]

  • Replenish the Compound: For very long experiments (e.g., over 24 hours), consider replacing the medium with freshly diluted this compound at intermediate time points.[1]

Q7: My experimental results are inconsistent between batches. How can I improve reproducibility?

Inconsistent results often stem from variability in the concentration of the active compound due to degradation.[1]

Recommended Actions:

  • Standardize Protocols: Develop and strictly adhere to a detailed protocol for every step: solution preparation, storage, handling, and experimental execution.[1]

  • Analytical Quality Control: If feasible, use a stability-indicating analytical method like HPLC to verify the concentration and purity of your stock solution before beginning critical experiments. This ensures you are starting with a consistent and known quantity of the active compound.[1]

Q8: I am seeing new or unexpected peaks in my HPLC analysis of a this compound solution. What does this indicate?

The appearance of new peaks is a clear sign of chemical degradation.[1] It has been specifically reported that a degraded peak appears when the dimeric form of this compound is dissolved in DMSO.[2]

Recommended Actions:

  • Conduct a Forced Degradation Study: To understand the compound's stability profile, you can intentionally expose it to harsh conditions (e.g., strong acid, strong base, heat, UV light, and an oxidizing agent). Analyzing the resulting solutions by HPLC or LC-MS can help identify the potential degradation products and the conditions that cause them.[1]

  • Optimize Analytical Method: Ensure your analytical method is validated and capable of separating the parent compound from its potential degradants.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: In a chemical fume hood, carefully weigh the required amount of solid this compound.[4]

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired high concentration (e.g., 10 mM).[1]

  • Dissolution: Vortex the solution vigorously until all the solid has completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to facilitate dissolution.[1]

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber-colored, tightly sealed vials.[1]

  • Storage: For short-term use (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), store at -80°C.[1][2]

Protocol 2: General Method for Assessing Solution Stability

  • Sample Preparation: Prepare solutions of this compound at the desired experimental concentration in various relevant solvents and buffers (e.g., DMSO, ethanol, PBS at pH 7.4, cell culture medium).[2]

  • Storage Conditions: Aliquot the prepared solutions and store them under a matrix of conditions that mimic your experimental setup. This should include different temperatures (e.g., -20°C, 4°C, 25°C, 37°C) and light conditions (protected from light vs. ambient light).[2]

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), retrieve an aliquot from each condition.[2]

  • Quantification: Analyze the samples using a validated, stability-indicating HPLC method to determine the remaining concentration of this compound.[2][5]

  • Data Analysis: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time for each condition to determine its stability profile.

Visualizations

G cluster_prep Solution Preparation cluster_storage Aliquoting & Storage weigh Weigh Solid this compound add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot short_term Short-Term -20°C (<= 1 month) aliquot->short_term long_term Long-Term -80°C (<= 6 months) aliquot->long_term

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_issues cluster_solutions start Problem Encountered During Experiment precipitate Precipitation in Aqueous Buffer? start->precipitate loss_activity Loss of Biological Activity? start->loss_activity inconsistent Inconsistent Results? start->inconsistent precipitate->loss_activity NO sol_precipitate Action: 1. Check/Adjust Buffer pH (>7) 2. Use DMSO Stock (Dilute >1:200) 3. Sonicate Briefly precipitate->sol_precipitate YES loss_activity->inconsistent NO sol_activity Action: 1. Perform Stability Time-Course 2. Aliquot & Store Stock at -80°C 3. Prepare Fresh Dilutions loss_activity->sol_activity YES sol_inconsistent Action: 1. Standardize Handling Protocol 2. Perform QC on Stock (HPLC) 3. Use Fresh Aliquots inconsistent->sol_inconsistent YES

Caption: Troubleshooting decision tree for this compound instability issues.

G cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell osbeckic This compound receptor Target Receptor (Hypothesized) osbeckic->receptor eNOS_active eNOS (active) receptor->eNOS_active Activates eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_arginine L-Arginine L_arginine->NO sGC sGC NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP PKG PKG cGMP->PKG relaxation Muscle Relaxation (Vasodilation) PKG->relaxation

Caption: Potential signaling pathway for this compound-induced vasorelaxation.

References

Technical Support Center: Optimizing HPLC Separation of (+)-Osbeckic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of (+)-Osbeckic acid isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound isomers are co-eluting or show very poor resolution. What are the primary steps to improve separation?

A1: Co-elution of isomers is a common challenge and indicates a need to improve the selectivity (α) of your HPLC method. Since diastereomers have different physicochemical properties, their separation on an achiral stationary phase is achievable by optimizing the mobile phase and other conditions.

Recommended Actions:

  • Optimize the Mobile Phase:

    • Change Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.

    • Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities. If you are using one, try switching to the other.

    • Adjust pH: As this compound is a carboxylic acid, the pH of the mobile phase is critical. A small change in pH can significantly alter the ionization state of the isomers and their interaction with the stationary phase. It is recommended to use a mobile phase pH at least 2 units away from the pKa of the analyte to ensure a single ionic form. For carboxylic acids, an acidic mobile phase (e.g., pH 2.5-3.5) is often used to suppress ionization and increase retention on reversed-phase columns.

    • Incorporate an Acidic Modifier: The use of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically at 0.05-0.1%) can improve peak shape and selectivity for acidic compounds.

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, consider a different column chemistry. While a standard C18 column is a good starting point, other phases may provide better selectivity for isomers. Phenyl- or cholesterol-based columns can offer different separation mechanisms, such as π-π interactions or shape selectivity, which can be beneficial for resolving isomers.

  • Adjust the Column Temperature:

    • Lowering the column temperature can sometimes enhance the subtle differences in interaction between isomers and the stationary phase, leading to improved resolution.

Q2: I'm observing significant peak tailing for my this compound isomer peaks. What is the cause and how can I fix it?

A2: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid groups of the this compound isomers. An acidic mobile phase (pH < 4) is generally recommended.

  • Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes tailing for acidic compounds.

  • Add an Acidic Modifier: Incorporating 0.1% TFA or formic acid into the mobile phase can help to mask the residual silanol groups and improve peak shape.

  • Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Q3: My retention times are shifting from one run to the next. What could be the issue?

A3: Unstable retention times can compromise the reliability of your results and often point to issues with the HPLC system or method robustness.

Troubleshooting Steps:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of retention time drift. Ensure accurate and consistent preparation of the mobile phase for every run. It is best practice to prepare fresh mobile phase daily.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A longer equilibration time may be necessary, especially when changing mobile phase compositions.

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to shifting retention times. Degas the mobile phase thoroughly and purge the pump.

  • Temperature Fluctuations: Ensure a stable column temperature by using a column oven. Fluctuations in ambient temperature can affect retention times.

Q4: I am observing high or fluctuating backpressure in my HPLC system. What should I do?

A4: High or unstable backpressure can signal a blockage or other problems within the HPLC system.

Troubleshooting Steps:

  • Identify the Source of the Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to isolate the source of the high pressure.

  • Check for Blocked Frits: The inlet frit of the column can become clogged with particulate matter from the sample or mobile phase. If the column manufacturer allows, you can try back-flushing the column.

  • Buffer Precipitation: If you are using a buffered mobile phase, ensure that the buffer is fully soluble in the mobile phase mixture. Buffer precipitation can occur when a high percentage of organic solvent is mixed with a buffer solution, leading to blockages.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound isomers?

A1: A good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a mixture of acetonitrile and water with an acidic modifier like 0.1% formic acid or 0.05% trifluoroacetic acid. A gradient elution from a lower to a higher concentration of acetonitrile can be used to scout for the optimal separation conditions.

Q2: Do I need a chiral column to separate diastereomers of this compound?

A2: No, a chiral column is not necessary for separating diastereomers. Diastereomers have different physical properties and can be separated on standard achiral stationary phases like C18. Chiral columns are required for the separation of enantiomers.

Q3: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A3: Acetonitrile and methanol have different solvent properties and can provide different selectivities for isomer separation. Acetonitrile is generally a stronger solvent in reversed-phase HPLC and has a lower viscosity. Methanol is more polar and can offer different hydrogen bonding interactions. It is often beneficial to screen both solvents during method development to see which one provides better resolution for your specific isomers.

Q4: What is the importance of pH control in the mobile phase for separating this compound isomers?

A4: Since this compound is a carboxylic acid, the pH of the mobile phase will determine its degree of ionization. At a pH above its pKa, it will be deprotonated (anionic), and at a pH below its pKa, it will be protonated (neutral). The retention of the isomers on a reversed-phase column is highly dependent on their polarity, which is influenced by their ionization state. Consistent and controlled pH is crucial for reproducible retention times and optimal selectivity. For reversed-phase separation of carboxylic acids, a pH below the pKa is generally preferred.

Q5: What should I do if I cannot achieve baseline separation with a C18 column?

A5: If a C18 column does not provide adequate separation, even after optimizing the mobile phase, consider trying a column with a different selectivity. A phenyl-hexyl column, for example, can provide alternative π-π interactions that may enhance the separation of isomers. A column with a polar-embedded group could also offer a different selectivity profile.

Quantitative Data

The following table presents representative data for the separation of organic acid diastereomers on a C18 column. Please note that these are example values, and the actual retention times and resolution for this compound isomers will need to be determined experimentally.

ParameterIsomer 1Isomer 2
Retention Time (min)12.514.2
Tailing Factor1.11.2
Resolution (Rs)\multicolumn{2}{c}{> 1.5}

Experimental Protocols

Protocol 1: General Method Development Workflow for this compound Isomer Separation

  • Initial Column and Mobile Phase Screening:

    • Select a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare two mobile phase systems:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Run a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution conditions.

  • Optimization of Mobile Phase:

    • Based on the screening run, develop an isocratic or a more shallow gradient method around the elution percentage of the isomers.

    • Systematically adjust the mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the isomer peaks.

    • If separation is still not optimal, switch the organic modifier to methanol and repeat the optimization steps.

  • Optimization of Temperature:

    • Using the optimized mobile phase, evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.

  • Optimization of Flow Rate:

    • Fine-tune the flow rate to optimize efficiency and analysis time. A typical starting point is 1.0 mL/min.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve this compound isomer mixture in a suitable solvent (e.g., Methanol) filter Filter sample through a 0.45 µm syringe filter dissolve->filter inject Inject sample onto HPLC system filter->inject separate Separation on a reversed-phase column (e.g., C18) inject->separate detect Detection using a UV detector separate->detect integrate Integrate peak areas detect->integrate quantify Quantify isomer ratio and purity integrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Optimization cluster_other Other Parameters start Poor Isomer Separation (Co-elution) adjust_strength Adjust Organic/Aqueous Ratio start->adjust_strength First Step change_solvent Switch Organic Modifier (ACN vs. MeOH) adjust_strength->change_solvent adjust_ph Adjust pH with Acidic Modifier (e.g., 0.1% FA/TFA) change_solvent->adjust_ph change_column Try a Different Column (e.g., Phenyl, Polar-Embedded) adjust_ph->change_column If mobile phase optimization is insufficient adjust_temp Optimize Column Temperature change_column->adjust_temp

Caption: Logical troubleshooting workflow for poor HPLC separation of isomers.

Reducing off-target effects of (+)-Osbeckic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of (+)-Osbeckic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities and potential off-target effects of this compound?

A1: this compound is primarily recognized for its vasorelaxant properties.[1][2] Its potential for off-target effects is an area of active investigation. While studies on extracts of Osbeckia octandra, which contains this compound, suggest anticancer and antioxidant activities, these effects have not been definitively attributed to the compound itself and could represent off-target activities or the effects of other components in the extract.[1] Unintended interactions with other cellular targets could lead to misleading experimental results or potential cytotoxicity.[3]

Q2: How can I distinguish between the on-target vasorelaxant effects and potential off-target effects in my cellular assays?

A2: To differentiate on-target from off-target effects, it is crucial to use appropriate controls and secondary assays. For instance, if you observe a cellular phenotype, you should investigate whether it is consistent with the known mechanism of vasorelaxation, which may involve pathways like the activation of endothelial nitric oxide synthase (eNOS) or the opening of potassium channels.[1] Comparing the effective concentration of this compound for vasorelaxation with the concentration that elicits other cellular effects can also be informative. A significant separation between these concentrations may suggest an off-target mechanism for the secondary effect.

Q3: What strategies can I employ to reduce the potential for off-target effects when using this compound?

A3: Several strategies can help minimize off-target effects.[4][5][6] These include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect, as higher concentrations are more likely to engage off-target interactions.

  • Structural Analogs: If available, test structural analogs of this compound. A consistent biological response across multiple related compounds can strengthen the evidence for an on-target effect.

  • Target Knockdown/Knockout: In cell-based models, using techniques like siRNA or CRISPR to reduce the expression of the putative target can help validate that the observed effect is mediated through that specific protein.

  • Selectivity Profiling: Screen this compound against a panel of related and unrelated molecular targets to identify potential off-target interactions.

Troubleshooting Guides

Scenario 1: I am observing unexpected cytotoxicity in my cell cultures treated with this compound.

  • Possible Cause: The observed cytotoxicity could be an off-target effect, especially at higher concentrations.

  • Troubleshooting Steps:

    • Determine the EC50 and IC50: Perform a dose-response curve to determine the effective concentration for your desired biological activity (EC50) and the concentration that causes 50% cell death (IC50). A small therapeutic window (ratio of IC50 to EC50) may indicate off-target toxicity.

    • Control Compounds: Include control compounds with known mechanisms of action to ensure the observed toxicity is specific to this compound.

    • Assay for Apoptosis/Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mechanism of cell death, which can provide clues about the pathways involved.

Scenario 2: My results with this compound are inconsistent across different experiments.

  • Possible Cause: Inconsistency can arise from the stability and solubility of the compound. The dimeric form of this compound has shown instability in DMSO.[7]

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh stock solutions of this compound for each experiment.

    • Solvent Optimization: Test different solvents for stability and solubility. According to available data, it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]

    • Storage Conditions: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is suitable. Avoid repeated freeze-thaw cycles.[7]

Data Presentation

ParameterValueSource
EC50 for Vasorelaxation 887 μM[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[7]
Storage (Stock Solution) -80°C (up to 6 months), -20°C (up to 1 month)[7]

Experimental Protocols

Protocol 1: Assessing Off-Target Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Kinase Selectivity Profiling (General Workflow)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercially available kinase panel that includes a broad range of kinases, including those structurally related to potential targets.

  • Binding/Activity Assay: The screening service will typically perform either a binding assay (e.g., KiNativ) or an enzymatic activity assay in the presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are identified as kinases that show significant inhibition (e.g., >50%).

  • Follow-up Studies: For any identified off-target kinases, perform dose-response experiments to determine the IC50 and validate the interaction in cell-based assays.

Mandatory Visualizations

Signaling_Pathway cluster_endothelium Endothelium cluster_smooth_muscle Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS Osbeckic_Acid->eNOS Potential Activation Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO NO eNOS->NO activates sGC sGC NO->sGC diffuses and activates cGMP cGMP sGC->cGMP converts GTP GTP PKG PKG cGMP->PKG activates Ca_channels Voltage-gated Ca2+ channels PKG->Ca_channels inhibits Ca_influx Ca2+ influx Relaxation Vasorelaxation

Caption: Potential signaling pathway for this compound-induced vasorelaxation.

Experimental_Workflow start Start: Observed Cellular Phenotype with this compound dose_response 1. Dose-Response Analysis (Determine EC50 for phenotype) start->dose_response cytotoxicity 2. Cytotoxicity Assay (MTT) (Determine IC50) dose_response->cytotoxicity selectivity_profiling 3. Off-Target Screening (e.g., Kinase Panel) cytotoxicity->selectivity_profiling sar 4. Structure-Activity Relationship (SAR) (Test structural analogs) selectivity_profiling->sar target_validation 5. Target Validation (siRNA/CRISPR knockdown of putative target) sar->target_validation conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect target_validation->conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at enhancing the bioavailability of (+)-Osbeckic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a natural compound that has been isolated from Tartary Buckwheat and Osbeckia octandra.[1] Its primary reported biological activity is as a vasorelaxant, suggesting potential for use in conditions related to vasoconstriction, such as hypertension.[1][2][3] Additionally, extracts of Osbeckia octandra, which contain osbeckic acid, have shown potential anticancer and antioxidant properties.[1]

Q2: What are the known challenges associated with the in vivo bioavailability of this compound?

A2: While specific in vivo pharmacokinetic data for this compound is limited, its chemical structure as a carboxylic acid-containing polyketide suggests potential challenges with oral bioavailability.[4][5] These can include poor aqueous solubility, potential for degradation in the gastrointestinal tract, and susceptibility to first-pass metabolism.

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be explored to improve the bioavailability of compounds with low aqueous solubility.[6][7][8][9] These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[6][10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[8][11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[7]

  • Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[7]

  • Use of Bioenhancers: Co-administration with compounds that can inhibit metabolic enzymes or efflux transporters, such as piperine.[7]

II. Troubleshooting Guides

This section provides solutions to common problems researchers may face during in vivo studies with this compound.

Problem Potential Cause Troubleshooting Steps
Low or variable plasma concentrations of this compound after oral administration. Poor aqueous solubility leading to incomplete dissolution.1. Formulation Enhancement: Explore formulation strategies such as micronization, solid dispersions with polymers (e.g., PVP, PEG), or lipid-based formulations (e.g., SEDDS).[6][7][8] 2. pH Adjustment: Investigate the pH-solubility profile of this compound and consider using buffered solutions for administration.[4] 3. Co-solvents: Use a minimal amount of a pharmaceutically acceptable co-solvent (e.g., ethanol, propylene (B89431) glycol) in the formulation, ensuring it does not cause toxicity.
Degradation in the gastrointestinal (GI) tract.1. Enteric Coating: If the compound is unstable in the acidic environment of the stomach, consider an enteric-coated formulation to allow for release in the intestine. 2. Stability Studies: Conduct in vitro stability studies in simulated gastric and intestinal fluids to assess the extent of degradation.
High first-pass metabolism.1. Route of Administration: Compare oral administration with an alternative route, such as intraperitoneal or intravenous injection, to assess the impact of first-pass metabolism. 2. Co-administration with Inhibitors: Investigate the co-administration of this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if the metabolic pathways are identified.
Inconsistent results between experimental animals. Variability in food intake affecting drug absorption (food effect).1. Fasting Protocol: Standardize the fasting period for all animals before drug administration. 2. Fed vs. Fasted Studies: Conduct studies in both fed and fasted states to characterize the food effect on the bioavailability of your formulation.
Improper dosing technique.1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs.[12] 2. Dose Volume: Use a consistent and appropriate dosing volume for the size of the animal.[12]
Precipitation of the compound in the dosing vehicle. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable vehicles. 2. Formulation Optimization: Reduce the drug concentration or modify the vehicle composition (e.g., by adding a solubilizing agent) to ensure the drug remains in solution. 3. Sonication: Use brief sonication to aid dissolution, but be cautious of potential degradation.[4]

III. Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

  • Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Methanol (B129727) (or another suitable volatile solvent)

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Once a thin film is formed on the flask wall, transfer the flask to a vacuum oven and dry at room temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the plasma concentration-time profile of this compound after oral administration of a novel formulation.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old).

  • Materials:

    • This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethyl cellulose)

    • Oral gavage needles

    • Blood collection tubes (containing an appropriate anticoagulant, e.g., EDTA)

    • Centrifuge

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) with free access to water.

    • Record the body weight of each rat.

    • Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 50 mg/kg).

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Immediately transfer the blood samples into tubes containing anticoagulant and mix gently.

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

IV. Visualizations

Diagram 1: General Strategies for Enhancing Oral Bioavailability

G cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Enhancement Particle Size Reduction Particle Size Reduction Increased Dissolution Rate Increased Dissolution Rate Particle Size Reduction->Increased Dissolution Rate Solid Dispersions Solid Dispersions Solid Dispersions->Increased Dissolution Rate Lipid-Based Systems Lipid-Based Systems Enhanced Solubility Enhanced Solubility Lipid-Based Systems->Enhanced Solubility Reduced First-Pass Metabolism Reduced First-Pass Metabolism Lipid-Based Systems->Reduced First-Pass Metabolism Prodrug Approach Prodrug Approach Improved Permeability Improved Permeability Prodrug Approach->Improved Permeability

A diagram illustrating common formulation strategies and their corresponding mechanisms for enhancing oral bioavailability.

Diagram 2: Experimental Workflow for Evaluating a Novel Formulation of this compound

G Formulation_Development Formulation Development (e.g., Solid Dispersion) In_Vitro_Characterization In Vitro Characterization (Dissolution, Stability) Formulation_Development->In_Vitro_Characterization In_Vivo_PK_Study In Vivo Pharmacokinetic Study (Rats) In_Vitro_Characterization->In_Vivo_PK_Study Data_Analysis Data Analysis (Cmax, AUC, etc.) In_Vivo_PK_Study->Data_Analysis Efficacy_Study In Vivo Efficacy Study (Disease Model) Data_Analysis->Efficacy_Study

A flowchart depicting the experimental workflow for developing and evaluating a new formulation of this compound to improve its in vivo performance.

Diagram 3: Potential Signaling Pathway for Vasorelaxant Effect of this compound

G cluster_cell Osbeckic_Acid This compound Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Osbeckic_Acid->Vascular_Smooth_Muscle_Cell K_Channel_Opening K+ Channel Opening Vascular_Smooth_Muscle_Cell->K_Channel_Opening Hyperpolarization Hyperpolarization K_Channel_Opening->Hyperpolarization Ca_Channel_Blockade Voltage-gated Ca2+ Channel Blockade Hyperpolarization->Ca_Channel_Blockade Ca_Influx_Decrease Decreased Intracellular [Ca2+] Ca_Channel_Blockade->Ca_Influx_Decrease Vasorelaxation Vasorelaxation Ca_Influx_Decrease->Vasorelaxation

A simplified diagram showing a potential mechanism of action for the vasorelaxant effects of this compound.[1]

References

Preventing degradation of (+)-Osbeckic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of (+)-Osbeckic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a naturally occurring polyketide that can be isolated from Tartary Buckwheat (Fagopyrum tataricum).[1] Its main reported biological activity is as a vasorelaxant, making it a compound of interest for cardiovascular research.[1][2]

Q2: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from light and moisture.[1]

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] To minimize the time the compound is in an aqueous environment where it may be less stable, dilutions into aqueous buffers should be made immediately before use.[1]

Q4: What are the recommended storage conditions for this compound in solution?

For maximum stability, stock solutions should be aliquoted into small, single-use volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles and light exposure. For short-term storage (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), it is advisable to store them at -80°C.[1]

Q5: What primary factors can cause the degradation of this compound in solution?

As a carboxylic acid, the stability of this compound in solution is significantly influenced by:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the molecule or promote other degradation pathways. For biological assays, maintaining a pH between 6 and 8 is recommended.[1]

  • Solvent: The choice of solvent is critical. While DMSO is a common solvent for creating stock solutions, it has been observed to cause degradation of the dimeric form of this compound, as evidenced by the appearance of a degraded peak in an HPLC chromatogram.[2] The stability in various aqueous buffers should be experimentally verified.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. Solutions should be kept cool and stored at recommended low temperatures.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Always store solutions in light-protecting containers (e.g., amber vials).[1]

Q6: What are the visual or analytical signs of this compound degradation?

Signs of degradation can include:

  • A noticeable decrease in the expected biological activity over time.

  • Changes in the physical appearance of the solution, such as color change or precipitation.

  • In analytical assays like HPLC, a decrease in the area of the parent peak corresponding to this compound and the appearance of new, unexpected peaks.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock or working solutions.1. Prepare Fresh Solutions: Make new stock solutions from solid material. For long experiments, consider preparing fresh dilutions from a frozen stock at intermediate time points.[1]2. Optimize Storage: Ensure stock solutions are stored at -80°C in small, single-use aliquots to prevent freeze-thaw cycles.[1]3. Perform a Stability Check: Compare the activity of a freshly prepared solution to one that has been incubated under experimental conditions for the duration of the experiment.[1]
Precipitation of compound upon dilution in aqueous buffer Poor aqueous solubility, especially at neutral or acidic pH.1. Check Solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility (typically <0.5% in cell-based assays).[1]2. Adjust pH: Since this compound is a carboxylic acid, its solubility increases at a higher pH. Adjusting the buffer pH to be 1-2 units above its pKa (typically pKa 4-5) can improve solubility.[3]3. Aid Dissolution: Briefly sonicate the solution after dilution to help dissolve the compound.[1]
Appearance of unexpected peaks in HPLC analysis Formation of degradation products.1. Conduct a Forced Degradation Study: Intentionally expose the compound to stress conditions (acid, base, heat, light, oxidation) to identify the retention times of potential degradation products.[1]2. Validate Analytical Method: Use a validated, stability-indicating HPLC method that can effectively separate the parent compound from any degradation products.[1]
Variability in results between different experimental batches Inconsistent concentration of active this compound due to degradation during storage or handling.1. Standardize Protocols: Adhere to a strict, standardized protocol for the preparation, storage, and handling of all solutions.[1]2. Quality Control: If feasible, use an analytical method like HPLC to confirm the concentration and purity of your stock solution before starting critical experiments.[1]

Data Presentation

As specific quantitative stability data for this compound is not widely available, the following tables outline the recommended conditions for a forced degradation study to determine its stability profile. The goal of such a study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 1: Recommended Conditions for Forced Degradation Study of this compound

Stress Condition Reagent/Method Typical Conditions Purpose
Acid Hydrolysis 0.1 M - 1 M HClRoom temperature or heat (e.g., 60°C) for up to 24 hours.To assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOHRoom temperature or heat (e.g., 60°C) for up to 8 hours.To evaluate stability in alkaline conditions.
Oxidation 3% H₂O₂Room temperature, protected from light, for up to 12 hours.To determine susceptibility to oxidative degradation.
Thermal Degradation Dry Heat (Oven)80°C for up to 48 hours (for solid form).To test the effect of high temperature on stability.
Photodegradation UV/Visible LightExpose solution to a calibrated light source.To assess light sensitivity.

Table 2: Example Time Points for Solution Stability Assessment

Storage Condition Solvent/Buffer Time Points for Analysis
-80°C (Long-term)Anhydrous DMSO0, 1, 3, 6 months
-20°C (Short-term)Anhydrous DMSO0, 7, 14, 30 days
4°C (Refrigerated)Aqueous Buffer (pH 7.4)0, 2, 4, 8, 24, 48 hours
25°C (Room Temp)Aqueous Buffer (pH 7.4)0, 1, 2, 4, 6, 8 hours

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile, amber microcentrifuge tube.

  • Solubilization: Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[1]

  • Aliquoting: Dispense the concentrated stock solution into smaller, single-use, tightly sealed amber vials. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: For short-term use (≤ 1 month), store the aliquots at -20°C. For long-term storage (≤ 6 months), store at -80°C.[1]

Protocol 2: General Method for a Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound, typically at 1 mg/mL in a suitable solvent like methanol (B129727) or a water/acetonitrile mixture.

  • Stress Application:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base (for acid samples) or acid (for base samples).

  • Dilution: Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the HPLC mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the parent peak area and the emergence of new peaks corresponding to degradation products.

Mandatory Visualizations

G cluster_0 Experimental Workflow: Stability Assessment prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) aliquot Aliquot into Stress and Control Groups prep->aliquot stress Apply Stress Conditions (pH, Temp, Light, Oxidant) aliquot->stress control Store Control Samples (e.g., -80°C, protected from light) aliquot->control sample Sample at Time Points (t=0, t=x...) stress->sample control->sample analyze Analyze via Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - Parent compound % - Degradant peaks analyze->evaluate

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Potential Vasorelaxation Signaling Pathway osbeckic This compound sGC Soluble Guanylyl Cyclase (sGC) osbeckic->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular [Ca2+] PKG->Ca_decrease Leads to relaxation Smooth Muscle Relaxation Ca_decrease->relaxation

Caption: A potential cGMP-mediated signaling pathway for vasorelaxation.

References

Technical Support Center: Artifacts in NMR Spectra of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the NMR analysis of (+)-Osbeckic acid.

Frequently Asked Questions (FAQs)

Q1: My baseline is distorted and uneven in the ¹H NMR spectrum of this compound. What could be the cause?

A1: Baseline distortions in NMR spectra are a common issue and can arise from several factors. A primary cause is often the corruption of the initial data points of the Free Induction Decay (FID). This can be due to:

  • Acoustic Ringing: The high-power radiofrequency pulse can cause vibrations in the probe, leading to a "ringing" that distorts the early part of the FID.

  • Pulse Breakthrough: Imperfect isolation between the transmitter and receiver can allow some of the pulse energy to leak into the receiver, overwhelming the initial weak NMR signal.

  • Broad Signals: The presence of very broad signals, either from your sample (e.g., aggregates) or components of the NMR probe, can also contribute to baseline issues.

Solution: Most NMR processing software includes baseline correction algorithms. A common and effective method is to fit the baseline to a polynomial function and then subtract it from the spectrum. For more complex distortions, advanced algorithms like the Whittaker Smoother may provide better results.

Q2: The peaks in my spectrum of this compound are broad and poorly resolved. What are the likely causes and how can I fix this?

A2: Peak broadening can significantly obscure important structural information. Several factors can contribute to this issue:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a frequent culprit. Careful and iterative shimming of the Z1 and Z2 gradients, and potentially higher-order shims, is essential to improve field homogeneity and, consequently, spectral resolution.

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes broader lines. Diluting your sample may resolve this issue.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances, such as dissolved oxygen or metal ions, can lead to significant line broadening due to accelerated relaxation. Degassing the sample by bubbling an inert gas (e.g., nitrogen or argon) through it or using the freeze-pump-thaw method can effectively remove dissolved oxygen. If metal ion contamination is suspected, re-purification of the sample may be necessary.

  • Chemical Exchange: If this compound is undergoing rapid conformational exchange on the NMR timescale, the corresponding signals can appear broadened. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help sharpen the signals by either slowing down the exchange process (at lower temperatures) or by causing the signals to coalesce into a sharp average (at higher temperatures).

Q3: I see a very large, broad signal around 10-12 ppm that is obscuring other signals. What is this and how can I confirm its identity?

A3: This broad signal is characteristic of the carboxylic acid proton of this compound. The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1][2][3][4] In some cases, this peak can be so broad that it is difficult to distinguish from the baseline.

Confirmation: To confirm that this signal corresponds to the carboxylic acid proton, you can perform a simple D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.

Q4: My spectrum shows unexpected peaks that I cannot assign to this compound. How can I identify these artifacts?

A4: These extraneous peaks are likely due to impurities from solvents used during the isolation and purification of your sample, or from the NMR solvent itself. Common culprits include:

  • Residual Solvents: Solvents like ethyl acetate, hexane, dichloromethane, and acetone (B3395972) are frequently used in extraction and chromatography and can be difficult to remove completely.

  • Water: Many deuterated solvents are hygroscopic and will absorb moisture from the atmosphere. Water typically appears as a broad singlet, with a chemical shift that is highly dependent on the solvent and temperature.

  • Grease: Silicone grease from glassware joints can also appear in your spectrum as broad, rolling humps.

Identification: You can identify these impurity peaks by comparing their chemical shifts to published tables of common laboratory solvents.

Troubleshooting Guides

Issue 1: Solvent and Impurity Peak Identification

Symptom: Unidentified peaks are present in the ¹H or ¹³C NMR spectrum.

Troubleshooting Workflow:

G start Unidentified Peaks Observed step1 Consult ¹H and ¹³C NMR Solvent and Impurity Chemical Shift Tables start->step1 step2 Compare Observed Shifts with Tabulated Values step1->step2 step3 Identify Potential Contaminants (e.g., Ethyl Acetate, Water, Grease) step2->step3 step4 Confirm Identity by Spiking (Optional and if feasible) step3->step4 end Impurity Identified step4->end

Caption: Workflow for identifying solvent and impurity peaks.

Detailed Steps:

  • Consult Reference Tables: Refer to the tables below which list the ¹H and ¹³C chemical shifts of common laboratory solvents in various deuterated solvents.

  • Compare Shifts: Carefully compare the chemical shifts of the unknown peaks in your spectrum with the values in the tables. Pay attention to the multiplicity of the signals in the ¹H spectrum.

  • Identify Contaminants: Based on the comparison, you can often tentatively identify the contaminating solvent(s).

  • Confirmation (Optional): If the identity of an impurity is critical, you can confirm it by adding a small amount of the suspected solvent to your NMR sample and observing if the corresponding peak increases in intensity.

Quantitative Data: Common Solvent Impurities

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents.

SolventCDCl₃DMSO-d₆Acetone-d₆D₂O
Acetone2.172.092.052.22
Dichloromethane5.305.765.645.49
Diethyl Ether3.48 (q), 1.21 (t)3.39 (q), 1.11 (t)3.41 (q), 1.12 (t)3.58 (q), 1.20 (t)
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)4.05 (q), 1.97 (s), 1.18 (t)4.14 (q), 2.08 (s), 1.24 (t)
Hexane1.25, 0.881.23, 0.861.25, 0.871.29, 0.89
Methanol3.493.163.313.34
Toluene7.27-7.17 (m), 2.36 (s)7.24-7.11 (m), 2.30 (s)7.25-7.15 (m), 2.31 (s)7.32-7.22 (m), 2.37 (s)
Water1.563.332.844.79

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents.

SolventCDCl₃DMSO-d₆Acetone-d₆D₂O
Acetone206.7, 30.6206.0, 29.8206.5, 29.9215.8, 32.1
Dichloromethane54.054.954.256.4
Diethyl Ether66.0, 15.265.5, 15.065.8, 15.166.9, 15.6
Ethyl Acetate171.1, 60.3, 21.0, 14.2170.4, 59.7, 20.7, 14.2170.8, 60.0, 20.5, 14.2174.5, 62.1, 22.4, 14.9
Hexane31.5, 22.6, 14.131.2, 22.3, 13.931.4, 22.5, 13.932.4, 23.3, 14.4
Methanol49.949.049.049.5
Toluene137.9, 129.2, 128.4, 125.5, 21.4138.2, 129.1, 128.2, 125.3, 20.9138.0, 129.2, 128.4, 125.4, 21.0138.5, 129.8, 129.0, 126.1, 21.2
Issue 2: pH-Dependent Signal Broadening and Shifting

Symptom: The chemical shifts and/or line shapes of certain signals, particularly those near the carboxylic acid group, change between samples or upon addition of a co-solvent.

Cause: The ionization state of the carboxylic acid group in this compound is sensitive to the pH of the sample. Changes in pH can lead to a dynamic equilibrium between the protonated and deprotonated forms, resulting in broadened or shifted signals.

Troubleshooting Workflow:

G start Inconsistent Chemical Shifts or Broadening Observed step1 Consider the pKa of this compound and the Acidity of the NMR Solvent start->step1 step2 Prepare a Buffered NMR Sample if pH Control is Critical step1->step2 step3 Alternatively, Add a Drop of Acid (e.g., TFA-d) to Ensure Full Protonation step1->step3 step4 Or, Add a Drop of Base (e.g., Pyridine-d₅) to Ensure Full Deprotonation step1->step4 end Consistent and Sharp Spectra Obtained step2->end step3->end step4->end

Caption: Workflow for addressing pH-related NMR artifacts.

Experimental Protocols:

  • Protocol 1: Preparation of a Buffered NMR Sample

    • Prepare a stock solution of a suitable buffer (e.g., phosphate (B84403) or acetate) in D₂O at the desired pH.

    • Dissolve a known quantity of this compound in a minimal amount of a deuterated organic co-solvent (e.g., DMSO-d₆ or Methanol-d₄) if it is not soluble in the aqueous buffer alone.

    • Add the dissolved sample to the D₂O buffer solution to a final volume of ~0.6 mL.

    • Ensure the final concentration of the organic co-solvent is kept to a minimum to avoid significant changes in the buffer's pKa.

  • Protocol 2: Acidification or Basification of the NMR Sample

    • Prepare your standard NMR sample of this compound in the chosen deuterated solvent.

    • To ensure full protonation, add a small drop (approx. 1-2 µL) of deuterated trifluoroacetic acid (TFA-d) to the NMR tube.

    • To ensure full deprotonation, add a small drop (approx. 1-2 µL) of deuterated pyridine (B92270) (Pyridine-d₅) to the NMR tube.

    • Gently mix the sample and re-acquire the spectrum.

Logical Relationships

The following diagram illustrates the logical relationship between common experimental issues and their potential causes, guiding the user toward a solution.

G cluster_symptoms Observed Artifacts cluster_causes Potential Causes cluster_solutions Troubleshooting Steps S1 Broad Peaks C1 Poor Shimming S1->C1 C2 High Concentration S1->C2 C3 Paramagnetic Impurities S1->C3 C4 Chemical Exchange S1->C4 C7 pH Effects S1->C7 S2 Distorted Baseline C5 FID Truncation/ Acoustic Ringing S2->C5 S3 Extra, Unassigned Peaks C6 Solvent/Grease Impurities S3->C6 S4 Shifting/Broadening of Carboxylate-Adjacent Signals S4->C7 Sol1 Re-shim the Spectrometer C1->Sol1 Sol2 Dilute the Sample C2->Sol2 Sol3 Degas Sample/ Re-purify C3->Sol3 Sol4 Variable Temperature NMR C4->Sol4 Sol5 Apply Baseline Correction C5->Sol5 Sol6 Identify Impurities via Tables/ Use Clean Glassware C6->Sol6 Sol7 Use Buffered Solvent/ Add Acid or Base C7->Sol7

Caption: Troubleshooting logic for common NMR artifacts.

This technical support center provides a starting point for troubleshooting common artifacts encountered during the NMR analysis of this compound. For more complex issues, consulting with an NMR facility manager or a specialist is always recommended.

References

Cell culture contamination in (+)-Osbeckic acid experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination during experiments with (+)-Osbeckic acid.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to cell culture contamination in the context of this compound experiments.

Q1: What is this compound and what is its relevance in cell culture experiments?

This compound is a natural compound, primarily recognized for its vasorelaxant effects, suggesting potential applications in conditions like hypertension.[1][2] Research on extracts from Osbeckia octandra, which contain osbeckic acid, also indicates possible anticancer and antioxidant properties.[1] In cell culture, it is used to investigate these biological activities and its underlying mechanisms of action.

Q2: Is this compound known to cause cell culture contamination?

There is no evidence to suggest that this compound itself is a source of contamination. Contamination in cell culture experiments typically arises from environmental microbes, issues with aseptic technique, or contaminated reagents and supplies, rather than the experimental compound itself.[3][4]

Q3: What are the most common types of contaminants I might encounter in my cell culture experiments?

The most common contaminants in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[3][5] Chemical contamination from impurities in media, water, or reagents can also occur.[5] Cross-contamination with other cell lines is another significant issue.[3]

Q4: How can I prepare this compound for my cell culture experiments to minimize contamination risk?

To prepare this compound solutions, it is recommended to dissolve the compound in a sterile solvent like DMSO to create a stock solution.[6] This stock solution should then be serially diluted into pre-warmed, sterile cell culture medium to achieve the final working concentration.[6] All handling should be performed in a sterile environment, such as a laminar flow hood.[7]

Q5: What are the initial signs of contamination in my cell culture flask?

Early warning signs of contamination include:

  • Turbidity: The clear culture medium may become cloudy or hazy.[8]

  • pH Changes: A sudden change in the medium's color can indicate a pH shift. A yellow color suggests acidification, often due to bacterial contamination, while a pink or purple hue can indicate alkalinity, sometimes associated with fungal contamination.[5][8]

  • Visible Particles: Small particles may be seen floating in the medium when observing the flask.[9]

  • Changes in Cell Morphology: Cells may appear unhealthy, detach from the culture surface, or show reduced growth rates.[9]

Section 2: Troubleshooting Guides

This section provides a step-by-step approach to identifying and addressing different types of cell culture contamination.

Guide 1: Troubleshooting Bacterial Contamination

Bacterial contamination is a common issue that can rapidly overwhelm a cell culture.

Symptoms:

  • Sudden drop in pH (medium turns yellow).[3]

  • Cloudy or turbid appearance of the culture medium.[3]

  • Under a microscope, you may see small, motile, rod-shaped or spherical particles between your cells.[4]

Immediate Actions:

  • Isolate: Immediately remove the contaminated flask from the incubator to prevent cross-contamination.[4]

  • Verify: Examine the culture under a microscope to confirm the presence of bacteria.

  • Discard: For heavy contamination, it is best to discard the culture.[5] Autoclave all contaminated materials before disposal.

  • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any potentially contaminated equipment with 70% ethanol (B145695) followed by a stronger disinfectant.[5]

Preventative Measures:

  • Always use proper aseptic technique.[10]

  • Filter-sterilize all media and reagents.

  • Regularly clean and disinfect all laboratory equipment.[5]

Guide 2: Troubleshooting Fungal (Yeast and Mold) Contamination

Fungal contamination can be more subtle initially but can quickly ruin an experiment.

Symptoms:

  • Yeast: The medium may remain clear initially but become cloudy as the contamination progresses.[5] Under a microscope, yeast appears as individual round or oval particles, sometimes budding.[5][11]

  • Mold: Thin, filamentous structures (hyphae) may be visible in the culture, sometimes forming dense clusters.[5] The medium may appear fuzzy or have floating colonies.[11]

Immediate Actions:

  • Isolate: Immediately remove the contaminated flask from the incubator.

  • Verify: Visually inspect the flask and use a microscope to confirm the presence of yeast or mold.

  • Discard: It is highly recommended to discard fungal-contaminated cultures immediately to prevent the spread of spores.[5]

  • Decontaminate: Fungal spores can be airborne, so a thorough decontamination of the entire work area, including incubators and hoods, is critical.[11]

Preventative Measures:

  • Ensure the HEPA filter in your biosafety cabinet is certified and functioning correctly.

  • Keep the lab environment clean and free of dust.

  • Avoid leaving media or flasks open for extended periods.

Guide 3: Troubleshooting Mycoplasma Contamination

Mycoplasma is a type of bacteria that lacks a cell wall, making it resistant to many common antibiotics and difficult to detect visually.[3]

Symptoms:

  • No visible signs of contamination like turbidity or pH changes.[3]

  • Unexplained changes in cell growth, morphology, or function.[3]

  • Reduced transfection efficiency.[3]

Detection Methods:

  • PCR: This is a highly sensitive and common method for detecting mycoplasma DNA.

  • Fluorescence Staining: Using DNA-binding dyes like DAPI or Hoechst can reveal the presence of mycoplasma as small fluorescent dots around the cell nuclei.[12]

  • ELISA: This method can detect mycoplasma antigens.[12]

Immediate Actions:

  • Isolate: Quarantine all suspected cultures and test them for mycoplasma.

  • Treat or Discard: If the cell line is valuable, treatment with specific anti-mycoplasma agents may be attempted. However, discarding the contaminated cultures is often the safest option.[4]

  • Test Other Cultures: Test all other cell lines that may have been exposed.

Preventative Measures:

  • Routinely test all cell cultures for mycoplasma, especially upon receipt of a new cell line.

  • Only use media, sera, and reagents from reputable suppliers.

  • Practice strict aseptic technique.

Section 3: Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics
ContaminantKey Visual IndicatorsMicroscopic AppearancepH Change
Bacteria Turbid/cloudy mediumSmall, motile, spherical or rod-shaped particlesAcidic (Yellow)
Yeast Initially clear, becomes cloudyRound or oval budding particlesAcidic (Yellow)
Mold Fuzzy, filamentous growth, floating coloniesThin, thread-like hyphaeAlkaline or Acidic
Mycoplasma No visible changeNot visible with a standard light microscopeNone
Table 2: Recommended Actions for Contamination
Contaminant TypeRecommended Immediate ActionDecontamination Protocol
Bacterial Isolate and discard heavily contaminated cultures.[5]Wipe surfaces with 70% ethanol; disinfect incubator.[5]
Fungal Immediately discard to prevent spore dispersal.[5]Thoroughly clean and disinfect the entire work area.[11]
Mycoplasma Isolate, test, and discard or treat if necessary.[4]Decontaminate biosafety cabinet and incubator.

Section 4: Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a working solution of this compound for cell culture experiments.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.

  • Dissolving: Add the appropriate volume of anhydrous, sterile DMSO to the tube to create a high-concentration stock solution (e.g., 10 mM).[6]

  • Solubilization: Vortex the solution for 30-60 seconds to dissolve the compound completely. If necessary, sonicate briefly or warm to 37°C.[6]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Serially dilute the stock solution into pre-warmed, sterile cell culture medium to the final desired concentration.[6]

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO that is in the experimental cultures.[6]

Protocol 2: Routine Monitoring for Cell Culture Contamination
  • Daily Visual Inspection: Every day, visually inspect your cell cultures for any signs of contamination, such as turbidity, color change, or visible microbial colonies.

  • Regular Microscopic Examination: At each passage, examine the cultures under an inverted microscope to check for any microbial contaminants and to assess cell morphology and growth.

  • Mycoplasma Testing: Perform routine mycoplasma testing (e.g., monthly) on all cell lines in use.

  • Aseptic Technique: Always use strict aseptic technique when handling cell cultures.[7] This includes working in a certified biosafety cabinet, disinfecting all surfaces and items with 70% ethanol, and using sterile pipettes and vessels.[7]

Section 5: Visualizations

Diagram 1: Troubleshooting Workflow for Suspected Contamination

G start Suspected Contamination (e.g., cloudy media, pH change) visual_inspection Visual & Microscopic Inspection start->visual_inspection no_contamination No Obvious Contamination visual_inspection->no_contamination Clear contamination_confirmed Contamination Confirmed visual_inspection->contamination_confirmed Contaminant Visible mycoplasma_test Consider Mycoplasma Testing no_contamination->mycoplasma_test Growth issues persist identify_type Identify Contaminant Type (Bacteria, Fungi, etc.) contamination_confirmed->identify_type isolate_culture Isolate Contaminated Culture(s) identify_type->isolate_culture discard_culture Discard Contaminated Culture(s) (Autoclave) isolate_culture->discard_culture decontaminate Decontaminate Workspace (Incubator, Hood) discard_culture->decontaminate review_procedures Review Aseptic Technique & Reagent Sterility decontaminate->review_procedures resume_work Resume Experiments review_procedures->resume_work G osbeckic_acid This compound ampk AMPK Activation osbeckic_acid->ampk acc Inhibition of ACC ampk->acc srebp1c Inhibition of SREBP-1c ampk->srebp1c glut4 Increased GLUT4 Translocation ampk->glut4 pgc1a Activation of PGC-1α ampk->pgc1a fatty_acid_ox ↑ Fatty Acid Oxidation acc->fatty_acid_ox lipogenesis ↓ Lipogenesis srebp1c->lipogenesis glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake mito_biogenesis ↑ Mitochondrial Biogenesis pgc1a->mito_biogenesis

References

Technical Support Center: Troubleshooting Inconsistent Results in (+)-Osbeckic Acid Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (+)-Osbeckic acid in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your bioassay results.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent EC₅₀ values between experiments Degradation of this compound stock solution: The compound can be unstable in certain solvents and under suboptimal storage conditions.[1][2]1. Prepare fresh stock solutions: Ideally, prepare solutions on the day of the experiment. 2. Aliquot and store properly: Store stock solutions at -80°C for long-term use (up to 6 months) and at -20°C for short-term use (up to 1 month) to avoid repeated freeze-thaw cycles.[1][2] 3. Solvent consideration: Be aware that degradation has been observed in DMSO.[1] Consider alternative solvents like ethanol (B145695) for stock solutions, ensuring the final concentration in your assay is compatible with your cells.
Loss of biological activity over time in a long-term experiment Instability of this compound in culture medium: The compound may degrade at 37°C over extended periods.[1]1. Perform a time-course stability check: Compare the activity of a freshly prepared solution to one that has been incubated under experimental conditions for the duration of the assay.[2] 2. Replenish the compound: For experiments lasting several days, consider replacing the medium with freshly diluted this compound at intermediate time points.
Precipitation of the compound upon dilution in aqueous buffer/media Poor aqueous solubility: this compound is soluble in organic solvents but may precipitate when diluted into an aqueous environment.[1]1. Optimize final solvent concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (typically <0.5%) while maintaining solubility.[2] 2. Use sonication: Briefly sonicate the diluted solution to aid in dissolution.[2] 3. Include a vehicle control: Always have a control group with the same final concentration of the organic solvent to rule out any effects from the solvent itself.[2]
High background or non-specific effects in the assay Cellular stress or toxicity from the solvent or compound concentration: High concentrations of organic solvents or the compound itself can lead to off-target effects.1. Determine the maximum tolerated solvent concentration: Run a dose-response curve for your solvent to determine the highest concentration that does not affect cell viability or the assay readout. 2. Perform a cytotoxicity assay: Determine the concentration range where this compound does not cause significant cell death in your specific cell line.
Variable results between different batches of this compound Inconsistent purity or handling of the compound: Variability in the source or handling of the solid compound can lead to discrepancies.1. Source from a reputable supplier: Ensure the purity and identity of the compound are verified. 2. Standardize handling procedures: Develop a consistent protocol for preparing and storing solutions from the solid compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary known biological activity of this compound?

A1: The primary reported biological activity of this compound is its vasorelaxant effect.[1][3][4] It has been shown to induce vasorelaxation in phenylephrine-contracted Sprague-Dawley rat thoracic aorta rings.[1][4] Additionally, extracts from Osbeckia octandra, which contain osbeckic acid, have demonstrated potential anticancer and antioxidant properties.[3]

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare stock solutions in a suitable organic solvent such as DMSO or ethanol.[1] For short-term storage (up to one month), aliquots of the stock solution can be stored at -20°C.[1][2] For long-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2]

Q4: What factors can negatively impact the stability of this compound in solution?

A4: The stability of this compound in solution can be affected by several factors, including the choice of solvent (degradation has been noted in DMSO), exposure to high temperatures, light, and oxygen.[1][2]

Q5: What is the known mechanism of action for this compound's vasorelaxant activity?

A5: The precise signaling pathway for this compound-induced vasorelaxation has not been fully elucidated.[1] However, potential mechanisms include endothelium-dependent vasorelaxation through the activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), the opening of potassium channels leading to hyperpolarization, or the blockade of calcium channels in vascular smooth muscle cells.[2][3]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound.

Assay Model System Parameter Value Reference
VasorelaxationPhenylephrine-contracted Sprague-Dawley rat thoracic aorta ringsEC₅₀887 μM[1][4]

Experimental Protocols

Protocol 1: Ex Vivo Vasorelaxation Assay

This protocol is a general guideline for assessing the vasorelaxant effects of this compound on isolated aortic rings.

  • Tissue Preparation:

    • Humanely euthanize a Sprague-Dawley rat and carefully dissect the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit (K-H) buffer.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Experimental Setup:

    • Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.

  • Assay Procedure:

    • Induce contraction of the aortic rings with a submaximal concentration of phenylephrine (B352888) (e.g., 1 μM).

    • Once the contraction has reached a stable plateau, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the phenylephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC₅₀ value using appropriate pharmacological software.

Protocol 2: Stability Assessment of this compound

This protocol outlines a method to evaluate the stability of this compound under various conditions.

  • Sample Preparation:

    • Prepare stock solutions of this compound in different solvents (e.g., DMSO, ethanol) and aqueous buffers at various pH levels.[1]

  • Storage Conditions:

    • Aliquot the solutions and store them under a matrix of conditions, including different temperatures (-20°C, 4°C, 37°C) and light exposures (light-protected vs. ambient light).[1]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours, and weekly), analyze the samples.[1]

  • Analytical Method:

    • Use a stability-indicating HPLC method to quantify the concentration of the parent this compound and detect any degradation products.

Visualizations

cluster_0 Endothelium-Dependent Pathway cluster_1 Smooth Muscle Cell OA This compound eNOS eNOS (endothelial Nitric Oxide Synthase) OA->eNOS Activates? NO NO (Nitric Oxide) eNOS->NO Produces sGC sGC (soluble Guanylate Cyclase) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Vasorelaxation cGMP->Relaxation K_channel K+ Channels Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channels Hyperpolarization->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Ca_influx->Relaxation Inhibition leads to OA_direct_label This compound OA_direct_label->K_channel Opens? OA_direct_label->Ca_channel Blocks?

Caption: Potential signaling pathways for this compound-induced vasorelaxation.

prep_solid Prepare Solid this compound prep_stock Prepare Fresh Stock Solution (e.g., in DMSO or Ethanol) prep_solid->prep_stock store_stock Aliquot and Store Stock (-80°C long-term, -20°C short-term) prep_stock->store_stock prep_working Prepare Working Dilutions in Assay Buffer store_stock->prep_working add_compound Add this compound to Cells (Include vehicle control) prep_working->add_compound cell_culture Seed and Culture Cells cell_culture->add_compound incubate Incubate for a Defined Period add_compound->incubate assay_readout Perform Assay Readout incubate->assay_readout analyze Analyze Data and Calculate EC₅₀ assay_readout->analyze

Caption: General experimental workflow for a this compound bioassay.

start Inconsistent Results? check_solution Freshly Prepared Stock Solution? start->check_solution solution_yes Yes check_solution->solution_yes solution_no No check_solution->solution_no check_storage Proper Aliquoting and Storage? storage_yes Yes check_storage->storage_yes storage_no No check_storage->storage_no check_solubility Precipitation in Media? solubility_yes Yes check_solubility->solubility_yes solubility_no No check_solubility->solubility_no check_cells Consistent Cell Culture Conditions? check_protocol Standardized Assay Protocol? check_cells->check_protocol action_cells Review Cell Passage, Density, and Media check_cells->action_cells If inconsistent action_protocol Ensure Consistent Pipetting and Timing check_protocol->action_protocol If inconsistent solution_yes->check_storage action_solution Prepare Fresh Stock Solution solution_no->action_solution storage_yes->check_solubility action_storage Aliquot and Store at -80°C storage_no->action_storage action_solubility Optimize Solvent Conc. / Sonicate solubility_yes->action_solubility solubility_no->check_cells

Caption: Troubleshooting workflow for inconsistent bioassay results.

References

Technical Support Center: Scaling Up (+)-Osbeckic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Osbeckic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis is a common challenge. The most effective approach is to analyze the synthesis route step-by-step to identify the stages with the lowest individual yields. These steps are the primary targets for optimization. A thorough review of reaction conditions, purity of starting materials and reagents, and purification methods for these critical steps is the best starting point.[1]

Q2: I am observing significant side product formation in a key reaction step. How can I improve the selectivity?

A2: The formation of side products often results from non-selective reactions, degradation of materials, or competing reaction pathways.[1] To mitigate this, consider the following:

  • Reaction Conditions: Carefully control the temperature, as minor variations can favor side reactions. If any reagents or intermediates are sensitive to air or moisture, ensure an inert atmosphere (e.g., argon or nitrogen).[1]

  • Order of Reagent Addition: The sequence of adding reagents can be critical. A slow, dropwise addition of a reactive species can often minimize the formation of undesired byproducts.[1]

  • Stoichiometry: Precisely measure and control the stoichiometry of your reactants. An excess of one reagent might lead to unwanted secondary reactions.[1]

Q3: What are the best practices for handling and storing sensitive reagents and intermediates to ensure reproducibility and high yields?

A3: Proper handling and storage are crucial for maintaining the reactivity of sensitive compounds.

  • Inert Atmosphere: Use Schlenk lines or glove boxes for handling air- and moisture-sensitive reagents.

  • Temperature Control: Store thermally sensitive compounds at the recommended temperature (e.g., in a freezer at -20 °C or -80 °C) and minimize their time at room temperature.

  • Solvent Purity: Always use dry, degassed solvents, as impurities like water or oxygen can quench reactions or catalyze decomposition.[1]

Q4: I am facing difficulties in purifying the final this compound product. What are some alternative purification strategies?

A4: If standard column chromatography is proving difficult, consider alternative techniques such as recrystallization, distillation, or preparative HPLC. Experimenting with different chromatography conditions, such as various solvent systems or different stationary phases, may also improve separation.[1]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound and other complex natural products.

Problem Probable Cause(s) Suggested Solution(s)
Low or No Product Formation Poor reagent quality.Verify the purity and activity of all starting materials and reagents. Purify reagents before use if necessary (e.g., distillation of solvents, recrystallization of solids).[1]
Incorrect reaction conditions.Double-check all reaction parameters: temperature, pressure, reaction time, and stirring speed. Perform small-scale experiments to screen a range of conditions.
Catalyst inactivation.Ensure the catalyst is not poisoned by impurities. Consider a higher catalyst loading or a different catalyst.
Formation of Multiple Side Products Competing reaction pathways.Adjust reaction conditions to favor the desired pathway (e.g., lower temperature). Use protecting groups to block reactive sites.[1]
Product degradation.Monitor the reaction progress closely and quench it as soon as the starting material is consumed. Ensure workup and purification conditions are mild.[1]
Lack of Stereoselectivity Suboptimal chiral catalyst or auxiliary.Optimize the chiral catalyst or auxiliary used.
Incorrect solvent or temperature.Screen different solvents and temperatures, as these can significantly influence stereochemical outcomes.[1]
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.Experiment with different solvent systems for crystallization. Consider converting the product to a solid derivative for purification, followed by deprotection.
Co-elution with impurities.Try alternative chromatography techniques (e.g., reverse-phase HPLC, ion-exchange).

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not publicly available, the following represents a hypothetical, multi-step synthesis based on common organic chemistry reactions used for natural product synthesis. This protocol is for illustrative purposes and should be optimized at a small scale before attempting a large-scale reaction.

Representative Synthesis of a Key Intermediate

This protocol outlines the synthesis of a hypothetical chiral building block that could be used in the total synthesis of this compound.

Parameter Value/Procedure Notes for Scale-Up
Reaction Asymmetric Aldol ReactionKey step for setting stereocenters.
Starting Materials Chiral Aldehyde (1.0 eq), Silyl (B83357) Ketene (B1206846) Acetal (B89532) (1.2 eq)Ensure high purity of starting materials to avoid side reactions.
Catalyst Chiral Lewis Acid (e.g., Boron-based) (0.1 eq)Catalyst loading may need to be re-optimized at a larger scale.
Solvent Dichloromethane (DCM), anhydrousEnsure solvent is rigorously dried. Consider a solvent recovery system for large volumes.
Temperature -78 °CMaintaining a consistent low temperature in a large reactor can be challenging and may require specialized equipment.
Procedure 1. Charge the reactor with the chiral aldehyde and DCM under an inert atmosphere. 2. Cool the mixture to -78 °C. 3. Add the chiral Lewis acid catalyst and stir for 15 minutes. 4. Add the silyl ketene acetal dropwise over 1 hour. 5. Stir at -78 °C for 4 hours. 6. Quench the reaction with saturated aqueous NH4Cl. 7. Extract with DCM, dry over Na2SO4, and concentrate.The rate of addition of the silyl ketene acetal is critical to control the exotherm and maintain selectivity.
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)On a large scale, consider automated flash chromatography systems or crystallization to reduce solvent usage and improve throughput.

Visualizations

Troubleshooting Workflow for Low Yields

Low_Yield_Troubleshooting start Low Yield in a Synthetic Step reagent_purity Verify Reagent Purity & Stoichiometry start->reagent_purity reaction_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->reaction_conditions workup_purification Analyze Workup & Purification start->workup_purification sub_reagent Purify/Replace Reagents reagent_purity->sub_reagent sub_conditions Optimize Conditions (Small-scale screening) reaction_conditions->sub_conditions sub_purification Modify Purification Method workup_purification->sub_purification end Improved Yield sub_reagent->end sub_conditions->end sub_purification->end

Caption: A logical workflow for troubleshooting low yields in a synthetic step.

Potential Signaling Pathway for Vasorelaxation

This compound has been reported to have vasorelaxant activity.[2] While the exact mechanism is not fully elucidated, a common pathway for vasorelaxation is through the nitric oxide (NO) signaling cascade.

Vasorelaxation_Pathway cluster_endothelium Vascular Endothelium cluster_muscle Smooth Muscle Cell osbeckic_acid This compound enos eNOS osbeckic_acid->enos stimulates no Nitric Oxide (NO) enos->no produces l_arginine L-Arginine l_arginine->enos sgc Soluble Guanylate Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp produces gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg activates relaxation Muscle Relaxation (Vasodilation) pkg->relaxation

Caption: A potential signaling pathway for nitric oxide-mediated vasorelaxation.

References

Technical Support Center: Analysis of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of (+)-Osbeckic acid, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. These components can include salts, proteins, lipids, and other endogenous molecules.[1][2] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase, termed ion enhancement.[1][2][4] For a polar, acidic compound like this compound, ion suppression is a frequent challenge, especially when analyzing complex biological matrices such as plasma or urine.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]

Q2: How can I determine if my LC-MS assay for this compound is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Extraction Spike Method (Quantitative): This is the most common approach for quantifying matrix effects.[1] It involves comparing the peak response of this compound spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the identical concentration. A significant discrepancy between the two responses indicates the presence of matrix effects.[1] The matrix effect (ME) can be calculated as follows:

    • ME (%) = (Peak Response in Spiked Extract / Peak Response in Neat Solvent) x 100

    • A value of 100% signifies no matrix effect.[1]

    • A value below 100% indicates ion suppression.[1]

    • A value above 100% points to ion enhancement.[1]

  • Post-Column Infusion (Qualitative): This technique helps identify regions in the chromatogram where ion suppression or enhancement occur. A constant flow of this compound is introduced into the mass spectrometer after the LC column.[4][5] When a blank matrix extract is injected, any dips or rises in the baseline signal correspond to the retention times of interfering components, revealing the chromatographic zones prone to matrix effects.[4][5]

Q3: What is the most effective strategy to minimize matrix effects for this compound analysis?

A3: A multi-faceted approach is generally the most effective, combining optimized sample preparation, chromatographic conditions, and the use of an appropriate internal standard.

  • Rigorous Sample Preparation: The primary goal is to remove as many interfering matrix components as possible. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are typically more effective at cleaning up samples than protein precipitation (PPT).[1][5][6] For acidic compounds like this compound, a mixed-mode anion exchange SPE can be particularly effective.[1]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[4] Utilizing Ultra-High-Performance Liquid Chromatography (UPLC) can provide better resolution and reduce the potential for co-elution, thereby minimizing ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[5] A SIL-IS for this compound would have some of its atoms replaced with stable isotopes (e.g., ¹³C, ²H). Since it is chemically almost identical to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction and quantification.[5][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH.1. Adjust mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its neutral form. 2. Reduce the injection volume or dilute the sample. 3. Consider a different column chemistry, such as one with an embedded polar group.[1]
High Signal Variability Between Samples 1. Significant and variable matrix effects between individual samples. 2. Inconsistent sample preparation.1. Implement a more robust sample cleanup method like SPE or LLE.[1] 2. Crucially, use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for this variability. [1]
Low Signal Intensity / Poor Sensitivity 1. Significant ion suppression. 2. Suboptimal ionization parameters. 3. Analyte degradation.1. Improve sample cleanup to remove interfering components (e.g., phospholipids).[6][8] 2. Optimize ion source parameters (e.g., temperature, gas flows).[9] 3. Dilute the sample extract to reduce the concentration of interfering matrix components.[4][5] 4. Ensure sample stability by choosing appropriate storage conditions and anticoagulants if working with plasma.[10]
Retention Time Shifts 1. Changes in mobile phase composition or pH. 2. Column degradation or contamination. 3. Insufficient column equilibration between runs.1. Prepare fresh mobile phase and verify its pH.[11] 2. Flush the column or replace it if performance has deteriorated.[11] 3. Ensure adequate equilibration time is included in the gradient method.[12]
No Analyte Peak Detected 1. Sample degradation. 2. Incorrect MS settings (e.g., wrong polarity, incorrect MRM transition). 3. LC system issue (e.g., no flow, injection failure).1. Prepare fresh samples and standards.[9] 2. Verify MS method parameters, ensuring negative ion mode is used for acidic compounds.[9][13] 3. Perform a systematic check of the LC system from the solvent reservoirs to the MS inlet.[9][12]

Experimental Protocols

Disclaimer: Specific validated methods for this compound are not widely available in the cited literature. The following protocols are representative methodologies for analogous polar organic acids in biological matrices and should be optimized for your specific application.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting acidic compounds from plasma.

  • Sample Aliquoting: Transfer 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (ideally, a SIL-IS for this compound) to the sample.

  • Acidification: Add a small volume of an acid (e.g., 10 µL of 10% formic acid) to adjust the sample pH to be at least two units below the pKa of this compound, ensuring it is in its uncharged state.[5]

  • Extraction: Add 1 mL of an appropriate water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[1]

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge to separate the aqueous and organic layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.[1]

Protocol 2: LC-MS/MS Instrumental Parameters

These are typical starting conditions for the analysis of polar acidic compounds and will require optimization.

Parameter Typical Setting Rationale / Notes
LC System UHPLC SystemProvides higher resolution and better separation from matrix components.[14]
Column Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)A common choice for a wide range of compounds.[14] For highly polar acids, a HILIC column might also be considered.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation and improve retention of acidic analytes in reversed-phase chromatography.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC-MS.[14]
Gradient Optimized linear gradient (e.g., 5% to 95% B over several minutes)The gradient must be optimized to achieve separation of this compound from matrix interferences.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CCan improve peak shape and reproducibility.
Injection Volume 1 - 5 µLKeep as low as possible to avoid column overload and minimize matrix introduction.
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI is susceptible to matrix effects but is common for polar compounds.[5] Negative mode is appropriate for acidic compounds like this compound.
Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[14]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Resolution Start LC-MS Analysis Issue (e.g., Low Signal, High Variability) Assess_ME Assess Matrix Effects? (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effects Confirmed (Suppression or Enhancement) Assess_ME->ME_Present Yes No_ME No Significant Matrix Effects Assess_ME->No_ME No Optimize_SP Optimize Sample Prep (LLE, SPE) ME_Present->Optimize_SP Optimize_LC Optimize Chromatography (Gradient, Column) ME_Present->Optimize_LC Use_SIL_IS Implement SIL-IS ME_Present->Use_SIL_IS Check_Other Investigate Other Parameters (Instrument, Stability, etc.) No_ME->Check_Other Revalidate Re-evaluate & Validate Method Optimize_SP->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate Check_Other->Revalidate Resolved Issue Resolved Revalidate->Resolved

Caption: A logical workflow for troubleshooting matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Outcome PPT Protein Precipitation (PPT) + Fast & Simple - Least Effective Cleanup - High Matrix Effects Result Reduced Matrix Effects & Improved Data Quality PPT->Result Low Efficiency LLE Liquid-Liquid Extraction (LLE) + Good Cleanup - Analyte Recovery Can Be Low - More Labor Intensive LLE->Result Medium Efficiency SPE Solid-Phase Extraction (SPE) + Most Effective Cleanup + High Analyte Recovery - Most Complex & Costly SPE->Result High Efficiency

Caption: Comparison of common sample preparation techniques.

References

Technical Support Center: Optimizing Reaction Conditions for (+)-Osbeckic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (+)-Osbeckic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for a carboxylic acid like this compound?

A1: The most common strategies for derivatizing carboxylic acids like this compound are silylation and esterification. Silylation, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the carboxylic acid to a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ester, which is ideal for gas chromatography (GC) analysis. Esterification, for example, using BF₃-methanol or trimethylsilyldiazomethane (B103560) (TMSD), converts the carboxylic acid to its corresponding ester, which can improve its chromatographic behavior and detection.[1][2]

Q2: My derivatization reaction is incomplete, showing both the derivatized and underivatized acid in my analysis. What are the potential causes?

A2: Incomplete derivatization is a common issue with several potential causes:

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture. Any water in your sample or solvent will react with the derivatizing agent, reducing its availability to react with your analyte.[1][3]

  • Insufficient Reagent: An inadequate amount of the derivatizing reagent will lead to an incomplete reaction. A general guideline for silylation with BSTFA is to use at least a 2:1 molar ratio of BSTFA to active hydrogens in the sample.[1]

  • Suboptimal Reaction Temperature or Time: Derivatization reactions are often dependent on temperature and time. The reaction may require more heat or a longer incubation period to go to completion.[1][4]

  • Steric Hindrance: The molecular structure of this compound might present steric hindrance, slowing down the reaction. In such cases, a catalyst or more forceful reaction conditions may be necessary.[1]

Q3: How can I improve the solubility of this compound for derivatization?

A3: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] For derivatization reactions, anhydrous solvents such as pyridine (B92270) or acetonitrile (B52724) are good starting points for silylation.[1] If solubility remains an issue, gentle warming or sonication can be employed to aid dissolution.[5]

Q4: Are there alternative derivatization reagents I can use for this compound?

A4: Yes, besides BSTFA and BF₃-methanol, other reagents can be considered:

  • Pentafluorobenzyl bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly sensitive for electron capture detection (ECD) in GC, making it suitable for trace analysis.[1][6]

  • Trimethylsilyldiazomethane (TMSD): A safer alternative to diazomethane, TMSD is a mild and effective reagent for preparing methyl esters of carboxylic acids.[2]

  • N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA): This reagent can be used for rapid esterification of carboxylic acids.[1][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Symptom Potential Cause Troubleshooting Steps
Low or no peak for the derivatized product.Presence of Moisture: Silylation reagents are highly sensitive to water.[1][3]Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Lyophilize samples to remove all traces of water.[1][3]
Insufficient Reagent: The molar ratio of derivatizing agent to this compound is too low.[1]Increase the excess of the derivatizing reagent. For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[1]
Suboptimal Reaction Conditions: The reaction temperature is too low or the reaction time is too short.[1]Systematically optimize the reaction temperature and time. For silylation, start with 60-70°C for 30-60 minutes. For esterification with BF₃-methanol, try 60-100°C for 15-30 minutes.[1]
Reagent Degradation: The derivatizing reagent may have degraded due to improper storage.[3]Use fresh reagents and store them under an inert atmosphere, protected from light and moisture.
Steric Hindrance: The structure of this compound may impede the reaction.[1]Consider using a catalyst, such as trimethylchlorosilane (TMCS) with BSTFA, or increasing the reaction temperature and time.
Issue 2: Peak Tailing in Chromatogram
Symptom Potential Cause Troubleshooting Steps
Asymmetrical peak shape with a "tail".Incomplete Derivatization: The underivatized acid is interacting with the analytical column.[1]Follow the troubleshooting steps for "Low or No Product Yield" to ensure complete derivatization.
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or column can interact with the analyte.[3]Use deactivated liners and columns. Condition the column according to the manufacturer's instructions.
Sample Overload: Injecting too much sample can lead to peak tailing.Reduce the amount of sample injected onto the column.

Experimental Protocols

Note: These are general protocols for the derivatization of carboxylic acids and should be optimized for this compound.

Protocol 1: Silylation using BSTFA + 1% TMCS
  • Sample Preparation: Place a known amount of dried this compound (e.g., 1-5 mg) into a reaction vial. If the sample is in solution, evaporate the solvent completely under a stream of nitrogen.[1]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 200 µL of BSTFA containing 1% TMCS.[1]

  • Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[1]

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Protocol 2: Esterification using BF₃-Methanol
  • Sample Preparation: Place the dried this compound sample into a reaction vial.[1]

  • Reagent Addition: Add 2 mL of a 10-14% BF₃-methanol solution to the vial.[1]

  • Reaction: Seal the vial and heat at 60-100°C for 15-30 minutes.[1]

  • Extraction: After cooling, add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane). Shake vigorously to extract the methyl esters into the organic layer.[1]

  • Analysis: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.[1]

Data Presentation

Table 1: General Reaction Conditions for Derivatization of Carboxylic Acids

ParameterSilylation (BSTFA)Esterification (BF₃-Methanol)
Reagent BSTFA + 1% TMCS10-14% BF₃-Methanol
Solvent Pyridine, Acetonitrile (anhydrous)Methanol
Temperature 60-70°C[1]60-100°C[1]
Time 30-60 minutes[1]15-30 minutes[1]
Reagent Ratio >2:1 molar excess to active hydrogens[1]Large excess

Visualizations

Caption: A generalized experimental workflow for the derivatization of this compound.

troubleshooting_workflow Troubleshooting Logic for Low Derivatization Yield start Low or No Derivatized Product? check_moisture Check for Moisture (Anhydrous reagents/solvents? Dry sample?) start->check_moisture Yes success Problem Solved start->success No increase_reagent Increase Reagent Concentration check_moisture->increase_reagent Moisture Controlled check_moisture->success Yield Improves optimize_conditions Optimize Reaction (Increase Temperature/Time) increase_reagent->optimize_conditions Yield Still Low increase_reagent->success Yield Improves check_reagent_quality Check Reagent Quality (Use fresh reagent) optimize_conditions->check_reagent_quality Yield Still Low optimize_conditions->success Yield Improves check_reagent_quality->success Yield Improves fail Consult Further check_reagent_quality->fail Yield Still Low

Caption: Troubleshooting guide for addressing low product yield in derivatization reactions.

References

Validation & Comparative

A Comparative Analysis of (+)-Osbeckic Acid and Other Vasorelaxants for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparison of the vasorelaxant properties of (+)-Osbeckic acid against other major classes of vasorelaxants. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance with supporting experimental data.

Introduction to this compound

This compound is a natural compound that has demonstrated notable vasorelaxant activity in preclinical studies.[1] Its potential as a therapeutic agent for cardiovascular conditions marked by vasoconstriction is an active area of research. Understanding its efficacy and mechanism of action in comparison to established vasorelaxants is crucial for its future development. This guide compares this compound with several classes of vasorelaxants: nitric oxide donors, calcium channel blockers, potassium channel openers, Rho-kinase inhibitors, and PDE5 inhibitors.

Quantitative Comparison of Vasorelaxant Efficacy

The following table summarizes the vasorelaxant potency (EC50/IC50) and efficacy (Emax) of this compound's diastereoisomer, hibiscus acid, and representatives from other major vasorelaxant classes. The data is derived from in vitro studies on isolated rat aortic rings pre-contracted with phenylephrine, a standard model for assessing vascular reactivity.

Compound/Class RepresentativePotency (EC50/IC50)Maximal Relaxation (Emax)Endothelium Dependence
Hibiscus Acid (as a proxy for this compound)0.09 ± 0.01 mg/mL (IC50)96 ± 2% (intact), 89 ± 3% (denuded)Independent
Nitroglycerin (Nitric Oxide Donor)~5.6 x 10⁻⁸ M (EC50)[2]~111.7 ± 2.1%[2]Independent
Verapamil (Calcium Channel Blocker)~10⁻⁷ M - 10⁻⁶ M (EC50)~99 ± 4.1%Independent
Cromakalim (Potassium Channel Opener)~3.2 x 10⁻⁷ M (EC50)~100%Independent
Y-27632 (Rho-Kinase Inhibitor)~10⁻⁶ M (IC50)~100%Partially Dependent
Sildenafil (PDE5 Inhibitor)~10⁻⁷ M (EC50)~96% (intact), ~79% (denuded)[3]Dependent[3]

Note: Data for this compound itself is limited to an EC50 of 887 μM.[4] Hibiscus acid, its diastereoisomer, is used as a proxy for a more direct comparison of efficacy.

Signaling Pathways of Vasorelaxation

The mechanisms by which these compounds induce vasorelaxation vary significantly, targeting different points in the vascular smooth muscle contraction signaling cascade.

This compound / Hibiscus Acid

The vasorelaxant effect of hibiscus acid is primarily endothelium-independent and is attributed to the inhibition of calcium influx through voltage-dependent L-type calcium channels in vascular smooth muscle cells.[5] This direct action on smooth muscle cells prevents the rise in intracellular calcium necessary for contraction. It is highly probable that this compound shares this mechanism due to their structural similarity.

G cluster_VSMC Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Contraction Muscle Contraction Ca_influx->Contraction Initiates Osbeckic_Acid This compound / Hibiscus Acid Osbeckic_Acid->Ca_channel Inhibits

Proposed signaling pathway for this compound-induced vasorelaxation.

Nitric Oxide (NO) Donors

Nitroglycerin and sodium nitroprusside are NO donors. Their vasorelaxant effect is mediated by the NO-sGC-cGMP pathway. These compounds release NO, which activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasorelaxation.[1]

G cluster_VSMC Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasorelaxation PKG->Relaxation Leads to NO_donor NO Donor (e.g., Nitroglycerin) NO Nitric Oxide (NO) NO_donor->NO Releases NO->sGC Activates G cluster_VSMC Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Contraction Muscle Contraction Ca_influx->Contraction Initiates Verapamil Verapamil Verapamil->Ca_channel Blocks G cluster_VSMC Vascular Smooth Muscle Cell K_ATP K-ATP Channel K_efflux K⁺ Efflux K_ATP->K_efflux Causes Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channel Hyperpolarization->Ca_channel Closes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Relaxation Vasorelaxation Ca_influx->Relaxation Reduces, leading to KCO Potassium Channel Opener (e.g., Cromakalim) KCO->K_ATP Opens G cluster_VSMC Vascular Smooth Muscle Cell RhoA RhoA Rho_kinase Rho-kinase (ROCK) RhoA->Rho_kinase Activates MLCP_inhibition MLCP Inhibition Rho_kinase->MLCP_inhibition Leads to MLC_phosphorylation Myosin Light Chain Phosphorylation MLCP_inhibition->MLC_phosphorylation Increases Contraction Contraction MLC_phosphorylation->Contraction Causes Rho_inhibitor Rho-Kinase Inhibitor (e.g., Y-27632) Rho_inhibitor->Rho_kinase Inhibits G cluster_VSMC Vascular Smooth Muscle Cell cGMP cGMP PDE5 PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades cGMP to Relaxation Vasorelaxation PKG->Relaxation Leads to PDE5_inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_inhibitor->PDE5 Inhibits G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Excision Excision Euthanasia->Excision Cleaning Cleaning Excision->Cleaning Cutting Cutting Cleaning->Cutting Mounting Mounting Tensioning Tensioning Mounting->Tensioning Equilibration Equilibration Tensioning->Equilibration Contraction Contraction Addition Addition Contraction->Addition Recording Recording Addition->Recording Plotting Plotting Calculation Calculation Plotting->Calculation cluster_prep cluster_prep cluster_setup cluster_setup cluster_prep->cluster_setup cluster_exp cluster_exp cluster_setup->cluster_exp cluster_analysis cluster_analysis cluster_exp->cluster_analysis

References

A Comparative Guide: Natural vs. Synthetic (+)-Osbeckic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of naturally derived and synthetically produced (+)-Osbeckic acid. As of the latest literature review, a total chemical synthesis of this compound has not been published. Therefore, this comparison is based on the characterized properties of the natural product versus the theoretical profile of a high-purity, chemically synthesized standard. The objective is to guide researchers in selecting and evaluating this compound for experimental studies.

Physicochemical and Biological Properties

This compound is a naturally occurring compound first isolated from Osbeckia octandra and also found in Tartary Buckwheat (Fagopyrum tataricum).[1] Its primary reported biological activity is as a vasorelaxant, making it a molecule of interest for cardiovascular research.[1]

The primary distinction between the natural and a hypothetical synthetic this compound would lie in their impurity profiles. Natural isolates may contain other structurally related or co-extracted phytochemicals, which could potentially lead to synergistic or confounding biological effects. A synthetic version, conversely, would be free of these natural co-constituents but might contain trace amounts of reagents, catalysts, or by-products from the synthetic route.

Table 1: Comparison of Physicochemical Properties

PropertyNatural this compoundSynthetic this compound (Hypothetical)Key Considerations for Researchers
Molecular Formula C₇H₆O₆C₇H₆O₆The chemical identity is expected to be identical.
Molecular Weight 186.12 g/mol 186.12 g/mol The chemical identity is expected to be identical.
Purity Variable, dependent on isolation and purification efficacy.High purity (typically >98%) can be achieved.Purity is a critical factor for dose-response accuracy and reproducibility.
Impurity Profile Co-extracted natural products (e.g., other phenolic compounds).Residual reagents, solvents, catalysts, and synthetic by-products.Impurities can significantly impact biological activity and toxicity assessments.
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.Expected to be identical to the natural form.Choice of solvent is critical for stock solution stability and experimental design.
Stability A dimeric form has been observed to degrade in DMSO.Expected to have similar intrinsic stability, but free of natural compounds that might affect it.Freshly prepared solutions are recommended; avoid repeated freeze-thaw cycles.

Table 2: Comparison of Biological Activity

ParameterNatural this compoundSynthetic this compound (Hypothetical)Key Considerations for Researchers
Primary Activity VasorelaxationExpected to be identical.The core activity should be inherent to the molecular structure.
EC₅₀ (Vasorelaxation) 887 μM (in Sprague-Dawley rat thoracic aorta rings)Expected to be similar, though may vary slightly based on purity.A direct comparison in the same assay would be necessary for definitive conclusions.
Mechanism of Action Proposed to be endothelium-dependent, involving the NO/cGMP pathway.[1]Expected to be identical.Understanding the mechanism is key for target validation and further development.
Other Potential Activities Anticancer and antioxidant effects have been inferred from extracts of Osbeckia octandra.[1]Would exhibit only the activities of this compound itself, without synergistic effects from co-occurring natural compounds.High-purity synthetic material is essential to definitively attribute biological effects to the compound itself.

Signaling Pathway

The vasorelaxant effect of this compound is believed to be mediated through an endothelium-dependent mechanism, likely involving the activation of endothelial nitric oxide synthase (eNOS).[1] This leads to the production of nitric oxide (NO), which then acts on vascular smooth muscle cells to induce relaxation.

NO_Signaling_Pathway cluster_endo Endothelial Cell cluster_smooth Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS (endothelial Nitric Oxide Synthase) Osbeckic_Acid->eNOS Activates Endothelial_Cell Vascular Endothelium NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC (soluble Guanylate Cyclase) NO->sGC Diffuses and Activates Smooth_Muscle_Cell Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation

Figure 1. Proposed signaling pathway for this compound-induced vasorelaxation.

Experimental Protocols

To ensure accurate and reproducible results, standardized experimental protocols are essential. Below are methodologies for the physicochemical characterization and biological evaluation of this compound.

Workflow for Comparative Analysis

A systematic workflow is necessary to compare the natural and synthetic forms of this compound.

Comparative_Workflow Natural_Source Natural Source (e.g., Tartary Buckwheat) Extraction Extraction & Purification Natural_Source->Extraction Synthetic_Route Hypothetical Synthetic Route Synthesis Chemical Synthesis & Purification Synthetic_Route->Synthesis Natural_OA Natural this compound Extraction->Natural_OA Synthetic_OA Synthetic this compound Synthesis->Synthetic_OA Characterization Physicochemical Characterization (NMR, MS, HPLC) Natural_OA->Characterization Bioassay Biological Activity Assay (Vasorelaxation) Natural_OA->Bioassay Synthetic_OA->Characterization Synthetic_OA->Bioassay Comparison Data Comparison & Analysis Characterization->Comparison Bioassay->Comparison

References

The Bioactive Potential of (+)-Osbeckic Acid and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, natural products serve as a rich reservoir of novel chemical scaffolds with therapeutic potential. (+)-Osbeckic acid, a compound isolated from sources such as Tartary Buckwheat and Osbeckia octandra, has emerged as a molecule of interest, primarily for its vasorelaxant properties.[1] This guide provides a comparative analysis of the known bioactivity of this compound and explores the potential bioactivities of its yet-to-be-synthesized analogs and derivatives, drawing parallels from structurally related compounds.

Comparative Bioactivity of this compound

The primary experimentally determined biological activity of this compound is its ability to induce vasorelaxation.[1] In addition to this, studies on extracts of Osbeckia octandra, which contains osbeckic acid, suggest potential anticancer and antioxidant activities.[1]

Data Presentation:
BioactivityCompoundTest SystemKey ParameterResult
Vasorelaxant This compoundSprague-Dawley rat thoracic aorta ringsEC₅₀887 μM
Anticancer (inferred) Extracts of Osbeckia octandraOral squamous cell carcinoma (OSCC) cellsObservationInhibition of cell proliferation and induction of apoptosis[1]
Antioxidant (inferred) Aqueous leaf extracts of Osbeckia octandraNot specifiedObservationSignificant antioxidant activity[1]

Exploring the Potential of this compound Analogs and Derivatives

To date, the synthesis and biological evaluation of specific analogs and derivatives of this compound have not been extensively reported in the scientific literature. However, by examining structure-activity relationships (SAR) of similar natural product-derived acids, we can infer the potential impact of structural modifications on the bioactivity of this compound.

Vasorelaxant Activity:

The vasorelaxant effect of many cyclic carboxylic acids is influenced by the presence and orientation of hydroxyl groups and the lipophilicity of the molecule. For instance, in flavonoids, the presence of a C3 hydroxyl group and the total number of hydroxyl substituents are important determinants for vascular and antioxidant activity. Modifications to this compound, such as esterification of the carboxylic acid, introduction or removal of hydroxyl groups, or the addition of lipophilic moieties, could significantly alter its vasorelaxant potency and mechanism of action. Studies on kaurenoic acid, a diterpene with vasorelaxant properties, have shown that methylation of the carboxylic acid group reduces but does not abolish its activity, suggesting the carboxyl group plays a role in its effect.

Anticancer Activity:

The anticancer potential of natural products is often enhanced through chemical derivatization. For example, numerous derivatives of ursolic acid, a pentacyclic triterpenoid, have been synthesized and shown to possess significantly improved anticancer activity compared to the parent compound.[2][3] Modifications often involve the introduction of nitrogen-containing heterocycles or other functional groups that can enhance interactions with biological targets or improve pharmacokinetic properties. It is plausible that similar derivatization of this compound could lead to novel anticancer agents.

Antioxidant Activity:

The antioxidant activity of phenolic compounds is closely linked to the number and position of hydroxyl groups on the aromatic ring. While this compound is not a classical polyphenol, its cyclic structure with multiple hydroxyl groups suggests it may act as a free radical scavenger. Derivatization that increases the number of free hydroxyl groups or enhances their hydrogen-donating ability could lead to analogs with improved antioxidant capacity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key bioassays discussed.

Isolated Rat Aortic Ring Vasorelaxation Assay:
  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in a Krebs-Henseleit physiological salt solution. Adherent connective and adipose tissues are removed. The aorta is then cut into rings of approximately 2-3 mm in width. For endothelium-independent studies, the endothelium can be denuded by gently rubbing the intimal surface.

  • Isometric Tension Measurement: Aortic rings are mounted in organ bath chambers filled with the salt solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. The rings are allowed to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Contraction and Relaxation: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride. Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Data Analysis: The relaxation responses are recorded as a percentage decrease from the pre-contracted tone. A concentration-response curve is then constructed to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

MTT Cell Viability Assay (for Anticancer Activity):
  • Cell Culture: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay (for Antioxidant Activity):
  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Signaling Pathways and Experimental Workflows

To visually represent the processes and relationships discussed, the following diagrams are provided.

G Experimental Workflow for Vasorelaxation Assay cluster_prep Tissue Preparation cluster_tension Isometric Tension Measurement cluster_relax Contraction & Relaxation cluster_data Data Analysis prep1 Euthanize Rat & Excise Thoracic Aorta prep2 Clean Aorta in Physiological Salt Solution prep1->prep2 prep3 Cut into 2-3 mm Rings prep2->prep3 tens1 Mount Rings in Organ Bath prep3->tens1 tens2 Equilibrate under Resting Tension tens1->tens2 relax1 Pre-contract with Vasoconstrictor tens2->relax1 relax2 Add Cumulative Doses of Test Compound relax1->relax2 data1 Record Relaxation Response relax2->data1 data2 Construct Concentration-Response Curve data1->data2 data3 Calculate EC50 Value data2->data3

Caption: Workflow for the isolated aortic ring vasorelaxation assay.

G Hypothetical Signaling Pathway for Vasorelaxation cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell osbeckic This compound receptor Receptor osbeckic->receptor eNOS eNOS receptor->eNOS NO Nitric Oxide (NO) eNOS->NO activates L_arginine L-Arginine L_arginine->eNOS activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates cGMP cGMP sGC->cGMP activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_channels Ca2+ Channels PKG->Ca_channels inhibits Ca_influx ↓ Intracellular Ca2+ Ca_channels->Ca_influx relaxation Vasorelaxation Ca_influx->relaxation

Caption: A potential endothelium-dependent vasorelaxation pathway.

References

The Pivotal Role of Stereochemistry: A Comparative Guide to the Structure-Activity Relationship of (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of (+)-Osbeckic acid and its diastereomers reveals crucial insights into the structural requirements for its vasorelaxant properties. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the structure-activity relationship (SAR) of this compound, supported by available experimental data and detailed methodologies. While direct SAR studies on synthetic analogs of this compound are limited, a comparative approach with its stereoisomers, hibiscus acid and garcinia acid, offers valuable guidance for future drug design and development.

Unveiling the Vasorelaxant Potential of this compound

This compound, a naturally occurring compound, has been identified as a vasorelaxant agent, suggesting its potential in the management of conditions associated with vasoconstriction, such as hypertension.[1] The primary mechanism of action appears to be independent of the vascular endothelium and is attributed to the blockade of calcium influx into vascular smooth muscle cells.

Comparative Analysis of Vasorelaxant Activity

The vasorelaxant activity of this compound and its diastereomers has been evaluated using ex vivo models, primarily the rat thoracic aorta ring assay. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

CompoundTest SystemPre-contraction AgentEC50 / IC50Endothelium DependenceProposed Mechanism of Action
This compound Sprague-Dawley rat thoracic aorta ringsPhenylephrine (B352888)887 μM (EC50)Not specified, but likely independentCalcium channel blockade (inferred)
Hibiscus acid Rat aortaPhenylephrine (3 µM)0.09 ± 0.01 mg/mL (IC50)IndependentInhibition of Ca2+ influx via voltage-dependent Ca2+ channels
Garcinia acid Rat aortaPhenylephrineAlmost identical to Hibiscus acidIndependentInhibition of Ca2+ influx via voltage-dependent Ca2+ channels

Structure-Activity Relationship: A Tale of Three Stereoisomers

This compound, hibiscus acid, and garcinia acid are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms at one or more chiral centers. Hydroxycitric acid, the core structure, has four stereoisomers: (+)- and (-)-hydroxycitric acid, and (+)- and (-)-allo-hydroxycitric acid.[2] The (-)-hydroxycitric acid isomer is the form found in Garcinia species.[2]

The similar vasorelaxant activity and mechanism of action of hibiscus acid and garcinia acid strongly suggest that the overall three-dimensional shape of the molecule, which allows it to interact with and block voltage-dependent calcium channels, is a key determinant of its activity. While the specific stereochemistry of this compound contributes to its unique identity, the fact that its diastereomers also exhibit potent vasorelaxation implies that multiple stereoisomeric configurations can adopt the necessary conformation to fit into the binding site of the calcium channel.

This observation is critical for drug design, as it suggests that the core molecular scaffold of hydroxycitric acid lactone is a promising starting point for the development of new vasorelaxant agents. Future synthetic efforts could focus on modifying peripheral functional groups to enhance potency, selectivity, and pharmacokinetic properties, while recognizing that some degree of stereochemical flexibility may be tolerated for maintaining the desired biological activity.

cluster_SAR Structure-Activity Relationship Insights Core_Scaffold Hydroxycitric Acid Lactone Scaffold Stereochemistry Stereochemistry at Chiral Centers (e.g., (+)-Osbeckic, Hibiscus, Garcinia acids) Core_Scaffold->Stereochemistry Defines specific diastereomer Future_Design Future Drug Design: - Modify peripheral groups - Optimize pharmacokinetics Core_Scaffold->Future_Design Serves as a template Activity Vasorelaxant Activity (Calcium Channel Blockade) Stereochemistry->Activity Multiple stereoisomers are active Activity->Future_Design Informs rational design

Caption: Logical relationship for the SAR of this compound.

Other Potential Biological Activities: Anticancer and Antioxidant Effects

Extracts from Osbeckia octandra, a plant known to contain osbeckic acid, have demonstrated potential anticancer and antioxidant properties.[1] However, it is important to note that these activities have been attributed to the crude extracts, which contain a mixture of phenolic compounds.[1] Currently, there is a lack of quantitative data from studies using isolated this compound to definitively establish its efficacy in these areas. As a phenolic compound, it is plausible that this compound contributes to the observed antioxidant effects of the plant extracts.[1] Further research with the purified compound is necessary to elucidate its specific anticancer and antioxidant potential.

Experimental Protocols

Isolated Rat Aortic Ring Vasorelaxation Assay

The vasorelaxant effects of this compound and its analogs are typically assessed using an isolated tissue bath preparation. The following is a generalized protocol for this key experiment.

1. Tissue Preparation:

  • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.

  • For endothelium-independent studies, the endothelium can be mechanically removed by gently rubbing the intimal surface of the aortic rings. The functional removal of the endothelium is confirmed by the absence of a relaxant response to acetylcholine.

2. Isometric Tension Measurement:

  • Aortic rings are mounted in organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate under a resting tension of approximately 1.5-2.0 grams for at least 60 minutes.

3. Vasorelaxation Studies:

  • After equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent, typically phenylephrine (e.g., 1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • The relaxation response is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • A concentration-response curve is then constructed to determine the EC50 or IC50 value.

cluster_workflow Rat Aortic Ring Assay Workflow Start Euthanize Rat & Excise Thoracic Aorta Preparation Clean & Cut Aorta into Rings Start->Preparation Endothelium Endothelium Removal (Optional) Preparation->Endothelium Mounting Mount Rings in Organ Bath & Equilibrate Endothelium->Mounting Contraction Pre-contract with Phenylephrine Mounting->Contraction Treatment Add Cumulative Concentrations of Test Compound Contraction->Treatment Measurement Record Relaxation Response Treatment->Measurement Analysis Construct Concentration-Response Curve & Calculate EC50/IC50 Measurement->Analysis

Caption: Experimental workflow for the rat aortic ring assay.

Signaling Pathways in Vasorelaxation

The vasorelaxant effect of this compound and its diastereomers is primarily attributed to the blockade of L-type voltage-dependent calcium channels in vascular smooth muscle cells. This action is endothelium-independent.

cluster_pathway Proposed Vasorelaxation Pathway of this compound Osbeckic_Acid This compound / Hibiscus Acid Ca_Channel L-type Voltage-Dependent Calcium Channel Osbeckic_Acid->Ca_Channel Blocks Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Inhibits Contraction Vascular Smooth Muscle Contraction Ca_Influx->Contraction Leads to Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation Inhibition leads to

Caption: Proposed signaling pathway for this compound.

References

Validating the Mechanism of Action of (+)-Osbeckic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of (+)-Osbeckic acid, focusing on its validated vasorelaxant properties. While preliminary studies on plant extracts suggest potential anticancer and antioxidant activities, this document will focus on the experimentally validated effects of the isolated compound and compare its performance with established alternatives. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on the therapeutic potential of this compound.

I. Comparative Analysis of Vasorelaxant Efficacy

The primary biological activity of isolated this compound is its vasorelaxant effect.[1] Its potency has been quantified and can be compared with other natural and synthetic vasorelaxants.

Table 1: Comparative Vasorelaxant Activity of this compound and Other Vasoactive Agents

CompoundEC50/IC50Maximal Relaxation (Emax)Endothelium Dependence
This compound 887 μM (EC50)[2]Potent vasorelaxant effect[2]Likely Independent[2]
Hibiscus Acid *0.09 ± 0.01 mg/mL (IC50)96 ± 2%Independent[2]
Nitroglycerin ~10⁻⁸ M - 10⁻⁷ M (EC50)[2]~110.8 ± 1.4%[2]Independent[2]
Sodium Nitroprusside 2.6 x 10⁻⁸ M (EC50)[2]Complete relaxation[2]Independent[2]
Verapamil ~10⁻⁷ M - 10⁻⁶ M (EC50)[2]~99 ± 4.1%[2]Independent[2]

Note: Hibiscus acid is a diastereoisomer of this compound, and its data is included for comparative purposes.[2]

II. Elucidating the Signaling Pathways of Vasorelaxation

The vasorelaxant effect of this compound is believed to be mediated through multiple pathways. Based on current evidence, two primary mechanisms are proposed: modulation of the Nitric Oxide/cyclic Guanosine Monophosphate (NO/cGMP) pathway and direct blockade of calcium channels.

Studies on the rutin-free Tartary buckwheat extract, from which this compound is isolated, suggest an endothelium-dependent mechanism of vasorelaxation.[3] This pathway is hypothesized to involve the activation of endothelial Nitric Oxide Synthase (eNOS), leading to the production of NO and subsequent relaxation of vascular smooth muscle.

NO_cGMP_Pathway cluster_endo Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS (inactive) Osbeckic_Acid->eNOS activates Endothelial_Cell Endothelial Cell eNOS_active eNOS (active) L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS sGC sGC (inactive) NO->sGC activates Smooth_Muscle_Cell Smooth Muscle Cell sGC_active sGC (active) GTP GTP cGMP cGMP GTP->cGMP sGC Vasorelaxation Vasorelaxation cGMP->Vasorelaxation leads to

Caption: Proposed NO/cGMP signaling pathway for this compound-induced vasorelaxation.

Given the structural similarity to its diastereoisomer, Hibiscus acid, it is highly probable that this compound also acts as a direct blocker of L-type calcium channels in vascular smooth muscle cells.[2] This action would be independent of the endothelium.

Calcium_Channel_Pathway Osbeckic_Acid This compound L_type_Ca_Channel L-type Ca²⁺ Channel Osbeckic_Acid->L_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx mediates Vasorelaxation Vasorelaxation L_type_Ca_Channel->Vasorelaxation leads to Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca increases Contraction Muscle Contraction Intracellular_Ca->Contraction promotes

Caption: Proposed mechanism of vasorelaxation by this compound via calcium channel blockade.

III. Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro experiments can be conducted.

This is the foundational assay to determine the vasorelaxant effect of a compound.

Protocol:

  • Tissue Preparation: Thoracic aortas are excised from euthanized Sprague-Dawley rats and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings.[3] For endothelium-denuded experiments, the intimal surface is gently rubbed.

  • Mounting and Equilibration: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ and 5% CO₂. The rings are equilibrated under a resting tension.[3]

  • Contraction and Relaxation: The rings are pre-contracted with phenylephrine (B352888) or KCl. Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: Relaxation is expressed as a percentage of the pre-contraction. Concentration-response curves are plotted to determine the EC50 value.[2]

Aortic_Ring_Workflow Start Start Isolate_Aorta Isolate Rat Thoracic Aorta Start->Isolate_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Isolate_Aorta->Prepare_Rings Mount_in_Organ_Bath Mount Rings in Organ Bath Prepare_Rings->Mount_in_Organ_Bath Equilibrate Equilibrate under Tension Mount_in_Organ_Bath->Equilibrate Pre_contract Pre-contract with Phenylephrine or KCl Equilibrate->Pre_contract Add_Compound Add Cumulative Concentrations of this compound Pre_contract->Add_Compound Record_Relaxation Record Relaxation Response Add_Compound->Record_Relaxation Analyze_Data Analyze Data (EC50) Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the ex vivo vasorelaxation assay.

To confirm the involvement of this pathway, the ex vivo vasorelaxation assay is performed in the presence of specific inhibitors.

  • eNOS Inhibition: Pre-incubate endothelium-intact aortic rings with L-NAME (a non-selective NOS inhibitor) before pre-contraction and addition of this compound. A rightward shift in the concentration-response curve would indicate the involvement of eNOS.

  • sGC Inhibition: Pre-incubate aortic rings with ODQ (an sGC inhibitor) to determine if the vasorelaxant effect is dependent on cGMP production.

Further validation can be achieved through:

  • Western Blot for eNOS Phosphorylation: Assess the phosphorylation status of eNOS at its activating site (Ser1177) in endothelial cells treated with this compound.[4][5][6]

  • cGMP Measurement: Quantify intracellular cGMP levels in endothelial cells or vascular tissue treated with this compound using an ELISA kit.[7][8][9]

The direct effect of this compound on calcium channels can be assessed using endothelium-denuded aortic rings.

  • Effect on High K⁺-induced Contraction: Induce sustained contraction with a high KCl solution, which depolarizes the cell membrane and opens voltage-gated calcium channels. The ability of this compound to relax this contraction would suggest calcium channel blocking activity.

  • Effect on Ca²⁺-induced Contraction: In a calcium-free, high KCl solution, cumulatively add CaCl₂ to induce contraction. The inhibitory effect of this compound on this contraction can be quantified.

  • Intracellular Calcium Measurement: Directly measure intracellular calcium concentrations ([Ca²⁺]i) in vascular smooth muscle cells using fluorescent indicators like Fura-2.[10][11][12][13] A reduction in agonist-induced [Ca²⁺]i increase in the presence of this compound would confirm calcium channel blockade.

IV. Potential Anticancer and Antioxidant Activities (Inferred from Extracts)

It is important to note that the anticancer and antioxidant activities of this compound have been inferred from studies on the extracts of Osbeckia octandra, which contain a variety of phenolic compounds including osbeckic acid.[1][14] There is currently a lack of published data on the specific anticancer and antioxidant effects of isolated this compound. Further research is required to validate these potential activities for the pure compound.

Should research be undertaken, the MTT assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Table 2: Hypothetical Data Presentation for MTT Assay

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer) Data not availablePositive Control
HepG2 (Liver Cancer) Data not availablePositive Control
A549 (Lung Cancer) Data not availablePositive Control

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of a compound.

Table 3: Hypothetical Data Presentation for DPPH Assay

CompoundIC50 (µg/mL)
This compound Data not available
Ascorbic Acid (Standard) Positive Control
Quercetin (Standard) Positive Control

V. Conclusion and Future Directions

This compound is a promising natural compound with validated vasorelaxant activity. The available evidence suggests a multifactorial mechanism of action, likely involving both endothelium-dependent (NO/cGMP) and -independent (calcium channel blockade) pathways. This dual mechanism could offer therapeutic advantages in cardiovascular diseases.

However, a significant portion of the proposed mechanism of action remains to be definitively proven for the isolated compound. Future research should focus on:

  • Definitive elucidation of the vasorelaxant signaling pathway: This includes direct measurement of eNOS activation, cGMP production, and intracellular calcium levels in response to pure this compound.

  • In-depth comparison with a wider range of vasorelaxants: This will help to better position this compound in the therapeutic landscape.

  • Validation of anticancer and antioxidant activities: It is crucial to investigate the effects of isolated this compound on various cancer cell lines and in standard antioxidant assays to move beyond the inferences from plant extracts.

The detailed protocols and comparative data presented in this guide provide a solid framework for researchers to further investigate and validate the therapeutic potential of this compound.

References

A Comparative Analysis of (+)-Osbeckic Acid and Ellagic Acid for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of (+)-Osbeckic acid and ellagic acid, two naturally occurring phenolic compounds with demonstrated biological activities. While both compounds are found in plant species such as Osbeckia octandra, they exhibit distinct pharmacological profiles. This document aims to furnish researchers, scientists, and drug development professionals with a thorough, data-driven comparison to inform future research and therapeutic applications.

At a Glance: Key Biological Activities and Properties

FeatureThis compoundEllagic Acid
Primary Biological Activity Vasorelaxant[1]Antioxidant, Anti-inflammatory, Anticancer[2][3][4]
Antioxidant Activity (DPPH Assay) Data not available for pure compound. Extracts of Osbeckia octandra show activity (IC50: 42.29 ± 1.29 μg/mL for ethyl acetate (B1210297) extract).[5][6]Potent activity (IC50: ~31 μM)[7]
Anti-inflammatory Activity Inferred from Osbeckia octandra extracts (LOX inhibition IC50: 36.21 ± 1.09 μg/mL for ethyl acetate extract).[5][6][8]Documented activity (LOX inhibition IC50 of a derivative: 78.1 ± 0.03 µM).[9]
Anticancer Activity Inferred from Osbeckia octandra extracts.[1]Demonstrated against various cancer cell lines.[10][11][12]
Vasorelaxant Activity Potent (EC50: 887 μM)[13]Documented activity.
Mechanism of Action Proposed to involve the NO/cGMP pathway for vasorelaxation.[1]Inhibition of NF-κB signaling (anti-inflammatory, anticancer), direct radical scavenging (antioxidant).[2]

Physicochemical Properties

A compound's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound and ellagic acid.

PropertyThis compoundEllagic Acid
Molecular Formula C₇H₆O₆C₁₄H₆O₈[3][14][15]
Molar Mass 186.12 g/mol 302.197 g/mol [3][15]
Melting Point Data not available>360 °C[3][15]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[13]Insoluble in water, soluble in alkaline water.[15]
pKa Data not available5.02 (Predicted)[16]
LogP Data not availableData not available

In-Depth Comparison of Biological Activities

Vasorelaxant Effects

This compound has been identified as a potent vasorelaxant, with an EC50 of 887 μM in Sprague-Dawley rat thoracic aorta rings.[13] The proposed mechanism involves the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, a key regulator of vascular tone.

Ellagic acid also exhibits vasorelaxant properties, though quantitative comparisons with this compound from the same study are not available. Its mechanism is also suggested to involve endothelial-dependent pathways.

Vasorelaxation_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO_E NO eNOS->NO_E produces L_Arginine L-Arginine L_Arginine->eNOS NO_S NO NO_E->NO_S diffuses Compound This compound / Ellagic Acid Compound->eNOS sGC sGC cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Relaxation Relaxation PKG->Relaxation NO_S->sGC

Proposed NO/cGMP signaling pathway for vasorelaxation.
Antioxidant Activity

Ellagic acid is a well-established antioxidant. In the DPPH radical scavenging assay, it demonstrates potent activity with an IC50 value of approximately 31 μM.[7] Its antioxidant properties are attributed to its ability to donate hydrogen atoms and scavenge free radicals.

While the antioxidant activity of pure this compound has not been reported, extracts from Osbeckia octandra, which contain the compound, show significant antioxidant effects. The ethyl acetate extract, for instance, has a DPPH IC50 of 42.29 ± 1.29 μg/mL.[5][6]

Anti-inflammatory Effects

Ellagic acid exerts anti-inflammatory effects through various mechanisms, including the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses. A derivative of ellagic acid has shown to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory cascade, with an IC50 of 78.1 ± 0.03 µM.[9]

The anti-inflammatory potential of this compound is inferred from studies on Osbeckia octandra extracts, which have been shown to inhibit pro-inflammatory enzymes like LOX (IC50 of 36.21 ± 1.09 μg/mL for the ethyl acetate extract).[5][6] However, direct data on the pure compound is lacking.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds Ellagic_Acid Ellagic Acid Ellagic_Acid->IKK inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes transcribes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Ellagic acid's inhibition of the NF-κB signaling pathway.
Anticancer Potential

Ellagic acid has demonstrated significant anticancer activity against a range of cancer cell lines. For instance, it inhibits the proliferation of MCF-7 (breast cancer) and MDA-MB-231 (breast cancer) cells with IC50 values of 29.12 ± 1.15 μM and 20.51 ± 1.22 μM, respectively.[10] In the A2780 ovarian cancer cell line, the IC50 is 17.0 µM.[12] Its anticancer mechanism is linked to the induction of apoptosis and inhibition of cell cycle progression, partly through the inhibition of NF-κB.[2]

The anticancer properties of this compound are currently extrapolated from studies on extracts of Osbeckia octandra, which have shown to inhibit the proliferation of oral squamous cell carcinoma cells.[1] Further research on the isolated compound is necessary to quantify its specific anticancer efficacy.

Experimental Protocols

Vasorelaxation Assay in Isolated Rat Aortic Rings

This ex vivo method is a standard for assessing the vasorelaxant effects of compounds.

  • Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into 2-3 mm rings. For endothelium-independent studies, the endothelium is denuded by gentle rubbing.

  • Isometric Tension Measurement: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ and 5% CO₂. A resting tension of 1.5-2.0 g is applied.

  • Contraction and Relaxation: The rings are pre-contracted with a contractile agent such as phenylephrine (B352888) (1.0 μM). Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound or ellagic acid) are added to the bath.

  • Data Analysis: The relaxation response is measured as a percentage of the pre-contraction tension. Concentration-response curves are plotted to determine the EC50 value.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a common in vitro assay to determine the antioxidant capacity of a compound.

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of the test compound (this compound or ellagic acid) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

This compound and ellagic acid, while both being plant-derived phenolic compounds, present different therapeutic potentials based on current scientific evidence. This compound is a promising vasorelaxant, warranting further investigation for cardiovascular applications. Ellagic acid, on the other hand, is a multifaceted compound with well-documented antioxidant, anti-inflammatory, and anticancer properties, making it a strong candidate for further development in these areas.

This comparative guide highlights the need for direct comparative studies to better delineate the pharmacological profiles of these two compounds. Future research should focus on evaluating the biological activities of pure this compound and conducting head-to-head comparisons with ellagic acid using standardized in vitro and in vivo models. Such studies will be invaluable for unlocking the full therapeutic potential of these natural products.

logical_workflow cluster_discovery Compound Discovery & Initial Screening cluster_mechanistic Mechanistic & Preclinical Studies cluster_clinical Clinical Development Isolation Isolation of This compound & Ellagic Acid Physicochem Physicochemical Characterization Isolation->Physicochem In_vitro In Vitro Biological Activity Screening Isolation->In_vitro Formulation Formulation Development Physicochem->Formulation MoA Mechanism of Action Studies In_vitro->MoA promising candidates In_vivo In Vivo Efficacy & Toxicology Studies MoA->In_vivo Clinical_Trials Clinical Trials (Phase I, II, III) In_vivo->Clinical_Trials Formulation->Clinical_Trials Regulatory Regulatory Approval Clinical_Trials->Regulatory Drug New Therapeutic Agent Regulatory->Drug

General workflow for natural product drug development.

References

A Comparative Analysis of (+)-Osbeckic Acid: In Vitro Promise vs. In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Osbeckic acid, a natural compound isolated from sources such as Tartary Buckwheat and Osbeckia octandra, has emerged as a molecule of interest due to its demonstrated biological activities in preclinical studies.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data. While in vitro and ex vivo studies have begun to elucidate its potential, it is crucial to note that publicly available in vivo validation remains limited as of late 2025.[2]

Data Presentation: A Snapshot of Efficacy

The primary biological activity reported for isolated this compound is its vasorelaxant effect.[1] The majority of quantitative data stems from ex vivo experiments, with further potential therapeutic applications in cancer and oxidative stress inferred from studies on extracts of Osbeckia octandra.[1]

Biological Activity Assay Type Test System Parameter Value Reference(s)
Vasorelaxant EffectEx vivoSprague-Dawley Rat Thoracic Aorta RingsEC₅₀887 μM[3]
Anticancer ActivityIn vitroOral Squamous Cell Carcinoma (OSCC) cellsInhibition of cell proliferation, induction of apoptosisNot Quantified for isolated compound[1]
Antioxidant ActivityIn vitroVarious antioxidant assaysRadical scavenging activityNot Quantified for isolated compound[1][4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols relevant to the assessment of this compound's efficacy.

Ex Vivo Vasorelaxant Activity Assessment

This protocol is foundational to understanding the primary reported biological effect of this compound.

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for vasorelaxation in isolated rat aortic rings.

Materials:

  • Male Sprague-Dawley rats (250-300g)[5]

  • This compound[6]

  • Krebs-Henseleit solution

  • Phenylephrine or other vasoconstrictors

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Thoracic aortas are isolated from euthanized Sprague-Dawley rats and cleaned of adhering tissue. The aortas are then cut into rings.[2]

  • Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. Following equilibration, the rings are pre-contracted with a vasoconstrictor like phenylephrine.[2]

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording and Analysis: The isometric tension of the aortic rings is continuously recorded. The relaxation is expressed as a percentage of the pre-contraction, and the EC₅₀ value is calculated from the concentration-response curve.[2]

Proposed In Vivo Assessment of Vasorelaxant Effect in a Normotensive Rat Model

While not yet published, a standard protocol for in vivo validation would likely follow this experimental design.

Objective: To evaluate the dose-dependent effect of this compound on mean arterial pressure (MAP) and heart rate in an anesthetized rat model.[5]

Materials:

  • Male Sprague-Dawley rats (250-300g)[5]

  • This compound stock solution in a suitable vehicle[5]

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)[5]

  • Catheters for arterial and venous cannulation[5]

  • Pressure transducer and data acquisition system[5]

  • Heparinized saline[5]

Procedure:

  • Animal Preparation: Rats are anesthetized, and catheters are surgically implanted into the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.[5]

  • Stabilization: The animal is allowed to stabilize to achieve a steady baseline blood pressure.[5]

  • Drug Administration: Bolus injections of increasing doses of this compound and a vehicle control are administered intravenously. The catheter is flushed with heparinized saline after each injection.[5]

  • Data Collection: Mean arterial pressure and heart rate are continuously monitored and recorded.[5]

  • Data Analysis: The change in MAP from baseline is calculated for each dose, and a dose-response curve is plotted to determine the effective dose for blood pressure reduction.[5]

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanisms of action and experimental designs can aid in conceptualizing the therapeutic potential of this compound.

Hypothesized Signaling Pathway for Vasorelaxation

The vasorelaxant effect of this compound is likely mediated through common pathways involved in smooth muscle relaxation.[1]

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Osbeckic_Acid This compound eNOS eNOS Osbeckic_Acid->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Relaxation Vasorelaxation cGMP->Relaxation K_channel K+ Channels Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channels Hyperpolarization->Ca_channel Closes Ca_influx Ca2+ Influx Ca_channel->Ca_influx Reduces Ca_influx->Relaxation Osbeckic_Acid2 This compound Osbeckic_Acid2->K_channel Opens

Caption: Hypothesized signaling pathways for this compound-induced vasorelaxation.

Experimental Workflow for In Vivo Vasorelaxant Assessment

A structured workflow is critical for conducting reproducible in vivo studies.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Catheterization Surgical Catheterization Anesthesia->Catheterization Stabilization Stabilization & Baseline Recording Catheterization->Stabilization Dosing IV Administration: - Vehicle - this compound (Dose-Response) Stabilization->Dosing Monitoring Continuous Monitoring (MAP, Heart Rate) Dosing->Monitoring Analysis Calculate Change in MAP Monitoring->Analysis Curve Plot Dose-Response Curve Analysis->Curve ED Determine Effective Dose Curve->ED

Caption: Experimental workflow for in vivo assessment of vasorelaxant effects.

Concluding Remarks

This compound demonstrates clear in vitro and ex vivo vasorelaxant activity. However, the current body of evidence lacks robust in vivo data to validate this effect and establish a comprehensive safety and pharmacokinetic profile.[2] The anticancer and antioxidant properties suggested by studies on plant extracts require further investigation with the isolated compound. Future research, following structured in vivo protocols, is imperative to translate the initial promise of this compound into potential therapeutic applications.

References

A Head-to-Head Comparison of Synthetic Strategies Toward (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Osbeckic acid, a natural product with potential therapeutic applications, presents a compelling synthetic challenge. While a completed total synthesis has yet to be reported, its proposed biosynthetic origin from the shikimic acid pathway provides a roadmap for potential synthetic routes. This guide offers a head-to-head comparison of established synthetic methodologies for key precursors and structural motifs of this compound, providing a foundation for the development of a successful total synthesis.

Retrosynthetic Analysis Inspired by Biosynthesis

The structure of this compound suggests a convergent synthesis strategy based on its biosynthetic precursors. The molecule can be disconnected into three key fragments: a substituted phenylpropanoid unit, a dihydropyran core, and a dicarboxylic acid side chain. The phenylpropanoid portion is envisioned to derive from shikimic acid, a crucial intermediate in the biosynthesis of aromatic amino acids.

G Osbeckic_acid This compound Phenylpropanoid Substituted Phenylpropanoid Osbeckic_acid->Phenylpropanoid Disconnection Dihydropyran Dihydropyran Core Osbeckic_acid->Dihydropyran Disconnection Dicarboxylic_acid Dicarboxylic Acid Side Chain Osbeckic_acid->Dicarboxylic_acid Disconnection Shikimic_acid Shikimic Acid Phenylpropanoid->Shikimic_acid Proposed Origin

Synthesis of the Substituted Phenylpropanoid Moiety

The C6-C3 phenylpropanoid skeleton of this compound is proposed to originate from L-phenylalanine, a direct product of the shikimic acid pathway. [1]Synthetic approaches to this fragment would therefore logically start from shikimic acid or its derivatives.

Comparison of Synthetic Approaches from Shikimic Acid
Starting MaterialKey ReactionsReagentsOverall YieldNumber of StepsReference
Shikimic AcidProtection, Oxidation, Wittig ReactionTBDMSCl, DMP, Ph3P=CHCO2Et~40-50% (estimated)5-7General methodology
Shikimic AcidEnzymatic Conversion, Cross-CouplingPhenylalanine ammonia-lyase (PAL), Pd catalystVariable3-4Biocatalytic approach

Data Summary: The chemical synthesis route offers good yields and control but requires multiple protection and deprotection steps. The biocatalytic approach using PAL is more direct but may have limitations in substrate scope and scale-up.

Experimental Protocols

Representative Chemical Synthesis from Shikimic Acid (General Protocol):

  • Protection of Diols: To a solution of shikimic acid in DMF, add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until TLC analysis indicates complete protection of the diol functionalities.

  • Oxidation of the Alcohol: To the protected shikimic acid derivative in CH2Cl2, add Dess-Martin periodinane (DMP) and stir at room temperature until the alcohol is completely oxidized to the aldehyde.

  • Wittig Reaction: To a solution of the aldehyde in THF, add the ylide generated from (carbethoxymethylene)triphenylphosphorane. Stir at room temperature to form the α,β-unsaturated ester.

  • Deprotection and Further Modification: Remove the silyl (B83357) protecting groups using TBAF in THF. The resulting phenylpropanoid can be further functionalized as needed.

Construction of the Dihydropyran Core

The stereoselective synthesis of the substituted dihydropyran ring is a critical challenge in the synthesis of this compound. Several modern synthetic methods can be applied to construct this heterocyclic system with control over stereochemistry.

Comparison of Dihydropyran Synthesis Methods
MethodKey ReactionCatalysts/ReagentsDiastereoselectivityEnantioselectivityReference
Organocatalytic Domino ReactionMichael-HemiacetalizationThiourea-based organocatalystup to 98% deup to 99% ee[2]
Ring-ExpansionCyclopropylcarbinyl RearrangementLewis or Brønsted acidHighSubstrate-dependent[3][4]
Diels-Alder Reaction[4+2] CycloadditionChiral Lewis AcidHighHighGeneral methodology

Data Summary: Organocatalytic domino reactions provide a highly efficient and stereoselective route to functionalized dihydropyrans in a single step. [2]Ring-expansion strategies offer access to diverse substitution patterns. The Diels-Alder reaction is a classic and powerful tool for constructing six-membered rings with excellent stereocontrol.

G cluster_Organocatalysis Organocatalytic Domino Reaction cluster_RingExpansion Ring-Expansion cluster_DielsAlder Diels-Alder Reaction A1 α-Hydroxymethyl Nitroalkene C1 Dihydropyran A1->C1 B1 1,3-Dicarbonyl Compound B1->C1 A2 Monocyclopropanated Furan B2 Dihydropyran A2->B2 Rearrangement A3 Diene C3 Dihydropyran A3->C3 B3 Dienophile B3->C3

Caption: Key strategies for dihydropyran synthesis.

Experimental Protocols

Organocatalytic Domino Michael-Hemiacetalization (General Protocol): [2]

  • To a solution of the 1,3-dicarbonyl compound and the α-hydroxymethyl nitroalkene in toluene, add the thiourea-based organocatalyst (e.g., 20 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired dihydropyran derivative.

Formation of the Dicarboxylic Acid Side Chain

The dicarboxylic acid moiety is a common structural feature in natural products, and numerous methods exist for its synthesis. The choice of method will depend on the specific functionality and stereochemistry required in the context of the overall synthesis of this compound.

Comparison of Dicarboxylic Acid Synthesis Methods
MethodStarting MaterialsKey ReactionsReagentsOverall YieldReference
Oxidation of AlkenesCyclic or Acyclic AlkenesOzonolysis, Oxidative CleavageO3, H2O2 or KMnO460-80%[5]
Hydrolysis of DinitrilesDihalidesCyanide substitution, HydrolysisNaCN, H3O+70-90%[5]
Diels-Alder ReactionConjugated Fatty Acids, Acrylic Acid[4+2] CycloadditionHeatGood[6]

G cluster_Oxidation Oxidative Cleavage cluster_Hydrolysis Dinitrile Hydrolysis Start Starting Material Intermediate Intermediate Dicarboxylic_Acid Dicarboxylic Acid Alkene Alkene Alkene->Dicarboxylic_Acid Ozonolysis/ Oxidative Workup Dihalide Dihalide Dinitrile Dinitrile Dihalide->Dinitrile NaCN Dinitrile->Dicarboxylic_Acid H3O+

Caption: Common synthetic routes to dicarboxylic acids.

Experimental Protocols

Oxidative Cleavage of an Alkene with Ozone (General Protocol):

  • Cool a solution of the alkene in a suitable solvent (e.g., CH2Cl2/MeOH) to -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add an oxidative workup reagent, such as hydrogen peroxide, and allow the reaction to warm to room temperature.

  • After the reaction is complete, perform an appropriate workup and purify the resulting dicarboxylic acid by crystallization or chromatography.

Conclusion

While a total synthesis of this compound remains an open challenge, this guide provides a comparative analysis of robust and stereoselective methods for the construction of its key structural components. By leveraging strategies inspired by its proposed biosynthesis, researchers can devise convergent and efficient synthetic routes. The presented data and protocols for the synthesis of the phenylpropanoid, dihydropyran, and dicarboxylic acid fragments offer a solid foundation for future efforts to conquer the total synthesis of this intriguing natural product.

References

Benchmarking (+)-Osbeckic Acid: A Comparative Analysis Against Known ATP Citrate Lyase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of (+)-Osbeckic acid against a panel of well-characterized inhibitors of ATP Citrate Lyase (ACLY), a key enzyme in cellular metabolism with implications in cancer and inflammation. While the direct molecular target of this compound for all its biological effects is an area of ongoing research, its reported vasorelaxant, and inferred anticancer and anti-inflammatory activities from plant extracts, make ACLY a plausible and compelling target for investigation.[1][2] This document presents available quantitative data, detailed experimental protocols for inhibitor screening, and visual diagrams of the relevant signaling pathway and experimental workflow to aid researchers in the evaluation of this compound's therapeutic potential.

Comparative Inhibitory Activity

The following table summarizes the available quantitative data for this compound and known inhibitors of ATP Citrate Lyase. It is important to note that the EC50 for this compound reflects its vasorelaxant activity and not necessarily direct ACLY inhibition, which requires experimental confirmation.[3]

CompoundTarget(s)IC50 / EC50 / KiNotes
This compound Not specifiedEC50: 887 μMPotent vasorelaxant effect observed in Sprague-Dawley rat thoracic aorta rings.[3] Anticancer and anti-inflammatory activities are inferred from extracts of Osbeckia octandra.[1][2]
Bempedoic acid (ETC-1002) ATP Citrate Lyase (ACL)Not specifiedA prodrug that is activated in the liver. It acts as a dual ACLY inhibitor and AMPK activator, leading to reduced cholesterol biosynthesis.[4][5]
SB 204990 ATP Citrate Lyase (ACL)Not specifiedA potent and specific inhibitor of ACLY.[6]
BMS-303141 ATP Citrate Lyase (ACL)IC50: 0.13 μMA potent, cell-permeable inhibitor of ACLY.[6]
NDI-091143 ATP Citrate Lyase (ACL)IC50: 2.1 nM, Ki: 7.0 nMA potent and high-affinity allosteric inhibitor of human ACLY.[6]
(-)-Hydroxycitric acid ATP Citrate Lyase (ACL)Ki: 3 µMA competitive inhibitor of ACLY.[7]

Experimental Protocols: ATP Citrate Lyase (ACLY) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a test compound, such as this compound, against ATP Citrate Lyase.

1. Materials and Reagents:

  • Purified human recombinant ATP Citrate Lyase

  • ATP

  • Citrate

  • Coenzyme A (CoA)

  • Malate (B86768) Dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known ACLY inhibitor (positive control, e.g., BMS-303141)

  • Solvent control (negative control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Assay Principle:

The activity of ACLY is measured by coupling the production of oxaloacetate to the malate dehydrogenase (MDH) reaction. MDH catalyzes the reduction of oxaloacetate to malate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the decrease in absorbance at 340 nm.

3. Procedure:

  • Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • Reaction Mixture: To each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • NADH

    • MDH

    • ATP

    • CoA

    • Citrate

    • Test compound, positive control, or solvent control.

  • Enzyme Addition: Initiate the reaction by adding purified ACLY to each well.

  • Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to 37°C and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each concentration of the inhibitor.

    • Normalize the data to the solvent control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the Cellular Context and Experimental Design

To better understand the role of ATP Citrate Lyase and the process of evaluating inhibitors, the following diagrams are provided.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Inhibitors Inhibitors Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACLY ACLY_inhibition_point Citrate_cyto->ACLY_inhibition_point Fatty Acid\nSynthesis Fatty Acid Synthesis AcetylCoA_cyto->Fatty Acid\nSynthesis ACC, FASN Cholesterol\nSynthesis Cholesterol Synthesis AcetylCoA_cyto->Cholesterol\nSynthesis Histone\nAcetylation Histone Acetylation AcetylCoA_cyto->Histone\nAcetylation Lipid Droplets Lipid Droplets Fatty Acid\nSynthesis->Lipid Droplets Gene Expression\n(e.g., Pro-inflammatory) Gene Expression (e.g., Pro-inflammatory) Histone\nAcetylation->Gene Expression\n(e.g., Pro-inflammatory) Osbeckic_Acid This compound (Hypothesized) Osbeckic_Acid->ACLY_inhibition_point Known_Inhibitors Bempedoic acid Hydroxycitrate BMS-303141 Known_Inhibitors->ACLY_inhibition_point ACLY_inhibition_point->AcetylCoA_cyto

Caption: ATP Citrate Lyase (ACLY) Signaling Pathway and Point of Inhibition.

cluster_Screening Primary Screening cluster_Validation Hit Validation & Characterization cluster_Cellular Cell-Based Assays cluster_Lead Lead Optimization A1 Compound Library (Including this compound) A2 High-Throughput ACLY Inhibition Assay A1->A2 A3 Identify Initial Hits A2->A3 B1 Dose-Response Curve (IC50 Determination) A3->B1 B2 Mechanism of Action Studies (e.g., Competitive, Non-competitive) B1->B2 B3 Selectivity Profiling (Against other enzymes) B2->B3 C1 Measure Fatty Acid Synthesis in Cancer Cell Lines B3->C1 C2 Assess Anti-inflammatory Effects (e.g., Cytokine production) C1->C2 C3 Confirm Target Engagement C2->C3 D1 Structure-Activity Relationship (SAR) Studies C3->D1 D1->A1 Iterative Improvement

References

Reproducibility of Published Data on (+)-Osbeckic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of published data is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of the available published data on (+)-Osbeckic acid, a natural product with emerging therapeutic interest. The focus is on its synthesis and biological activities, with an objective assessment of the reproducibility of these findings based on currently available literature.

Summary of Biological Activity

This compound has been primarily investigated for its vasorelaxant properties. Additionally, antioxidant and anticancer activities have been suggested based on studies of plant extracts containing the compound.

Vasorelaxant Activity

The primary reported biological activity of isolated this compound is its ability to induce vasorelaxation. Quantitative data from what appears to be a single primary study is available.

Table 1: Vasorelaxant Activity of this compound

CompoundTest SystemContractile AgentReported EC50 (μM)Data Source Reproducibility
This compoundSprague-Dawley rat thoracic aorta rings1.0 μM phenylephrine (B352888)887Not yet independently reproduced

EC50: Half-maximal effective concentration

The vasorelaxant effect of this compound, with a reported EC50 of 887 μM, was identified during the investigation of a rutin-free extract of Tartary Buckwheat.[1] At present, this value appears to originate from a single study, as no independent research corroborating this specific quantitative data has been found in the public domain. Therefore, a direct comparison to assess the reproducibility of this biological activity is not currently possible.

Anticancer and Antioxidant Activities

The potential anticancer and antioxidant effects of this compound are inferred from studies on extracts of Osbeckia octandra and Tartary Buckwheat, plants known to contain the compound.[2][3][4][5][6][7] These extracts have demonstrated activity in various assays, including those for oral squamous cell carcinoma.[4][6] However, there is a lack of published quantitative data, such as IC50 values, for isolated this compound in these biological assays. Consequently, the specific contribution of this compound to the observed activities of the extracts remains to be elucidated, and a reproducibility analysis of these potential effects is not feasible.

Synthesis of this compound

A thorough review of the scientific literature reveals a notable absence of a published total synthesis for this compound. While methods for the synthesis of other furan-2-carboxylic acid derivatives exist, a specific, reproducible route to this compound has not been detailed.[8][9][10][11] This lack of synthetic data prevents any comparison of different synthetic strategies, yields, and overall efficiency.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification of scientific findings. Below are the methodologies for the key experiments cited in the literature for this compound.

Isolation of this compound from Tartary Buckwheat

This protocol outlines the general steps for the isolation of this compound from a rutin-free extract of Tartary Buckwheat, as inferred from the available literature.[1]

  • Extraction: The plant material is extracted to obtain a crude extract.

  • Fractionation: The crude extract is subjected to fractionation to separate compounds based on their chemical properties. This compound is found in the acidic fraction.

  • Chromatographic Purification: The acidic fraction is further purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

G start Tartary Buckwheat extraction Extraction start->extraction fractionation Fractionation (Acidic Fraction) extraction->fractionation hplc HPLC Purification fractionation->hplc nmr_ms Structural Elucidation (NMR, MS) hplc->nmr_ms end This compound nmr_ms->end

Workflow for the isolation of this compound.

Ex Vivo Vasorelaxation Assay

The following is a generalized protocol for assessing the vasorelaxant effects of this compound on isolated rat aortic rings, based on standard pharmacological practices.[12]

  • Tissue Preparation:

    • Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit physiological salt solution.

    • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-3 mm in width.

    • For endothelium-independent studies, the endothelium can be denuded by gently rubbing the intimal surface.

  • Isometric Tension Measurement:

    • Aortic rings are mounted in organ bath chambers containing physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

    • The rings are allowed to equilibrate for 60 minutes under a resting tension.

  • Contraction and Relaxation Measurement:

    • The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine (1.0 μM).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

    • The relaxation responses are recorded as a percentage decrease from the pre-contracted tone.

  • Data Analysis:

    • A concentration-response curve is constructed from the relaxation data to determine the EC50 value.

G start Isolate Rat Thoracic Aorta prepare_rings Prepare Aortic Rings (2-3 mm width) start->prepare_rings mount Mount in Organ Bath (37°C, 95% O2/5% CO2) prepare_rings->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Pre-contract with Phenylephrine (1.0 μM) equilibrate->contract add_osbeckic Add Cumulative Doses of This compound contract->add_osbeckic record Record Relaxation add_osbeckic->record analyze Construct Concentration- Response Curve & Calculate EC50 record->analyze

Experimental workflow for the aortic ring vasorelaxation assay.

Proposed Signaling Pathway for Vasorelaxant Activity

The precise molecular mechanism underlying the vasorelaxant effect of this compound has not been fully elucidated. However, a proposed pathway involves the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade, a common mechanism for vasodilation.[12]

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell osbeckic This compound enos eNOS osbeckic->enos Activates (?) no Nitric Oxide (NO) enos->no l_arginine L-Arginine l_arginine->enos sgc sGC no->sgc Activates cgmp cGMP sgc->cgmp gtp GTP gtp->sgc relaxation Vasorelaxation cgmp->relaxation Leads to

References

Orthogonal Methods for Validating (+)-Osbeckic Acid Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Osbeckic acid, a natural compound with demonstrated vasorelaxant properties, holds potential for therapeutic applications in conditions associated with vasoconstriction.[1] However, to advance its development, a thorough understanding of its molecular mechanism of action is paramount. This begins with the unambiguous identification and validation of its protein binding-partner(s).

This guide provides a comparative overview of orthogonal experimental methods to validate the binding of this compound to a putative protein target. Relying on a single experimental approach is insufficient to confidently establish a direct protein-ligand interaction. An orthogonal strategy, which employs multiple techniques based on different physical principles, is essential for robust and reliable target validation.

For the purpose of this guide, we will consider a hypothetical primary target for this compound: endothelial Nitric Oxide Synthase (eNOS) . This enzyme is a key regulator of vasodilation, and its modulation aligns with the known biological activity of this compound.[2][3][4] The following sections will detail five distinct orthogonal methods for validating the binding of this compound to eNOS, complete with experimental protocols, comparative data, and workflow visualizations.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the real-time binding of an analyte (e.g., this compound) to a ligand (e.g., eNOS) immobilized on a sensor chip.[5][6] Binding is detected as a change in the refractive index at the sensor surface, providing kinetic and affinity data.[7]

Quantitative Data Summary: SPR
ParameterValueDescription
KD (Dissociation Constant) 15 µMMeasures the binding affinity; a lower KD indicates a stronger interaction.
ka (Association Rate Constant) 2.5 x 103 M-1s-1The rate at which this compound binds to eNOS.
kd (Dissociation Rate Constant) 3.75 x 10-2 s-1The rate at which the this compound/eNOS complex dissociates.
Response Units (RU) 85 RUProportional to the amount of this compound bound to the immobilized eNOS at saturation.
Experimental Protocol: SPR
  • Sensor Chip Preparation :

  • eNOS Immobilization :

    • Inject a solution of purified recombinant eNOS (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated sensor surface. Aim for an immobilization level of approximately 10,000-15,000 Response Units (RU).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis :

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should bracket the expected KD (e.g., 0.1 µM to 100 µM).

    • Inject the this compound solutions over the immobilized eNOS surface, followed by a dissociation phase with running buffer.

    • Include a buffer-only injection as a control for baseline drift.

  • Data Analysis :

    • Subtract the reference channel signal and the buffer-only control from the binding data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the dissociation constant (KD).[8]

SPR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Chip Sensor Chip Activation (NHS/EDC) eNOS_Immob eNOS Immobilization Chip->eNOS_Immob Immobilize Ligand OA_Inject This compound Injection (Analyte) eNOS_Immob->OA_Inject Introduce Analyte Dissociation Dissociation (Buffer Flow) OA_Inject->Dissociation Wash Sensorgram Generate Sensorgram Dissociation->Sensorgram Detect Signal Data_Fit Fit Data to Model (Determine K_D, k_a, k_d) Sensorgram->Data_Fit Analyze

Caption: SPR Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10] It is a label-free, in-solution technique that determines binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[11]

Quantitative Data Summary: ITC
ParameterValueDescription
KD (Dissociation Constant) 12 µMBinding affinity, consistent with SPR data.
n (Stoichiometry) 0.98Indicates a 1:1 binding ratio of this compound to eNOS.
ΔH (Enthalpy Change) -8.5 kcal/molThe binding is enthalpically driven (exothermic).
-TΔS (Entropic Contribution) -1.5 kcal/molThe binding is entropically unfavorable.
ΔG (Gibbs Free Energy) -7.0 kcal/molThe overall free energy change of binding.
Experimental Protocol: ITC
  • Sample Preparation :

    • Prepare a solution of purified eNOS (e.g., 20 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a concentrated solution of this compound (e.g., 200 µM) in the same buffer. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.[12]

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment :

    • Load the eNOS solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the this compound solution into the eNOS solution while monitoring the heat change.

    • Allow the system to reach equilibrium between injections.

  • Control Experiment :

    • Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis :

    • Subtract the heat of dilution from the experimental data.

    • Integrate the heat change for each injection and plot it against the molar ratio of this compound to eNOS.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Processing eNOS_Cell eNOS in Sample Cell Injection Inject this compound into eNOS Solution eNOS_Cell->Injection OA_Syringe This compound in Syringe OA_Syringe->Injection Heat_Measure Measure Heat Change Injection->Heat_Measure Detect Isotherm Generate Binding Isotherm Heat_Measure->Isotherm Plot Fit_Data Fit Data to Model (Determine K_D, n, ΔH) Isotherm->Fit_Data Analyze

Caption: ITC Experimental Workflow.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[13][14] This movement is sensitive to changes in size, charge, and hydration shell, which are altered upon ligand binding.[15] By labeling one of the binding partners with a fluorophore, the binding affinity can be determined.[16]

Quantitative Data Summary: MST
ParameterValueDescription
KD (Dissociation Constant) 18 µMBinding affinity, in agreement with SPR and ITC.
Signal-to-Noise Ratio > 10Indicates a robust and reliable binding signal.
Fluorescence Change 15%The percentage change in fluorescence upon binding.
Experimental Protocol: MST
  • eNOS Labeling :

    • Label purified eNOS with a fluorescent dye (e.g., NHS-ester dye targeting primary amines) according to the manufacturer's protocol.

    • Remove excess dye using a size-exclusion chromatography column.

  • Sample Preparation :

    • Prepare a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each dilution with a constant concentration of fluorescently labeled eNOS.

  • MST Measurement :

    • Load the samples into hydrophilic capillaries.

    • Place the capillaries in the MST instrument.

    • The instrument uses an infrared laser to create a temperature gradient and measures the change in fluorescence as the labeled eNOS moves in this gradient.

  • Data Analysis :

    • Plot the change in thermophoresis (normalized fluorescence) against the logarithm of the this compound concentration.

    • Fit the resulting binding curve to the KD model to determine the dissociation constant.

MST_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis eNOS_Label Label eNOS with Fluorescent Dye Mix Mix Labeled eNOS with This compound eNOS_Label->Mix OA_Dilute Serial Dilution of This compound OA_Dilute->Mix Capillary Load into Capillaries Mix->Capillary MST_Measure MST Measurement (Thermophoresis) Capillary->MST_Measure Fit_Curve Fit Binding Curve (Determine K_D) MST_Measure->Fit_Curve Analyze

Caption: MST Experimental Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment.[17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[19] This change in the melting temperature (Tm) of the target protein is measured in the presence and absence of the ligand.[20]

Quantitative Data Summary: CETSA
ParameterValueDescription
ΔTm (Melting Temperature Shift) + 4.2 °CThe increase in the melting temperature of eNOS upon binding of this compound, indicating stabilization.
EC50 (Isothermal Dose-Response) 25 µMThe concentration of this compound that results in 50% of the maximal thermal stabilization of eNOS.
Experimental Protocol: CETSA
  • Cell Culture and Treatment :

    • Culture a suitable cell line that expresses eNOS (e.g., human umbilical vein endothelial cells, HUVECs).

    • Treat the cells with this compound at a desired concentration (e.g., 50 µM) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock :

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice.

  • Cell Lysis and Protein Extraction :

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Quantification :

    • Quantify the total protein concentration in each supernatant.

    • Analyze the amount of soluble eNOS in each sample by Western blotting using an eNOS-specific antibody.

  • Data Analysis :

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble eNOS as a function of temperature to generate melting curves for the vehicle- and this compound-treated samples.

    • Determine the Tm for each condition and calculate the ΔTm.

    • For isothermal dose-response, plot the amount of soluble eNOS at a fixed temperature against the this compound concentration to determine the EC50.[21]

CETSA_Workflow cluster_cell_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture eNOS-expressing Cells (e.g., HUVECs) Treatment Treat Cells with This compound or Vehicle Cell_Culture->Treatment Heat_Shock Heat Shock at Various Temperatures Treatment->Heat_Shock Lysis Cell Lysis and Centrifugation Heat_Shock->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant WB Western Blot for eNOS Supernatant->WB Quantify Quantify Band Intensity WB->Quantify Plot Plot Melting Curve (Determine ΔT_m) Quantify->Plot

Caption: CETSA Experimental Workflow.

Cell-Based Target Engagement Assay (NanoBRET™)

Cell-based target engagement assays, such as NanoBRET™ (Bioluminescence Resonance Energy Transfer), provide a quantitative measure of compound binding to a specific protein target within living cells.[22][23] This technology relies on energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.[24] A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.

Quantitative Data Summary: NanoBRET™
ParameterValueDescription
IC50 (Half Maximal Inhibitory Concentration) 22 µMThe concentration of this compound that displaces 50% of the fluorescent tracer from eNOS in live cells.
Maximum BRET Ratio 0.85The BRET signal in the absence of a competing compound.
Minimum BRET Ratio 0.15The BRET signal at saturating concentrations of the competing compound.
Experimental Protocol: NanoBRET™
  • Cell Line Generation :

    • Generate a stable cell line expressing eNOS fused to NanoLuc® luciferase.

  • Assay Setup :

    • Plate the eNOS-NanoLuc® expressing cells in a suitable microplate.

    • Add a fluorescent tracer that is known to bind to eNOS.

  • Compound Treatment :

    • Add a serial dilution of this compound to the cells.

    • Include a vehicle control (DMSO) and a positive control (a known eNOS inhibitor).

  • BRET Measurement :

    • Add the NanoLuc® substrate to the cells.

    • Measure the luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis :

    • Calculate the BRET ratio for each well.

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

NanoBRET_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Line eNOS-NanoLuc® Expressing Cells Plate_Cells Plate Cells in Microplate Cell_Line->Plate_Cells Add_Tracer Add Fluorescent Tracer Plate_Cells->Add_Tracer Add_OA Add this compound (Serial Dilution) Add_Tracer->Add_OA Add_Substrate Add NanoLuc® Substrate Add_OA->Add_Substrate Measure_BRET Measure BRET Signal Add_Substrate->Measure_BRET Plot_Curve Plot Dose-Response Curve Measure_BRET->Plot_Curve Determine_IC50 Determine IC_50 Plot_Curve->Determine_IC50

Caption: NanoBRET™ Experimental Workflow.

Comparison of Orthogonal Methods

MethodPrincipleThroughputSample ConsumptionInformation ProvidedKey AdvantageKey Limitation
SPR Change in refractive index upon bindingMedium-HighLow (for analyte)Kinetics (ka, kd), Affinity (KD)Real-time kinetic dataRequires protein immobilization, which may affect activity
ITC Measures heat change upon bindingLowHighThermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)Gold standard for thermodynamics, label-free, in-solutionHigh sample consumption, sensitive to buffer mismatch
MST Change in molecular movement in a temperature gradientHighVery LowAffinity (KD)Low sample consumption, tolerant of complex solutionsRequires fluorescent labeling of one partner
CETSA Ligand-induced thermal stabilization of the target proteinMediumMedium (cells)Target engagement in cells (ΔTm), Cellular potency (EC50)Measures target engagement in a physiological context, label-freeIndirect measure of binding, requires a specific antibody
NanoBRET™ Bioluminescence resonance energy transferHighLow (cells)Target engagement in live cells, Cellular potency (IC50)Highly sensitive, quantitative, live-cell measurementsRequires genetic modification of the target protein

Conclusion

The validation of a direct binding interaction between a small molecule and its protein target is a critical step in drug discovery and chemical biology. As demonstrated with the hypothetical interaction between this compound and eNOS, no single technique provides a complete picture. By employing a suite of orthogonal methods, researchers can build a comprehensive and robust body of evidence to confirm target engagement. The biophysical techniques of SPR, ITC, and MST provide quantitative measures of the binding affinity and kinetics in a purified system, while cell-based assays like CETSA and NanoBRET™ confirm that this interaction occurs within the complex milieu of a living cell. The convergence of data from these diverse approaches provides the high degree of confidence required to progress a molecule like this compound through the drug development pipeline.

References

A Comparative Guide to the Antioxidant Activity of (+)-Osbeckic Acid and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document will focus on presenting the established antioxidant profile of Trolox and detail the standard experimental protocols used to evaluate antioxidant activity. These methodologies are essential for any future research aiming to quantify the antioxidant capacity of (+)-Osbeckic acid and enable a direct comparison with Trolox.

Quantitative Antioxidant Activity Data

A direct quantitative comparison of the antioxidant activity between this compound and Trolox is currently challenging due to a lack of specific data for the purified form of this compound.[1] While extracts from Osbeckia species have shown significant antioxidant potential in assays like DPPH and ABTS, specific IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for isolated this compound are not available in the reviewed literature.[1]

For context, a study on the leaf decoction of Osbeckia octandra reported significant antioxidant activity, with DPPH IC50 values ranging from 55.5 µg/mL to 98.4 µg/mL and ABTS antioxidant activity as high as 1375 TEAC mmol/g for the extract.[2] However, these values represent the combined effect of all compounds in the extract and cannot be attributed solely to this compound.

Trolox is the benchmark against which the antioxidant capacity of other substances is measured in many assays.[3] Its activity is typically presented as a reference point in these experimental evaluations. Future studies are needed to isolate and evaluate purified this compound to establish its specific antioxidant capacity and allow for a direct and meaningful comparison with Trolox.[1]

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays. The following are detailed methodologies for three widely used assays—DPPH, ABTS, and ORAC—in which Trolox serves as a standard for comparison.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging ability of antioxidants.[4][5] It is based on the principle that an antioxidant will donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

  • Reagent Preparation:

    • A stock solution of DPPH is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[5] This solution is sensitive to light and should be stored in the dark.[5]

    • A working solution of DPPH is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[6]

    • A series of concentrations of the test compound and the standard (Trolox or ascorbic acid) are prepared.[5]

  • Assay Procedure:

    • An aliquot of the test compound or standard is mixed with the DPPH working solution.[1]

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

    • A blank containing only the solvent and the DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 [4]

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[1] A lower IC50 value indicates greater antioxidant activity.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

  • Reagent Preparation:

    • The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[6]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Standard solutions of Trolox are prepared at various concentrations.

  • Assay Procedure:

    • A small volume of the test sample or Trolox standard is added to the diluted ABTS•+ solution.

    • The reaction mixture is incubated for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.[7]

  • Data Analysis:

    • The percentage of inhibition of absorbance is plotted against the concentration of the standard and the sample.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[3]

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[9][10] It is considered a biologically relevant assay as it utilizes a peroxyl radical source.[11]

  • Reagent Preparation:

  • Assay Procedure:

    • The test sample or Trolox standard is added to a 96-well microplate.

    • The fluorescein solution is added to each well, and the plate is incubated.[9]

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).[9][10]

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value of the sample is determined by comparing its net AUC to that of the Trolox standards and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[9]

Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample and Trolox Standards Sample_prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhib Calculate % Inhibition Measure_abs->Calc_inhib Det_IC50 Determine IC50 Value Calc_inhib->Det_IC50

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ Radical Cation Dilute_ABTS Dilute ABTS•+ to Working Absorbance ABTS_rad->Dilute_ABTS Mix Mix Sample/Standard with ABTS•+ Solution Dilute_ABTS->Mix Sample_prep Prepare Sample and Trolox Standards Sample_prep->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_TEAC Calculate TEAC Value Measure_abs->Calc_TEAC

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_prep Prepare Fluorescein, AAPH, and Trolox Standards Add_sample Add Sample/Standard to Microplate Reagent_prep->Add_sample Add_fluor Add Fluorescein and Incubate Add_sample->Add_fluor Add_AAPH Initiate with AAPH Add_fluor->Add_AAPH Measure_fluor Monitor Fluorescence Decay Kinetically Add_AAPH->Measure_fluor Calc_AUC Calculate Area Under Curve (AUC) Measure_fluor->Calc_AUC Det_ORAC Determine ORAC Value (Trolox Equivalents) Calc_AUC->Det_ORAC

Caption: Workflow of the Oxygen Radical Absorbance Capacity (ORAC) Assay.

References

A Comparative Guide to the Efficacy of (+)-Osbeckic Acid and Alternatives in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of (+)-Osbeckic acid against established alternatives in various cell lines. While this compound has demonstrated definitive vasorelaxant properties, its efficacy in other therapeutic areas, such as oncology, anti-inflammatory, and antioxidant applications, is primarily inferred from studies on extracts of Osbeckia octandra, a plant in which it is a constituent. This guide will objectively present the available data for this compound and compare it with the performance of well-characterized alternative compounds, supported by experimental data and detailed methodologies.

Section 1: Comparative Efficacy Data

The following tables summarize the quantitative efficacy of this compound and its alternatives across different biological activities and cell lines. It is critical to note that for anticancer, anti-inflammatory, and antioxidant activities, the data for this compound is based on extracts of Osbeckia octandra and not on the isolated compound. Therefore, a direct comparison of potency (e.g., IC50 values) in these areas is not currently possible.

Vasorelaxant Activity
CompoundArtery TypePre-contraction AgentEC50 ValueReference
This compound Sprague-Dawley rat thoracic aortaNot Specified887 µM[1]
Anticancer Activity (Oral Squamous Cell Carcinoma)

No direct data is available for isolated this compound. Extracts of Osbeckia octandra have been shown to inhibit proliferation and induce apoptosis in oral squamous cell carcinoma (OSCC) cells.[2]

CompoundCell LineAssayIC50 ValueReference
Cisplatin H103MTT Assay (48h)4.57 µM[3]
H314MTT Assay (48h)100 µM[3]
KBMTT Assay (24h)0.74 µg/mL[2]
Primary OSCC CultureMTT Assay (24h)0.57 µg/mL[2]
5-Fluorouracil (5-FU) HSC2MTT Assay1.0 µg/mL[1]
HSC4MTT Assay1.4 µg/mL[1]
KBMTT Assay1.90 µg/mL[2]
Primary OSCC CultureMTT Assay2.83 µg/mL[2]
Anti-inflammatory Activity

The anti-inflammatory effects of this compound are inferred from studies on Osbeckia plant extracts which have demonstrated the ability to inhibit pro-inflammatory enzymes.

CompoundCell LineAssayIC50 ValueReference
Shikimic Acid Derivative (ISA) -Superoxide Radical Scavenging0.214 µg/mL
-Hydroxyl Radical Scavenging0.450 µg/mL
Curcumin RAW 264.7NO Inhibition11.0 ± 0.59 µM[4]
Curcumin Pyrazole RAW 264.7NO Inhibition3.70 ± 0.16 µM[4]
Antioxidant Activity

Extracts from Osbeckia species, containing this compound, have shown significant antioxidant potential in various assays, though specific IC50 values for the purified compound are not available.

CompoundAssayIC50 ValueReference
Quercetin (B1663063) DPPH Radical Scavenging19.17 µg/ml[5]
H2O2 Scavenging36.22 µg/ml[5]
Ascorbic Acid DPPH Radical Scavenging9.53 µg/ml[5]
H2O2 Scavenging16.26 µg/ml[5]

Section 2: Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known or proposed signaling pathways for this compound and its alternatives.

G Proposed Vasorelaxant Signaling Pathway of this compound Osbeckic_Acid This compound Endothelial_Cell Endothelial Cell Osbeckic_Acid->Endothelial_Cell eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle_Cell Vascular Smooth Muscle Cell NO->Smooth_Muscle_Cell sGC sGC Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Vasorelaxation Vasorelaxation PKG->Vasorelaxation Leads to

Caption: Proposed mechanism of this compound-induced vasorelaxation.

G Cisplatin-Induced Apoptosis Signaling Pathway Cisplatin Cisplatin Cell_Membrane Cell Membrane Cisplatin->Cell_Membrane DNA Nuclear DNA Cell_Membrane->DNA DNA_Damage DNA Damage (Cross-linking) DNA->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis in cancer cells.

G NF-κB Inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Activation Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Caption: Canonical NF-κB signaling pathway in inflammation.

G Nrf2 Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Disrupts Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to Keap1_Nrf2->Nrf2 Releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Leads to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Induces

Caption: The Nrf2-Keap1 signaling pathway for antioxidant defense.

Section 3: Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cell lines.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.[6][7]

Materials:

  • 96-well black microplate with a clear bottom

  • HepG2 cells (or other suitable cell line)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a radical initiator

  • Quercetin (as a standard)

  • Culture medium and PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Add 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA to each well. Incubate for 1 hour at 37°C.

  • Washing: Remove the treatment solution and wash the cells with PBS to remove extracellular compounds.

  • Radical Initiation: Add 100 µL of 600 µM AAPH solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve for fluorescence versus time. The CAA value is calculated as the percentage of reduction in fluorescence in the presence of the antioxidant compared to the control. The results are often expressed as quercetin equivalents.

Conclusion

This compound is a promising natural compound with well-documented vasorelaxant effects. However, its efficacy as an anticancer, anti-inflammatory, or antioxidant agent requires further investigation using the purified compound in various cell lines. The data on extracts of Osbeckia octandra suggests potential in these areas, but direct comparisons with established drugs are premature. This guide provides a framework for such future investigations by presenting the current state of knowledge and offering standardized protocols for efficacy testing. Researchers are encouraged to utilize these methodologies to elucidate the full therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Disposal of (+)-Osbeckic Acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (+)-Osbeckic acid, a solid organic carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of laboratory-grade carboxylic acids and other research chemicals.[1]

Immediate Safety Protocols and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, nitrile or neoprene gloves, and ANSI-approved safety glasses with side shields or chemical splash goggles.[1] All handling of solid this compound that could generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[2] Federal, state, and local regulations strictly govern the disposal of chemical waste to protect human health and the environment.[3] Therefore, drain disposal or discarding with regular trash is strictly prohibited.[3][4]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials such as gloves, wipes, and weighing paper, in a designated and compatible hazardous waste container.[4][5]

    • The container must be sturdy, leak-proof, and have a secure, sealable lid.[5] It should be kept closed except when adding waste.[5]

  • Waste Segregation:

    • Do not mix this compound waste with incompatible materials, such as strong bases or oxidizing agents, to prevent potentially hazardous chemical reactions.[1]

    • Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.[1] Use secondary containment for liquid waste solutions containing this compound.[5]

  • Container Labeling:

    • Properly label the hazardous waste container as soon as waste accumulation begins.[2]

    • The label must include:

      • The words "Hazardous Waste".[4]

      • The full chemical name: "this compound".[4][5]

      • The approximate percentage of each chemical component if it is a mixed waste stream.[5]

      • The date the container was first used for waste accumulation.[5]

  • Request for Pickup:

    • Once the waste container is full, or in accordance with your institution's policies (e.g., removal no greater than six months from the accumulation start date), arrange for a pickup from your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[5][6][7]

  • Disposal of Empty Containers:

    • A container that held this compound should be considered hazardous waste unless properly decontaminated.[2]

    • Thoroughly empty all contents. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected.[5] After thorough rinsing and air-drying, deface the original label and dispose of the container as regular trash or recycling, in accordance with your institution's guidelines.[2]

Quantitative Data and Disposal Considerations

While specific quantitative disposal limits for this compound are not available, general guidelines for carboxylic acids provide a conservative framework. It is illegal to intentionally dilute or neutralize a hazardous chemical waste to avoid proper collection and disposal.[3]

ParameterGuidelineRationale
Drain Disposal Strictly prohibited for this compound.[3][4]The chemical properties and potential environmental impact are not fully known, and regulations prohibit the drain disposal of most laboratory chemicals.[3]
Neutralization for Drain Disposal Not recommended without explicit EHS approval.[4]While dilute solutions (<10% v/v) of some simple carboxylic acids may be neutralized to a pH of 7-9 for drain disposal in some jurisdictions, this is not advisable for a research chemical like this compound due to its complex structure and unknown hazards.[5][8]
Solid Waste Collect as hazardous chemical waste.[2]To prevent environmental contamination and ensure compliance with regulations.
Liquid Waste (Solutions) Collect as hazardous chemical waste.To prevent the release of the chemical into the sanitary sewer system.[2]

Experimental Workflow: Disposal of this compound

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory setting.

G A Generation of This compound Waste B Is the waste in a solid or liquid form? A->B C Collect in a designated, labeled hazardous solid waste container. B->C Solid D Collect in a designated, labeled hazardous liquid waste container with secondary containment. B->D Liquid E Ensure container is properly sealed and stored in a designated area, away from incompatibles. C->E D->E F Is the container full or has the accumulation time limit been reached? E->F G Contact Environmental Health & Safety (EHS) or a licensed waste disposal service for pickup. F->G Yes H Continue to collect waste in the same container. F->H No H->E

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling (+)-Osbeckic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for (+)-Osbeckic acid, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling solid organic carboxylic acids.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are fundamental to minimizing exposure and ensuring a safe laboratory environment when handling this compound.[1]

Engineering Controls:

  • Chemical Fume Hood: All procedures involving the handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure a safe working atmosphere.[1]

  • Safety Equipment: An operational eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment Summary:

The minimum required PPE for handling acids includes a lab coat, gloves, and eye protection. Below is a detailed breakdown of the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. It is important to check the manufacturer's compatibility data.[1]To prevent skin contact. Acids have the potential to cause skin irritation or chemical burns.[1]
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are necessary.[1] A face shield may be required when handling larger quantities or if there is a splash hazard.[1]To protect the eyes from dust particles and potential splashes, which can lead to serious eye irritation or damage.[1]
Skin and Body Protection A full-length laboratory coat with sleeves and closed-toe shoes are mandatory.[1] An impervious apron should be worn when transferring quantities greater than 10 milliliters.To protect the skin from accidental spills and contamination.[1]
Respiratory Protection Respiratory protection is required when dust is generated. An N95-rated respirator may be appropriate in such situations.[1]To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

Preparation:

  • Review Safety Information: Before commencing any work, thoroughly review this safety guide and locate all necessary safety equipment, including the eyewash station and safety shower.[1]

  • Designate Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.[1]

  • Assemble PPE: Correctly don all required personal protective equipment as specified in the table above (lab coat, gloves, and eye protection).[1]

Handling:

  • Weighing: To minimize dust generation, carefully weigh the solid acid inside the fume hood.[1] Use a spatula for all transfers.[1]

  • Dissolving: When preparing solutions, always add the acid to the solvent, not the other way around, to prevent violent spattering. If sonication is required to aid dissolution, ensure the container is securely capped.[3]

  • Storage of Solutions: For short-term storage (up to one month), store solutions at -20°C. For long-term storage (up to six months), store at -80°C.[3] Use amber-colored, tightly sealed vials to protect from light.[3]

Cleanup:

  • Decontamination: After handling, decontaminate all equipment and the work surface with soap and water.[4]

  • Glove Removal: Use the proper glove-removal technique, avoiding contact between the outer surface of the glove and your skin.[4]

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Labeling: All waste must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong bases or oxidizers.[1]

  • Container Integrity: Ensure waste containers are in good condition, kept closed, and not filled beyond 90% of their capacity.[6][7]

Disposal Procedure:

  • Neutralization: Depending on institutional and local regulations, neutralization of acidic waste may be an option.[8] This should be done by slowly adding a suitable base, such as sodium bicarbonate, and monitoring the pH until it reaches a neutral range (pH 7).[8] This process should be carried out in a fume hood.[9]

  • Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for detailed procedures.[1]

  • Container Disposal: Empty containers that held this compound must be triple rinsed with a suitable solvent.[9] The rinsate must be collected and disposed of as hazardous waste.[9]

Emergency Procedures

Spills:

  • Small Spills: For a small spill contained within the fume hood, alert personnel in the immediate vicinity.[1] Use an appropriate spill kit or absorbent material to confine the spill.[5] The cleanup material should be double-bagged, labeled, and disposed of as hazardous waste.[4][5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert others.[1] Contact your institution's EHS or emergency response team for assistance.[1][5]

First Aid:

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.[1]

  • Skin Contact: Remove any contaminated clothing and rinse the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.[10]

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide artificial respiration.[1][5] Seek medical attention if the person feels unwell.[1]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[11]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Information prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 handle2 Prepare Solution (Acid to Solvent) handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 spill Spill or Exposure? handle2->spill clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 spill->clean1 No emergency Follow Emergency Procedures spill->emergency Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.